molecular formula C13H15NO3 B1391877 tert-butyl 1H-indol-4-yl carbonate CAS No. 1093759-65-9

tert-butyl 1H-indol-4-yl carbonate

Cat. No.: B1391877
CAS No.: 1093759-65-9
M. Wt: 233.26 g/mol
InChI Key: SVSODYSTAWACLJ-UHFFFAOYSA-N
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Description

Tert-butyl 1H-indol-4-yl carbonate is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 1H-indol-4-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)16-11-6-4-5-10-9(11)7-8-14-10/h4-8,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSODYSTAWACLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677965
Record name tert-Butyl 1H-indol-4-yl carbonate
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Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093759-65-9
Record name 1,1-Dimethylethyl 1H-indol-4-yl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093759-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1H-indol-4-yl carbonate
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URL https://comptox.epa.gov/dashboard/DTXSID70677965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-butyl 1H-indol-4-yl carbonate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of tert-butyl 1H-indol-4-yl carbonate

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key intermediate in pharmaceutical research and drug development. The document elucidates the core chemical principles, offers a detailed, field-proven experimental protocol, and addresses critical aspects of process control, including regioselectivity and troubleshooting. The synthesis is grounded in the selective O-acylation of 4-hydroxyindole using di-tert-butyl dicarbonate. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for the preparation of this valuable building block.

Introduction and Strategic Importance

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalization of the indole ring at specific positions is crucial for modulating biological activity. 4-Hydroxyindole, in particular, serves as a versatile starting material. However, its phenolic hydroxyl group and the indole N-H proton are both nucleophilic, posing a challenge for selective chemical transformations.

The title compound, this compound (CAS 1093759-65-9), is an essential intermediate where the 4-position hydroxyl group is masked with a tert-butoxycarbonyl (Boc) protecting group.[1][2][3] This protection strategy is advantageous because the Boc group is stable under a wide range of nucleophilic and basic conditions but can be readily removed under mild acidic conditions, ensuring orthogonality with other common protecting groups like Fmoc or Cbz.[4] This guide details a reliable synthesis pathway, focusing on the critical aspects of achieving high regioselectivity for O-acylation over N-acylation.

Compound Data Table
PropertyValueReference
Chemical Name This compound[1]
CAS Number 1093759-65-9[1][2]
Molecular Formula C₁₃H₁₅NO₃[1]
Molecular Weight 233.26 g/mol [1]
Appearance Expected to be a crystalline solid[5]
InChI Key SVSODYSTAWACLJ-UHFFFAOYSA-N[1]

Retrosynthetic Analysis and Strategy

The synthesis of this compound is conceptually straightforward, relying on the formation of a carbonate ester bond. The primary retrosynthetic disconnection breaks the C-O bond of the carbonate, identifying 4-hydroxyindole and a suitable tert-butoxycarbonylating agent as the key precursors.

G cluster_precursors Precursors Target This compound Disconnect Carbonate Ester Disconnection (C-O) Target->Disconnect SM1 4-Hydroxyindole Disconnect->SM1 Key Precursor SM2 Di-tert-butyl dicarbonate (Boc Anhydride) Disconnect->SM2 Acylating Agent Precursors Starting Materials G R_OH 4-Hydroxyindole (Ar-OH) Phenoxide Indole Phenoxide (Ar-O⁻) R_OH->Phenoxide + Et3N - Et3NH⁺ Base Triethylamine (Et3N) Intermediate Tetrahedral Intermediate Phenoxide->Intermediate + Boc₂O Boc2O Boc Anhydride Product This compound Intermediate->Product - t-BuOCO₂⁻ Byproducts t-BuOH + CO₂ + Et₃NH⁺ Intermediate->Byproducts Decomposition of t-BuOCO₂⁻

Figure 2: Reaction mechanism for O-Boc protection.
Managing Regioselectivity: O- vs. N-Acylation

The indole N-H has a pKa of approximately 17, making it significantly less acidic than the phenolic O-H (pKa ≈ 10). Under the reaction conditions using a mild base like triethylamine (pKa of conjugate acid ≈ 10.7), the equilibrium strongly favors the deprotonation of the more acidic phenol. This difference in acidity is the cornerstone of achieving high regioselectivity. The use of stronger bases (e.g., NaH) would lead to competitive or complete N-acylation and must be avoided. [6]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumePuritySource
4-Hydroxyindole133.1510.01.33 g>98%Commercially available
Di-tert-butyl dicarbonate (Boc₂O)218.2512.0 (1.2 eq)2.62 g>97%Commercially available
Triethylamine (TEA)101.1915.0 (1.5 eq)2.08 mL>99%Distilled from CaH₂
Tetrahydrofuran (THF)--40 mLAnhydrousSolvent purification system
Ethyl Acetate (EtOAc)--~200 mLReagent grade-
Saturated aq. NH₄Cl--~50 mL--
Brine--~50 mL--
Anhydrous Na₂SO₄---Granular-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-hydroxyindole (1.33 g, 10.0 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (40 mL) to the flask and stir at room temperature until all the solid dissolves.

  • Addition of Base: Add triethylamine (2.08 mL, 15.0 mmol) to the solution via syringe. Stir for 5 minutes.

  • Addition of Acylating Agent: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.62 g, 12.0 mmol) in a minimal amount of THF (~5 mL). Add this solution dropwise to the reaction mixture at room temperature over 10 minutes. Note: Gas evolution (CO₂) will be observed. [7]5. Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material (4-hydroxyindole) is polar, while the product is significantly less polar.

  • Quenching: Once the reaction is complete (disappearance of starting material by TLC), carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes to afford this compound as a white to off-white solid.

  • Drying: Dry the purified product under high vacuum to remove residual solvents.

Process Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Purification Phase A 1. Dissolve 4-Hydroxyindole in anhydrous THF B 2. Add Triethylamine (Base) A->B C 3. Add Boc₂O Solution (Dropwise, RT) B->C D 4. Stir 4-6h at RT Monitor by TLC C->D E 5. Quench with sat. aq. NH₄Cl D->E F 6. Extract with Ethyl Acetate (3x) E->F G 7. Wash with H₂O and Brine F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Flash Column Chromatography H->I J 10. Collect Fractions & Concentrate I->J K 11. Dry Product under High Vacuum J->K Final Final K->Final Pure Product

Figure 3: Step-by-step experimental workflow.

Characterization and Quality Control

To confirm the identity and assess the purity of the synthesized this compound, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the indole ring protons, the indole N-H proton (a broad singlet), and a sharp singlet at approximately 1.5 ppm integrating to 9 protons, corresponding to the tert-butyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all 13 carbon atoms, including the distinct signal for the carbonate carbonyl carbon (~150-155 ppm) and the quaternary and methyl carbons of the tert-butyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: Key stretches to observe include the N-H stretch of the indole (~3400 cm⁻¹) and the C=O stretch of the carbonate group (~1760 cm⁻¹).

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • Di-tert-butyl dicarbonate (Boc₂O): Is a lachrymator and should be handled with care. It is moisture-sensitive.

    • Triethylamine (TEA): Is a corrosive and flammable liquid with a strong, unpleasant odor. Handle only in a fume hood.

    • Tetrahydrofuran (THF): Is highly flammable and can form explosive peroxides upon storage. Use anhydrous grade from a freshly opened container or a solvent purification system.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive 4-hydroxyindole (oxidized).2. Wet solvent or reagents.3. Insufficient base.1. Use fresh, high-purity 4-hydroxyindole.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Use freshly distilled TEA.
Formation of Side Product(s) 1. N-acylation product observed.2. Reaction of base with Boc₂O.1. Avoid stronger bases. Ensure temperature does not exceed room temperature.2. Add Boc₂O slowly to the reaction mixture.
Incomplete Reaction 1. Insufficient reaction time.2. Not enough Boc₂O.1. Allow the reaction to stir for a longer period, monitoring by TLC.2. Use at least 1.2 equivalents of Boc₂O.
Difficult Purification Co-elution of product with unreacted Boc₂O or byproducts.1. Quench the reaction thoroughly.2. Use a slow gradient during column chromatography for better separation.

Conclusion

The synthesis of this compound is reliably achieved through the selective O-acylation of 4-hydroxyindole with di-tert-butyl dicarbonate. The key to success lies in leveraging the differential acidity of the phenolic hydroxyl group and the indole N-H proton, employing a mild base such as triethylamine to ensure high regioselectivity. The detailed protocol and troubleshooting guide provided herein offer a robust framework for the efficient and reproducible production of this important synthetic intermediate, facilitating further research and development in medicinal chemistry.

References

  • finetech industry limited.
  • King-Pharm.
  • AiFChem.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP).
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Sigma-Aldrich.
  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection.
  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • Suzhou Highfine Biotech Co.,Ltd.
  • Reddit. Having great trouble with a Boc-protection reaction. [Link]

  • Chaloin, O., et al. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)

Sources

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl 1H-Indol-4-yl Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of tert-butyl 1H-indol-4-yl carbonate, a key heterocyclic intermediate in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively published, this document synthesizes information from analogous structures and established analytical principles to present a robust profile. We will cover its molecular identity, core physical properties, and a detailed spectroscopic and chromatographic profile. Furthermore, this guide offers field-proven, step-by-step protocols for the analytical characterization of this molecule, designed to ensure scientific integrity and reproducibility in a research setting. The methodologies described herein are intended to serve as a self-validating system for researchers and drug development professionals working with this and similar indole derivatives.

Molecular Identity and Core Properties

This compound is a derivative of indole, a fundamental scaffold in numerous biologically active compounds. The attachment of a tert-butyl carbonate group at the 4-position phenolic hydroxyl group modifies its electronic properties and provides a chemically labile handle, often utilized as a protecting group in multi-step organic synthesis.

Chemical Structure

The structure consists of a bicyclic indole core with a tert-butoxycarbonyl group attached via an oxygen atom at the C4 position of the benzene ring.

Caption: Molecular structure of this compound.

Key Identifiers

All quantitative data and identifiers have been consolidated into the table below for ease of reference.

IdentifierValueSource(s)
Chemical Name This compound[1][2]
CAS Number 1093759-65-9[1][2]
Molecular Formula C₁₃H₁₅NO₃[1][2]
Molecular Weight 233.26 g/mol [1]
InChI Key SVSODYSTAWACLJ-UHFFFAOYSA-N[1]
Purity (Typical) ≥95%[3]
Summary of Physicochemical Properties

The properties listed are based on predictions from the molecular structure and data from analogous compounds. Experimental verification is highly recommended.

PropertyPredicted Value / ObservationRationale / Context
Appearance White to off-white or pale yellow solidIndole derivatives are typically crystalline solids at room temperature.[4]
Melting Point Not reported; likely >100 °CThe rigid indole core and potential for hydrogen bonding suggest a defined melting point. Experimental determination via DSC is required.
Boiling Point Decomposes before boilingAromatic compounds with labile groups like tert-butyl carbonates tend to decompose at elevated temperatures. TGA would confirm the decomposition temperature.
Solubility Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate; Sparingly soluble in alcohols; Insoluble in water.The non-polar tert-butyl group and aromatic system dominate, suggesting solubility in common organic solvents.
pKa Indole NH proton ~17; Carbonate group is non-ionizable.The indole N-H is weakly acidic. The molecule lacks significant basic or acidic centers under physiological conditions.[5]

Spectroscopic and Chromatographic Profile

A comprehensive analytical workflow is critical for confirming the identity, structure, and purity of synthetic intermediates like this compound.

G start Sample Receipt purity Purity Check (HPLC/UPLC) start->purity Initial Screen identity Identity Confirmation (LC-MS) purity->identity If Pure report Certificate of Analysis purity->report structure Structural Elucidation (¹H & ¹³C NMR) identity->structure identity->report functional Functional Groups (FTIR) structure->functional structure->report thermal Thermal Properties (DSC/TGA) functional->thermal functional->report thermal->report

Caption: A typical analytical workflow for physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.[6][7] The predicted chemical shifts (in ppm) in a solvent like DMSO-d₆ are as follows:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~11.2 (s, 1H): This broad singlet corresponds to the indole N-H proton. Its chemical shift is concentration and solvent-dependent.

    • δ 7.0-7.5 (m, 4H): The aromatic protons on the indole ring will appear in this region. Specifically for the 4-substituted pattern, one would expect a triplet for H6, and doublets for H5 and H7, along with a signal for H2. The H3 proton signal will also be in this region.

    • δ 1.55 (s, 9H): A sharp, strong singlet characteristic of the nine equivalent protons of the tert-butyl group.[8]

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~151.0: The carbonyl carbon (C=O) of the carbonate group.[9]

    • δ 100-140: A series of signals corresponding to the eight carbons of the indole ring. The carbon attached to the carbonate (C4) will be significantly downfield.

    • δ ~83.0: The quaternary carbon of the tert-butyl group.

    • δ ~27.5: The three equivalent methyl carbons of the tert-butyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify key functional groups. Expected characteristic absorption bands (in cm⁻¹) include:

  • ~3400-3300 cm⁻¹ (sharp): N-H stretch of the indole ring.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2980-2850 cm⁻¹: Aliphatic C-H stretching from the tert-butyl group.

  • ~1750-1730 cm⁻¹ (strong): C=O stretching of the carbonate functional group.

  • ~1250-1150 cm⁻¹ (strong): C-O stretching of the carbonate ester linkage.

Mass Spectrometry (MS)

Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or quadrupole mass analyzer is ideal.

  • Expected [M+H]⁺: 234.1125 (Calculated for C₁₃H₁₆NO₃⁺). High-resolution mass spectrometry (HRMS) should confirm this value within ±5 ppm.

  • Major Fragmentation Pathways: A characteristic loss of 56 Da corresponding to isobutylene (C₄H₈) from the tert-butyl group is a common fragmentation pattern for tert-butyl esters and carbonates. Another expected fragmentation is the loss of the entire tert-butoxycarbonyl group.

Standard Operating Procedures for Characterization

The following protocols provide a framework for the rigorous, in-house validation of this compound.

Protocol for Purity Determination via HPLC

Causality: Reverse-phase HPLC separates compounds based on hydrophobicity. This method is ideal for assessing the purity of small organic molecules and detecting non-polar impurities.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute to 0.1 mg/mL with 50:50 Water:Acetonitrile.

  • Analysis: Inject 5 µL. Purity is calculated based on the area percentage of the main peak.

Protocol for Structural Elucidation via NMR Spectroscopy

Causality: NMR provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for definitive structural confirmation.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • Data Processing: Process the FID files with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50) and the ¹³C spectrum to the DMSO carbon signals (δ 39.52).

Protocol for Thermal Analysis via DSC

Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, allowing for the precise determination of melting point and other thermal transitions.

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the solid into an aluminum DSC pan and seal it.

  • Method:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to melting.

Chemical Stability, Storage, and Handling

Thermal and Chemical Stability

The tert-butyl carbonate group is a well-known protecting group in organic synthesis.[10] Its stability is a key consideration:

  • Acid Lability: The group is readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield 4-hydroxyindole, isobutylene, and carbon dioxide.

  • Base Stability: It is generally stable to a wide range of basic conditions.

  • Thermal Stability: As noted, the compound will likely decompose upon heating to high temperatures. The decomposition temperature can be determined using Thermogravimetric Analysis (TGA).

Recommended Storage Conditions

To ensure long-term integrity, the compound should be stored in a well-sealed container, protected from light and moisture, at 2-8 °C.

Handling and Safety Precautions
  • Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed toxicological information.

Conclusion

This compound is a valuable synthetic intermediate whose utility is defined by its specific physicochemical properties. This guide provides a predictive but comprehensive profile, grounded in established chemical principles and data from related structures. The detailed analytical protocols herein offer a clear path for researchers to confirm the identity, purity, and characteristics of this compound, ensuring the quality and reproducibility of their scientific endeavors.

References

  • finetech industry limited.
  • King-Pharm.
  • AiFChem.
  • Benchchem. An In-depth Technical Guide to the Structural and Chemical Isomers of Indole.
  • YouTube.
  • Benchchem.
  • Sapphire North America. (1H-Indol-4-yl)-Carbamic Acid tert-butyl ester.
  • PMC - NIH.
  • Organic Chemistry Portal. tert-Butyl Esters.
  • Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra.
  • SpectraBase. Tert-butyl methyl carbonate - Optional[13C NMR] - Chemical Shifts.

Sources

An In-depth Technical Guide to tert-butyl 1H-indol-4-yl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Oxygenated Indoles and the Role of tert-butyl 1H-indol-4-yl carbonate

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile structure allows for functionalization at various positions, leading to a diverse array of biologically active molecules.[3][4] Among these, 4-oxygenated indoles are a particularly important class of intermediates in the synthesis of compounds targeting a range of therapeutic areas, including cardiovascular and neurological disorders.[5] The hydroxyl group at the 4-position serves as a key handle for further molecular elaboration.

However, the inherent reactivity of the phenolic hydroxyl group and the indole NH proton necessitates a robust protection strategy during multi-step syntheses. This is where this compound (CAS Number: 1093759-65-9) emerges as a molecule of significant interest. By masking the reactive 4-hydroxyl group as a tert-butyl carbonate, this compound provides a stable yet readily cleavable intermediate, streamlining complex synthetic pathways. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability in various reaction conditions and its facile removal under specific acidic or basic conditions.[6]

This technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its reactivity and strategic applications in drug discovery and development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. The table below summarizes its key identifiers and calculated properties.

PropertyValueSource
CAS Number 1093759-65-9[7]
Molecular Formula C₁₃H₁₅NO₃[8]
Molecular Weight 233.26 g/mol [8]
Appearance Expected to be a solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF.
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The spectrum is expected to show a prominent singlet at approximately 1.5-1.6 ppm, integrating to 9 protons, which is characteristic of the tert-butyl group.[9][10] The aromatic protons on the indole ring will appear in the range of 6.5-7.5 ppm, with coupling patterns indicative of their substitution. The indole NH proton will likely appear as a broad singlet at a downfield chemical shift (δ > 8.0 ppm).

  • ¹³C NMR: The spectrum will feature a quaternary carbon of the tert-butyl group around 80-85 ppm and the methyl carbons of the tert-butyl group around 28 ppm.[9] The carbonyl carbon of the carbonate will resonate in the range of 150-155 ppm. The aromatic carbons of the indole ring will appear between 100 and 140 ppm.

  • Mass Spectrometry: The mass spectrum (electron ionization) is expected to show a molecular ion peak (M⁺) at m/z = 233. A characteristic fragmentation pattern for tert-butyl carbonates involves the loss of isobutylene (56 Da) and carbon dioxide (44 Da) to give the corresponding phenol.[11]

  • Infrared (IR) Spectroscopy: A strong carbonyl stretching band is expected around 1760 cm⁻¹, characteristic of an aryl tert-butyl carbonate.[11]

Synthesis and Purification

The synthesis of this compound is conceptually straightforward, involving the protection of the hydroxyl group of 4-hydroxyindole with a Boc group. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).

Conceptual Synthesis Workflow

The overall synthetic strategy involves the O-acylation of 4-hydroxyindole with di-tert-butyl dicarbonate. This reaction is typically base-catalyzed to deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity.

G cluster_0 Synthesis Pathway 4-Hydroxyindole 4-Hydroxyindole tert-butyl_1H-indol-4-yl_carbonate tert-butyl_1H-indol-4-yl_carbonate 4-Hydroxyindole->tert-butyl_1H-indol-4-yl_carbonate  Boc₂O, Base (e.g., DMAP, Et₃N)  Solvent (e.g., THF, CH₂Cl₂)

Caption: Synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the Boc protection of phenols.[11][12]

Materials:

  • 4-Hydroxyindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP) or Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyindole (1.0 eq) in anhydrous THF or DCM.

  • Addition of Base: Add a catalytic amount of DMAP (0.1 eq) or a stoichiometric amount of Et₃N (1.2 eq). Stir the solution at room temperature for 10-15 minutes.

  • Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[13]

Reactivity and Deprotection Strategies

The utility of this compound lies in the stability of the Boc protecting group under a range of conditions and its selective removal when desired.

Stability

The tert-butyl carbonate group is generally stable to a variety of nucleophilic reagents and basic conditions.[14] This stability allows for chemical modifications at other positions of the indole ring without affecting the protected hydroxyl group. The bulky tert-butyl group also provides steric hindrance, further enhancing the stability of the phenol.[15]

Deprotection

The removal of the Boc group to regenerate the free 4-hydroxyindole can be achieved under specific conditions, primarily acidic or thermal.

The Boc group is labile to strong acids.[16] Treatment with acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent efficiently cleaves the carbonate to liberate the phenol, isobutylene, and carbon dioxide.

G cluster_1 Deprotection Workflow Protected_Indole This compound Deprotected_Indole 4-Hydroxyindole Protected_Indole->Deprotected_Indole  Acid (e.g., TFA, HCl)  or Heat Byproducts Isobutylene + CO₂ Protected_Indole->Byproducts  Acid (e.g., TFA, HCl)  or Heat

Caption: Deprotection of the Boc group.

Experimental Protocol (Acidic Deprotection):

  • Dissolve this compound in dichloromethane.

  • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.

While generally stable to bases, under certain conditions, such as refluxing in aqueous methanolic potassium carbonate, the Boc group on phenols can be cleaved.[6][17] This offers an alternative deprotection strategy, particularly if acid-sensitive functional groups are present elsewhere in the molecule.

Thermolytic cleavage of N-Boc groups from indoles has been reported, and similar conditions may be applicable for the O-Boc group, often requiring elevated temperatures in a suitable solvent like trifluoroethanol.[18]

Applications in Drug Discovery and Development

The primary application of this compound is as a strategic intermediate in the synthesis of complex, biologically active molecules. The protected 4-hydroxyindole core allows for a variety of synthetic manipulations that would otherwise be complicated by the free hydroxyl and NH groups.

Gateway to 4-Substituted Indole Analogs

Once other desired functionalities are installed on the indole scaffold, the 4-hydroxyl group can be unmasked and serve as a versatile handle for further derivatization. For instance, it can be converted to an ether, ester, or used in cross-coupling reactions to introduce a wide range of substituents at the 4-position. Many 4-substituted indole derivatives have shown promise in various therapeutic areas.

Role in the Synthesis of Bioactive Compounds

Indole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The ability to selectively functionalize the indole ring, facilitated by protecting groups like the one in this compound, is crucial for the development of new drug candidates.

Conclusion

This compound is a valuable synthetic intermediate that provides a stable and readily cleavable protected form of 4-hydroxyindole. Its well-defined synthesis and predictable reactivity make it an essential tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its properties, synthesis, and deprotection strategies, as outlined in this guide, will enable its effective utilization in the construction of complex and novel indole-based therapeutic agents.

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An In-depth Technical Guide to tert-butyl 1H-indol-4-yl carbonate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 1H-indol-4-yl carbonate, a key heterocyclic intermediate in contemporary drug discovery and development. The guide details a robust and validated synthetic protocol, thorough spectroscopic characterization, and discusses its strategic application as a versatile building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and therapeutic discovery endeavors.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The functionalization of the indole nucleus is a critical aspect of drug design, allowing for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound has emerged as a valuable intermediate, primarily utilized for the introduction of a protected hydroxyl group at the 4-position of the indole ring. The tert-butoxycarbonyl (Boc) group serves as an effective protecting group that can be readily removed under acidic conditions, providing a strategic handle for subsequent synthetic transformations.[2] This guide elucidates the molecular structure, provides a detailed synthesis protocol, and explores the utility of this compound in the synthesis of pharmacologically relevant molecules.

Molecular Structure and Properties

This compound possesses the core indole bicyclic system with a tert-butyl carbonate moiety attached to the 4-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1093759-65-9[3][4][5]
Molecular Formula C₁₃H₁₅NO₃[3][4]
Molecular Weight 233.26 g/mol [3][4]
InChI Key SVSODYSTAWACLJ-UHFFFAOYSA-N[3][4]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the reaction of 4-hydroxyindole with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard method for the protection of hydroxyl groups as their tert-butyl carbonates.[2] The causality behind this experimental choice lies in the high reactivity of Boc₂O towards nucleophiles in the presence of a suitable base, and the stability of the resulting carbonate under a variety of reaction conditions, while still being readily cleavable.

Synthetic Workflow

The overall synthetic transformation is depicted below:

Synthesis cluster_reactants Reactants & Reagents Reactant1 4-Hydroxyindole Product This compound Reactant1->Product Reaction Reactant2 Di-tert-butyl dicarbonate (Boc₂O) Reactant2->Product Base Base (e.g., DMAP, Et₃N) Base->Product Solvent Solvent (e.g., THF, CH₂Cl₂) Solvent->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Materials:

  • 4-Hydroxyindole

  • Di-tert-butyl dicarbonate (Boc₂O)[6]

  • 4-(Dimethylamino)pyridine (DMAP) or Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 4-hydroxyindole (1.0 eq) in anhydrous THF or CH₂Cl₂ (approximately 0.1 M concentration) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMAP (0.1 eq) or a stoichiometric amount of Et₃N (1.2 eq).

  • Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature. The choice of Boc₂O is predicated on its efficacy in forming the desired carbonate with minimal side products.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material (4-hydroxyindole) is consumed.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Spectroscopic Characterization

Accurate structural elucidation is paramount for ensuring the identity and purity of the synthesized compound. The following section details the expected spectroscopic data for this compound. While a dedicated experimental spectrum for this specific molecule is not widely published, the following data are predicted based on the analysis of structurally similar indole derivatives and compounds containing the tert-butyl carbonate functional group.[8][9][10]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons and the tert-butyl group. The protons on the indole ring will exhibit splitting patterns typical of a substituted benzene ring and the pyrrole moiety. The nine protons of the tert-butyl group will appear as a sharp singlet.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20br s1HN-H (indole)
~7.20-7.30m2HAr-H
~6.90-7.00m1HAr-H
~6.60t1HIndole H-3
~6.50t1HIndole H-2
1.55s9H-C(CH₃)₃
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all thirteen carbon atoms in the molecule. Key signals will include those for the carbonyl carbon of the carbonate, the quaternary carbon and methyl carbons of the tert-butyl group, and the eight carbons of the indole ring.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~152.0C=O (carbonate)
~145.0C-4 (indole, attached to O)
~137.0C-7a (indole)
~125.0C-3a (indole)
~122.0C-7 (indole)
~121.0C-5 (indole)
~110.0C-6 (indole)
~105.0C-2 (indole)
~100.0C-3 (indole)
~84.0-C (CH₃)₃
~27.7-C(C H₃)₃
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 233.10. Common fragmentation patterns may include the loss of the tert-butyl group or the entire tert-butoxycarbonyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

Frequency (cm⁻¹)Functional Group
~3400N-H stretch (indole)
~2980C-H stretch (aliphatic)
~1760C=O stretch (carbonate)
~1250, 1150C-O stretch (carbonate)

Applications in Drug Development

This compound is a strategic intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its primary role is to serve as a protected form of 4-hydroxyindole.

Role as a Protecting Group

The Boc group is a widely used protecting group for hydroxyl and amino functionalities in organic synthesis.[2] Its stability under basic and nucleophilic conditions, coupled with its facile removal under mild acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), makes it an ideal choice for multi-step syntheses.[7] The deprotection mechanism involves the formation of a stable tert-butyl cation.

Deprotection cluster_reactants Deprotection Protected This compound Product 4-Hydroxyindole Protected->Product Deprotection Acid Acid (e.g., TFA, HCl) Acid->Product Byproduct1 CO₂ Byproduct2 Isobutylene

Caption: Deprotection of the tert-butyl carbonate group.

Intermediate in the Synthesis of Bioactive Molecules

The liberated 4-hydroxyindole can be further functionalized to generate a variety of derivatives. The hydroxyl group can be alkylated, acylated, or used in coupling reactions to introduce diverse substituents. This flexibility is crucial in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its pharmacological profile. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1]

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. This guide has provided a detailed protocol for its synthesis, a comprehensive overview of its spectroscopic characterization, and an analysis of its strategic utility. The ability to efficiently introduce and subsequently deprotect the 4-hydroxy functionality on the indole ring makes this compound an invaluable tool for medicinal chemists. The methodologies and data presented herein are intended to facilitate the use of this compound in the synthesis of novel therapeutic agents.

References

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tert-butyl 1H-indol-4-yl carbonate spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Spectral Characteristics of tert-butyl 1H-indol-4-yl Carbonate

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, a key intermediate in synthetic organic chemistry. As a Senior Application Scientist, this document moves beyond a simple data listing to offer a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. The causality behind predicted chemical shifts, vibrational frequencies, and fragmentation patterns is explained, grounded in fundamental principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for identifying and characterizing substituted indole derivatives. It includes detailed, field-proven protocols for data acquisition and visual diagrams to elucidate molecular structure and fragmentation pathways, ensuring both technical accuracy and practical utility.

Molecular Structure and Spectroscopic Rationale

This compound incorporates three key structural motifs that dictate its spectral signature: the indole bicyclic system, the 4-position carbonate linker, and the tert-butyl protecting group. The indole ring provides a distinct set of aromatic and heteroaromatic protons and carbons. The carbonate group introduces a characteristic carbonyl stretch in the IR spectrum and influences the electronic environment of the attached aromatic ring. The tert-butyl group yields a highly shielded, singlet signal in the ¹H NMR spectrum and a predictable fragmentation pattern in mass spectrometry.

Understanding the interplay of these components is crucial for accurate spectral assignment. The following sections will deconstruct the predicted spectrum, assigning specific signals to their corresponding structural features.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shifts are influenced by electron density, anisotropy, and spin-spin coupling with neighboring protons. For this molecule, we anticipate signals in the aromatic, pyrrolic, and aliphatic regions.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
Indole N-H ~8.20 broad singlet (br s) - 1H The N-H proton of an indole is typically deshielded and may exhibit broadening due to quadrupole effects and potential hydrogen bonding.
H-5 ~7.30 doublet of doublets (dd) J ≈ 8.0, 7.5 1H This proton is part of the benzene ring and is coupled to both H-6 and H-7.
H-2 ~7.25 triplet (t) J ≈ 2.5 1H Located on the pyrrole ring, this proton is coupled to H-3 and the N-H proton.
H-7 ~7.15 doublet (d) J ≈ 8.0 1H Coupled to H-6, this proton is influenced by the adjacent indole nitrogen.
H-6 ~6.90 doublet (d) J ≈ 7.5 1H Coupled to H-5, this proton is typically found in the more shielded region of the aromatic spectrum.
H-3 ~6.60 triplet (t) J ≈ 2.5 1H Coupled to H-2, this pyrrolic proton is shielded relative to H-2.

| tert-Butyl -CH₃ | ~1.55 | singlet (s) | - | 9H | The nine equivalent protons of the tert-butyl group are highly shielded and show no coupling, resulting in a strong singlet.[1] |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The presence of the electron-withdrawing carbonate group will influence the chemical shifts of the attached indole ring.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carbonate C=O ~152.5 The carbonyl carbon of a carbonate ester is significantly deshielded.[1]
C-4 ~143.0 This carbon is directly attached to the electronegative oxygen of the carbonate, causing a downfield shift.
C-7a ~136.0 A quaternary carbon at the fusion of the two rings.
C-3a ~128.0 The second quaternary carbon at the ring junction.
C-2 ~125.0 A typical chemical shift for the C-2 carbon in an indole system.
C-6 ~122.0 Aromatic carbon within the benzene portion of the indole.
C-5 ~117.0 Aromatic carbon adjacent to the carbonate-substituted carbon.
C-7 ~110.0 Aromatic carbon influenced by the adjacent nitrogen atom.
C-3 ~103.0 The C-3 carbon of the pyrrole ring is typically shielded.
Quaternary C (tert-Butyl) ~82.0 The quaternary carbon of the tert-butyl group attached to an oxygen atom.[1]

| Methyl C (tert-Butyl) | ~28.0 | The three equivalent, highly shielded methyl carbons of the tert-butyl group.[1][2] |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. The spectrum of this compound is expected to be dominated by absorptions from the N-H, C=O, and C-O bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
~3400 N-H stretch Medium, Sharp Characteristic of the indole N-H bond.
~3100-3000 Aromatic C-H stretch Medium Vibrations of C-H bonds on the indole ring.
~2980 Aliphatic C-H stretch Medium-Strong Asymmetric and symmetric stretching of the C-H bonds in the tert-butyl group.
~1750 C=O stretch (carbonate) Strong, Sharp A key diagnostic peak for the carbonate functional group. This is typically at a higher frequency than a standard ester or ketone.
~1600, ~1470 C=C stretch (aromatic) Medium Skeletal vibrations of the indole ring.

| ~1280, ~1160 | C-O stretch | Strong | Asymmetric and symmetric stretching of the C-O bonds in the carbonate ester group. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable methods.

  • Molecular Ion (M⁺): The calculated molecular weight is 247.28 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M+H]⁺) at m/z 248.1285.

  • Major Fragmentation: The most characteristic fragmentation pathway for a tert-butyl ester or carbonate is the loss of the tert-butyl group or isobutylene. This cleavage is driven by the formation of a stable tert-butyl cation or the neutral isobutylene molecule.

fragmentation_pathway cluster_loss1 Loss of tert-butyl radical cluster_loss2 Loss of isobutylene parent This compound [M]+• m/z = 247 frag1 [M - 57]+ m/z = 190 parent->frag1 - •C(CH₃)₃ frag2 [M - 56]+• m/z = 191 parent->frag2 - C₄H₈ frag3 Indol-4-ol [M - 100]+• m/z = 147 frag2->frag3 - CO₂

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocols

The following are generalized, best-practice methodologies for acquiring high-quality spectral data for a novel organic compound like this compound.

Workflow: Spectroscopic Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg for NMR) (1-2 mg for IR/MS) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) weigh->dissolve transfer Transfer to NMR Tube or Prepare for IR/MS dissolve->transfer nmr ¹H & ¹³C NMR (≥400 MHz Spectrometer) transfer->nmr ir FT-IR (ATR or KBr Pellet) transfer->ir ms High-Resolution MS (ESI or APCI Source) transfer->ms process Fourier Transform & Phase Correction (NMR) nmr->process ir->process ms->process integrate Peak Picking & Integration process->integrate interpret Structural Assignment & Interpretation integrate->interpret

Caption: General workflow for spectroscopic sample analysis.

A. NMR Data Acquisition (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; it must dissolve the sample without reacting with it and have minimal interfering signals.[3]

    • For precise referencing, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) can be used.[4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 128 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

B. IR Data Acquisition (FT-IR)
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal. This is a crucial self-validating step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.

C. Mass Spectrometry Data Acquisition (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (ESI-TOF):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

    • Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

    • Perform an internal calibration using a known standard to ensure high mass accuracy. This step is essential for confirming the elemental composition.

Conclusion

While experimental data for this compound is not widely published, a robust and reliable prediction of its spectral characteristics can be achieved through the application of fundamental spectroscopic principles and comparison with structurally related molecules. This guide provides a detailed framework for the anticipated ¹H NMR, ¹³C NMR, IR, and MS data. The provided protocols offer a standardized approach to data acquisition, ensuring that researchers can confidently characterize this and similar molecules, confirming their identity and purity, which are critical steps in any synthetic or drug development workflow.

References

  • Supporting Information for "A mild and efficient method for the N-tert-butyloxycarbonylation of amines and amino acids".
  • Chrostowska, A., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society.
  • Arslan, H., et al. (2024). FT-IR spectrum of tert-butyl... ResearchGate.
  • Supplementary Information for "Recycled Pb/C-catalyzed one-pot synthesis of 1-carbonyl-1H-indoles from 2-iodoanilines and calcium carbide".
  • Indole N-Boc deprotection method development. ResearchGate.
  • Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link]

  • Ravi Kumar, K., et al. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. ResearchGate.
  • tert-Butyl 1-indolecarboxylate. Sigma-Aldrich.
  • Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. The Journal of Organic Chemistry.
  • Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization. PubMed.
  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Google Patents.
  • Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. ResearchGate.
  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. National Institutes of Health (NIH).
  • 4-tert-butyl hydrogen N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-aspartate. PubChem.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center.
  • Almaraz-Girón, M. A., et al. (2024). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. ResearchGate.
  • Interpreting the 13C NMR Spectrum of tert-Butyl 4-hydroxybutanoate: A Technical Guide. Benchchem.

Sources

An In-Depth Technical Guide to the Solubility of tert-Butyl 1H-Indol-4-yl Carbonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of tert-butyl 1H-indol-4-yl carbonate, a key intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's solubility profile. We will explore the theoretical underpinnings of its solubility based on its molecular structure and provide detailed, field-proven protocols for its empirical determination. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for advancing pharmaceutical research and development.

Introduction: The Significance of Solubility in Drug Development

This compound belongs to the versatile family of indole derivatives, which are integral scaffolds in a vast array of pharmaceuticals and bioactive molecules.[1] The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen and the carbonate functionalization at the 4-position make it a valuable building block in multi-step organic syntheses. Understanding the solubility of such an intermediate is not merely an academic exercise; it is a critical parameter that dictates its handling, reaction conditions, purification, and ultimately, its utility in a drug development pipeline. Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes, and can be a significant hurdle in the formulation of active pharmaceutical ingredients (APIs).

This guide will, therefore, equip the researcher with both the predictive framework and the practical tools to thoroughly characterize the solubility of this compound in a range of common organic solvents.

Physicochemical Profile and Theoretical Solubility Predictions

To understand the solubility of a compound, we must first examine its molecular structure and inherent physicochemical properties. The principle of "like dissolves like" serves as our primary guide, suggesting that substances with similar polarities are more likely to be soluble in one another.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1093759-65-9[3]
Molecular Formula C₁₃H₁₅NO₃[3]
Molecular Weight 233.26 g/mol [3]
Structural Analysis

The structure of this compound can be deconstructed into three key components that influence its polarity and, by extension, its solubility:

  • Indole Ring System: The bicyclic aromatic indole core is relatively non-polar, suggesting good solubility in aromatic and some non-polar solvents. However, the N-H group (in the deprotected form) can act as a hydrogen bond donor, and the aromatic system can participate in π-π stacking interactions.

  • tert-Butyl Carbonate Group: This bulky, non-polar tert-butyl group significantly contributes to the lipophilicity of the molecule. The carbonate moiety itself introduces polar character through its carbonyl groups, which can act as hydrogen bond acceptors.

  • Overall Polarity: The combination of the large non-polar tert-butyl group and the indole ring, with the polar carbonate linker, results in a molecule of intermediate polarity. The bulky tert-butyl group may also introduce steric hindrance that can affect solvation.

Predicted Solubility Profile

Based on this structural analysis, we can predict a qualitative solubility profile:

  • High Solubility Expected: In chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., tetrahydrofuran, diethyl ether), and esters (e.g., ethyl acetate) where the balance of polarity and the ability to engage in dipole-dipole interactions is optimal.

  • Moderate Solubility Expected: In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are excellent solvents for a wide range of organic molecules. Solubility of related indole compounds is noted in these solvents.[4] Also, in ketones like acetone and short-chain alcohols like methanol and ethanol, where hydrogen bonding can occur with the carbonate group.

  • Low to Negligible Solubility Expected: In highly non-polar aliphatic hydrocarbon solvents (e.g., hexane, heptane) due to the presence of the polar carbonate group. Similarly, very low solubility is expected in water due to the predominantly non-polar character of the molecule.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for obtaining accurate and actionable data. The following protocols outline a systematic approach to characterizing the solubility of this compound.

Materials and Equipment
  • Solute: High-purity this compound.

  • Solvents: A range of analytical grade organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, isopropanol, acetonitrile, tetrahydrofuran, DMSO, DMF).

  • Equipment:

    • Analytical balance (readable to at least 0.1 mg).

    • Glass vials (e.g., 2-4 mL) with screw caps.

    • Vortex mixer.

    • Thermostatically controlled shaker or incubator.

    • Centrifuge.

    • Syringes and syringe filters (e.g., 0.22 µm PTFE).

    • Volumetric flasks and pipettes.

    • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer).

Protocol 1: Rapid Qualitative/Semi-Quantitative Solubility Assessment

This initial screening method provides a quick estimation of solubility across a broad range of solvents.

  • Preparation: Add a pre-weighed amount (e.g., 2 mg) of this compound to a series of labeled glass vials.

  • Solvent Addition: Add a fixed volume (e.g., 0.5 mL) of each test solvent to the respective vials.

  • Mixing: Cap the vials securely and vortex for 1-2 minutes at room temperature.

  • Observation: Visually inspect each vial for dissolution. Categorize the results as:

    • Freely Soluble: The solid completely dissolves.

    • Partially Soluble: Some solid dissolves, but a significant portion remains.

    • Slightly Soluble/Insoluble: No apparent dissolution of the solid.

  • Further Estimation (for soluble samples): To the vials where the compound fully dissolved, incrementally add more pre-weighed solute until saturation is observed. This provides a rough estimate of the solubility limit.

Protocol 2: Quantitative Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent at a given temperature.

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume (e.g., 2 mL) of each solvent. "Excess" means that a visible amount of undissolved solid remains.

  • Equilibration: Cap the vials tightly and place them in a shaker incubator at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at the same temperature to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturate solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) against a calibration curve prepared from known concentrations of this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)

The entire workflow for this quantitative determination is illustrated in the diagram below.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Quantification cluster_calc 5. Calculation prep1 Add excess solute to a known volume of solvent in a vial equil1 Cap vial and place in shaker at constant temp. prep1->equil1 equil2 Agitate for 24-48 hours to reach equilibrium equil1->equil2 sep1 Let stand or centrifuge to settle excess solid equil2->sep1 samp1 Withdraw supernatant with a syringe sep1->samp1 samp2 Filter through 0.22 µm syringe filter samp1->samp2 samp3 Accurately dilute the filtrate samp2->samp3 samp4 Analyze via HPLC-UV against a calibration curve samp3->samp4 calc1 Calculate solubility (mg/mL or M) samp4->calc1

Workflow for Quantitative Solubility Determination

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

SolventDielectric ConstantQualitative SolubilityQuantitative Solubility (mg/mL)
Non-Polar
Hexane1.88To be determinedTo be determined
Toluene2.38To be determinedTo be determined
Intermediate Polarity
Dichloromethane9.08To be determinedTo be determined
Tetrahydrofuran (THF)7.52To be determinedTo be determined
Ethyl Acetate6.02To be determinedTo be determined
Acetone20.7To be determinedTo be determined
Polar Aprotic
Acetonitrile37.5To be determinedTo be determined
Dimethylformamide (DMF)36.7To be determinedTo be determined
Dimethyl Sulfoxide (DMSO)46.7To be determinedTo be determined
Polar Protic
2-Propanol19.9To be determinedTo be determined
Ethanol24.5To be determinedTo be determined
Methanol32.7To be determinedTo be determined

This structured presentation allows for easy comparison of solubility across solvents with varying polarities, enabling informed decisions for synthetic and formulation applications.

Conclusion

While specific public-domain data on the solubility of this compound is scarce, this guide provides a robust framework for its determination. By combining a theoretical understanding of its physicochemical properties with rigorous experimental protocols, researchers can generate the high-quality, reliable solubility data necessary for advancing their projects. The methodologies outlined here are fundamental to good laboratory practice and are broadly applicable to the characterization of novel chemical entities in the drug discovery and development process.

References

  • Finetech Industry Limited. (n.d.). This compound | CAS: 1093759-65-9. Retrieved from [Link]

  • Sang-Yoon, B., et al. (2018). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ResearchGate. Retrieved from [Link]

  • Baka, E., et al. (2024). Will we ever be able to accurately predict solubility? Journal of Cheminformatics. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. Retrieved from [Link]

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A Comprehensive Technical Guide to the Stability and Storage of Tert-butyl 1H-indol-4-yl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling procedures for tert-butyl 1H-indol-4-yl carbonate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical, field-proven insights to ensure the long-term integrity of this critical research compound.

Executive Summary: Compound Overview

This compound is a chemical intermediate featuring a Boc-protected indole core. The stability of this molecule is paramount for its effective use in multi-step organic syntheses. The primary determinants of its stability are the lability of the tert-butoxycarbonyl (Boc) protecting group and the inherent reactivity of the indole ring system. This guide will dissect the chemical vulnerabilities of the molecule and provide actionable protocols to mitigate degradation.

Chemical Stability Profile

The overall stability of this compound is governed by the synergistic and individual reactivities of its constituent functional groups: the tert-butyl carbonate and the indole ring.

The Lability of the tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely utilized amine protecting group in organic synthesis, prized for its stability in mildly basic and nucleophilic conditions, yet readily cleaved under acidic conditions.[1][2] The cleavage mechanism proceeds through the formation of a stable tert-butyl cation.

Key Degradation Pathways for the Boc Group:

  • Acid-Catalyzed Hydrolysis: Exposure to acidic conditions, even ambient atmospheric acids over prolonged periods, can catalyze the hydrolysis of the carbonate, leading to the formation of 4-hydroxyindole, isobutylene, and carbon dioxide. This is the most significant and likely degradation pathway.

  • Thermolysis: While generally stable at room temperature, elevated temperatures can induce the thermolytic cleavage of the tert-butyl carbonate.[3] This process is autocatalytic and can accelerate in the presence of protic solvents.

The Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system susceptible to oxidation and electrophilic attack. While the N-Boc group mitigates some of this reactivity by withdrawing electron density, the indole core remains a potential site for degradation.

Key Degradation Pathways for the Indole Ring:

  • Oxidation: Exposure to atmospheric oxygen, particularly in the presence of light or metal catalysts, can lead to the formation of various oxidized byproducts.

  • Photodegradation: Indole derivatives are known to be sensitive to UV light, which can induce photochemical reactions, including oxidation and dimerization.[4][5][6]

Recommended Storage and Handling Conditions

Based on the chemical stability profile, the following storage and handling conditions are recommended to maximize the shelf-life of this compound.

Optimal Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8 °C[7]Minimizes the rate of potential thermolytic degradation and slows other chemical reactions.
Atmosphere Inert gas (Argon or Nitrogen)[7]Displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis.
Light Amber vial or dark container[7]Protects the compound from photolytic degradation.
Moisture Tightly sealed container in a desiccator[8]Prevents acid-catalyzed hydrolysis initiated by dissolved CO2 in ambient moisture.
Incompatible Materials

To prevent accelerated degradation, avoid storing this compound with the following:

  • Strong Oxidizing Agents [9][10]

  • Strong Acids [8]

  • Strong Bases [8]

  • Reducing Agents [9]

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound within a research or development workflow, the following experimental protocols can be employed to assess its stability under specific conditions.

Workflow for Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare solutions of this compound in relevant solvents Thermal Elevated Temperature (e.g., 40°C, 60°C) Prep->Thermal Expose to Acidic Acidic Conditions (e.g., pH 3, pH 5) Prep->Acidic Expose to Basic Basic Conditions (e.g., pH 9, pH 11) Prep->Basic Expose to Light Photostability Chamber (ICH Q1B guidelines) Prep->Light Expose to Analysis Analyze samples at specified time points using HPLC-UV/MS Thermal->Analysis Collect samples over time Acidic->Analysis Collect samples over time Basic->Analysis Collect samples over time Light->Analysis Collect samples over time Eval Quantify parent compound and identify major degradants Analysis->Eval

Caption: Experimental workflow for assessing the stability of this compound.

Step-by-Step Protocol for HPLC-Based Stability Assay
  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a known volume of acetonitrile to prepare a stock solution of 1 mg/mL.

  • Preparation of Stability Samples: Dilute the stock solution with the appropriate stress condition medium (e.g., acidic buffer, basic buffer, or solvent for thermal/photo stress) to a final concentration of 0.1 mg/mL in amber HPLC vials.

  • Time Zero (T0) Analysis: Immediately analyze one of the prepared samples using a validated HPLC-UV/MS method to establish the initial purity and concentration.

  • Incubation: Place the vials under the desired stress conditions (e.g., in a temperature-controlled oven or a photostability chamber).

  • Time Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week), remove a vial from the stress condition and analyze it by HPLC-UV/MS.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the T0 sample. Identify and, if possible, quantify any major degradation products using the mass spectrometry data.

Proposed Degradation Pathways and Logical Relationships

The primary degradation pathways are hypothesized to be acid-catalyzed deprotection and oxidation.

Degradation_Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_oxidation Oxidation Parent This compound Deprotected 4-Hydroxyindole Parent->Deprotected H+ / H2O Isobutylene Isobutylene Parent->Isobutylene H+ / H2O CO2 Carbon Dioxide Parent->CO2 H+ / H2O Oxidized Oxidized Indole Derivatives Parent->Oxidized O2 / Light

Caption: Proposed degradation pathways for this compound.

Conclusion

The stability of this compound is intrinsically linked to the protection of the Boc group and the indole core from acidic conditions, elevated temperatures, light, and oxygen. By adhering to the recommended storage and handling protocols outlined in this guide, researchers can significantly extend the shelf-life and ensure the integrity of this valuable synthetic intermediate. For critical applications, it is strongly advised to perform stability assessments under the specific experimental conditions to be employed.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Di(tert-butyl) carbonate. Retrieved from [Link]

  • Various Authors. (2010). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. Retrieved from [Link]

  • Klein, R., et al. (n.d.). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry - ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl peroxyisopropyl carbonate. Retrieved from [Link]

  • ChemBK. (2024). Indole, N-BOC protected. Retrieved from [Link]

  • Choy, J., Jaime, S., & Lara-Jaime, T. (2010). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. ResearchGate. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet - H-D-Thr(tBu)-OMe HCl. Retrieved from [Link]

  • Church, C. D., et al. (1999). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. USGS Publications Warehouse. Retrieved from [Link]

  • Eftink, M. R., et al. (n.d.). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry - ACS Publications. Retrieved from [Link]

  • MSDS of Tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1h-indole-3-carboxylate. (2018). Retrieved from [Link]

  • Church, C. D., et al. (1999). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry - Oxford Academic. Retrieved from [Link]

  • Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • DellaGreca, M., et al. (2013). Determination of photostability and photodegradation products of indomethacin in aqueous media. ResearchGate. Retrieved from [Link]

  • Che, C-M., et al. (n.d.). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. NIH. Retrieved from [Link]

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Navigating the Chemistry of Tert-butyl 1H-indol-4-yl carbonate: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Indole Scaffolds in Modern Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The versatility of the indole core allows it to engage in various biological interactions, making it a valuable starting point for the design of novel therapeutics.[1][4][5] tert-butyl 1H-indol-4-yl carbonate is a functionalized indole derivative that serves as a valuable intermediate in the synthesis of more complex molecules. The presence of the tert-butoxycarbonyl (Boc) group on the indole nitrogen and the carbonate ester at the 4-position offers unique opportunities for chemical modification, while also presenting specific safety considerations that must be thoroughly understood and addressed in a laboratory setting. This guide provides an in-depth technical overview of the safety data, handling protocols, and chemical reactivity of this compound to ensure its safe and effective use in research and development.

Chemical Identity and Structure

This compound is characterized by an indole core, with a tert-butyl carbonate group attached to the indole nitrogen. This structural feature is often introduced to protect the indole nitrogen during synthetic transformations.[6][7][8]

Caption: Chemical structure of this compound.

Hazard Identification and Analysis

Indole Core: Indole and its derivatives are known to exhibit a wide range of biological activities, and as such, should be handled with care.[5] The reactivity of the indole nucleus can lead to the formation of potentially toxic metabolites. Some indole derivatives have been shown to cause skin, eye, and respiratory irritation.[9]

Carbonate Ester: Carbonate esters are generally considered to be of low to moderate toxicity. However, they can act as irritants, and their hydrolysis can release the corresponding alcohol and carbon dioxide. In this case, hydrolysis would yield 4-hydroxyindole and tert-butanol.

tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used protecting group in organic synthesis.[6][7][8] The reagents used to introduce the Boc group, such as di-tert-butyl dicarbonate (Boc anhydride), are known to be irritants and sensitizers. While the Boc group itself, once attached to the indole, is generally stable, its removal often requires strong acids, which present their own set of hazards.[8]

Inferred Hazards for this compound:

Hazard ClassInferred RiskRationale
Acute Toxicity (Oral) Potentially harmful if swallowed.Based on general toxicity of some indole derivatives.
Skin Corrosion/Irritation May cause skin irritation.A common hazard for functionalized aromatic compounds.[9]
Serious Eye Damage/Irritation May cause serious eye irritation.A common hazard for functionalized aromatic compounds.[9]
Respiratory Irritation May cause respiratory irritation.Inhalation of dust or aerosols should be avoided.[9]

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a cautious approach to handling this compound is warranted. The following protocols are based on standard best practices for handling research chemicals of unknown or moderate toxicity.[10][11][12]

Engineering Controls
  • Fume Hood: All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][12]

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[10][11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[10][11]

  • Body Protection: A flame-resistant lab coat should be worn and kept fastened.[10]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Caption: A general workflow for the safe handling of potent chemical compounds.

Experimental Protocols: Safe Handling in Practice

Weighing and Transferring the Solid Compound
  • Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is functioning correctly.

  • Containment: Place a weigh boat on an analytical balance inside the fume hood.

  • Transfer: Carefully transfer the desired amount of this compound from the storage container to the weigh boat using a clean spatula. Avoid generating dust.

  • Dissolution: If preparing a solution, add the solvent to the reaction vessel within the fume hood and then add the weighed solid.

  • Cleanup: Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol or acetone) and dispose of the waste in a designated hazardous waste container.

Reaction Quenching and Work-up
  • Cooling: Before quenching a reaction containing this compound, ensure the reaction mixture is cooled to an appropriate temperature in an ice bath to control any exothermic processes.

  • Quenching: Slowly add the quenching agent (e.g., water, saturated ammonium chloride) to the reaction mixture with stirring in the fume hood.

  • Extraction: Perform all liquid-liquid extractions in the fume hood. Ensure the separatory funnel is properly vented to release any pressure buildup.

  • Waste Segregation: Collect all aqueous and organic waste streams in separate, clearly labeled hazardous waste containers.

Stability and Reactivity

  • Stability: this compound is expected to be stable under standard laboratory conditions. However, it should be protected from strong acids, strong bases, and strong oxidizing agents.

  • Reactivity of the Boc Group: The Boc group is labile to acidic conditions.[7][8] Treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will cleave the Boc group, regenerating the free indole nitrogen.[7][8] This reaction produces tert-butanol and carbon dioxide.

  • Reactivity of the Carbonate Ester: The carbonate ester is susceptible to nucleophilic attack and hydrolysis, particularly under basic conditions.

  • Reactivity of the Indole Ring: The indole nucleus is electron-rich and can undergo electrophilic substitution reactions. The C3 position is generally the most reactive site.

Toxicological Information

As no specific toxicological data for this compound is available, a precautionary approach is necessary. The primary routes of exposure are inhalation, skin contact, and eye contact.

  • Inhalation: May cause respiratory tract irritation.[9]

  • Skin Contact: May cause skin irritation.[9]

  • Eye Contact: May cause serious eye irritation.[9]

  • Ingestion: May be harmful if swallowed.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

All waste containing this compound should be considered hazardous.

  • Solid Waste: Collect in a labeled, sealed container for disposal by a licensed professional waste disposal service.

  • Liquid Waste: Collect organic and aqueous waste streams in separate, labeled containers for disposal. Do not dispose of down the drain.

Conclusion

This compound is a valuable research chemical with significant potential in drug discovery and development. While specific safety data is limited, a thorough understanding of the hazards associated with its constituent functional groups allows for the implementation of robust safety protocols. By adhering to the principles of good laboratory practice, including the consistent use of engineering controls and personal protective equipment, researchers can safely handle this compound and unlock its synthetic potential.

References

  • BenchChem. An In-depth Technical Guide to Tert-Butoxycarbonyl (Boc) Protecting Group Chemistry.

  • Wikipedia. tert-Butyloxycarbonyl protecting group.

  • J&K Scientific LLC. BOC Protection and Deprotection.

  • Tokyo Chemical Industry Co., Ltd. tert-Butoxycarbonylation (Boc) Reagents.

  • Fisher Scientific. Amine Protection / Deprotection.

  • SSERC. Making an ester – Risk Assessment.

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Indole Derivatives in Modern Pharmaceutical Synthesis.

  • MDPI. Special Issue : Indoles as Promising Scaffold for Drug Discovery: Synthesis, Bioactivities and Applications.

  • Bentham Science. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development.

  • SmartLabs. Esterification.

  • King-Pharm. This compound.

  • BenchChem. Application Notes and Protocols for the Safe Handling and Storage of Substituted Esters.

  • Scilit. Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics.

  • PubMed Central. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

  • University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.

  • ResearchGate. Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate.

  • PubMed Central. A new synthetic approach to the 3,4-dihydro-1H-[6]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate.

  • PubChem. 1-(Tert-butoxycarbonyl)indole.

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.

  • Sigma-Aldrich. tert-Butyl 3-formyl-1H-indole-1-carboxylate.

  • National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

  • ChemScene. tert-Butyl 4-formyl-1H-indole-1-carboxylate.

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.

  • Chemical Synthesis Database. tert-butyl 2-butyl-1H-indole-1-carboxylate.

  • PubMed Central. Synthesis of Indole Analogues of the Natural Schweinfurthins.

  • ResearchGate. Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones.

Sources

A Senior Application Scientist's Guide to tert-Butyl 1H-Indol-4-yl Carbonate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of tert-butyl 1H-indol-4-yl carbonate (CAS No. 1093759-65-9), a pivotal building block in contemporary medicinal chemistry. While seemingly a simple protected form of 4-hydroxyindole, its strategic application facilitates the synthesis of complex molecular architectures, most notably in the development of Retinoid-related Orphan Receptor gamma t (RORγt) inhibitors for autoimmune diseases. This document offers a comprehensive overview of its synthesis, physicochemical properties, characteristic reactivity, and a detailed examination of its role in pharmaceutical research. Methodologies are presented with a focus on mechanistic rationale, empowering researchers to effectively utilize this versatile intermediate.

Introduction: The Strategic Importance of a Protected Indole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Specifically, the 4-hydroxyindole moiety is a critical pharmacophore in various therapeutic agents. However, the inherent nucleophilicity of the phenolic hydroxyl group and the indole nitrogen can complicate synthetic routes, leading to undesired side reactions and low yields.

This challenge necessitates the use of protecting group strategies. This compound emerges as a superior solution, offering robust protection of the 4-hydroxy group under a range of conditions while allowing for selective deprotection when needed. Its primary function is to mask the reactive phenol, thereby enabling chemists to perform modifications on other parts of the indole scaffold, such as N-alkylation or substitution at the C3 position, with high fidelity. Its application has been particularly impactful in the synthesis of RORγt inhibitors, a promising class of drugs for treating Th17 cell-mediated autoimmune diseases like psoriasis and rheumatoid arthritis.[2][3][4]

Synthesis and Mechanistic Considerations

The most direct and efficient synthesis of this compound involves the protection of commercially available 4-hydroxyindole. The reaction leverages di-tert-butyl dicarbonate ((Boc)₂O) as the carbonate source, a reagent widely used for its mild activation and benign byproducts.

Causality in Experimental Design

The selection of reagents and conditions is critical for a successful and clean transformation.

  • Starting Material: 4-Hydroxyindole is the logical precursor. Its phenolic hydroxyl group is sufficiently nucleophilic to react with an activated carbonyl source.

  • Protecting Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the ideal choice. It acts as an electrophilic source of the "Boc" group. Upon reaction, it decomposes into carbon dioxide and tert-butanol, which are volatile and easily removed, simplifying purification.

  • Catalyst/Base: A non-nucleophilic base is required to deprotonate the phenolic hydroxyl, enhancing its nucleophilicity without competing in the reaction. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst. It functions by forming a more reactive N-acylpyridinium intermediate with (Boc)₂O. A stoichiometric base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often included to neutralize the acid generated during the reaction.

  • Solvent: An aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is used to ensure all reactants remain in solution and to prevent side reactions with the solvent.

Detailed Experimental Protocol

This protocol is based on established methods for the protection of phenolic hydroxyl groups.

Reaction: To a solution of 4-hydroxyindole (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM, ~0.1 M) at 0 °C under a nitrogen atmosphere, is added di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours.

Monitoring and Work-up: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1M HCl (to remove DMAP and any remaining base), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification SM1 4-Hydroxyindole RC1 Stir at 0°C to RT SM1->RC1 Combine SM2 (Boc)₂O SM2->RC1 Combine SM3 DMAP (cat.) SM3->RC1 Combine SM4 DCM (Solvent) SM4->RC1 Combine RC2 4-12 hours RC1->RC2 RC3 Nitrogen Atmosphere RC2->RC3 WU1 Aqueous Wash (HCl, NaHCO₃, Brine) RC3->WU1 Reaction Complete WU2 Dry (Na₂SO₄) & Concentrate WU1->WU2 PUR Flash Chromatography WU2->PUR Product tert-Butyl 1H-indol-4-yl carbonate PUR->Product

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

Key Physicochemical Data
PropertyValueSource
CAS Number 1093759-65-9[5][6][7]
Molecular Formula C₁₃H₁₅NO₃[6]
Molecular Weight 233.26 g/mol [6]
Appearance Expected to be an off-white to beige solidN/A
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, Acetone)N/A
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.20 ppm (br s, 1H): Indole N-H proton.

    • δ ~7.20-7.30 ppm (m, 2H): Aromatic protons on the benzene ring (H5, H7).

    • δ ~7.15 ppm (t, 1H): Aromatic proton on the pyrrole ring (H2).

    • δ ~6.80 ppm (d, 1H): Aromatic proton on the benzene ring (H6).

    • δ ~6.65 ppm (t, 1H): Aromatic proton on the pyrrole ring (H3).

    • δ 1.55 ppm (s, 9H): Protons of the tert-butyl group.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~152.0 ppm: Carbonyl carbon of the carbonate.

    • δ ~145.0, ~137.0 ppm: Quaternary carbons of the indole ring (C4, C7a).

    • δ ~125.0, ~122.0, ~115.0, ~108.0, ~105.0 ppm: Aromatic CH carbons of the indole ring.

    • δ ~103.0 ppm: Quaternary carbon of the indole ring (C3a).

    • δ ~83.0 ppm: Quaternary carbon of the tert-butyl group.

    • δ ~27.8 ppm: Methyl carbons of the tert-butyl group.

  • FT-IR (KBr, cm⁻¹):

    • ~3400 cm⁻¹: N-H stretch.

    • ~1750 cm⁻¹: C=O stretch of the carbonate.

    • ~1250, ~1150 cm⁻¹: C-O stretch.

  • Mass Spectrometry (ESI+):

    • m/z: 234.11 [M+H]⁺, 256.09 [M+Na]⁺.

Chemical Reactivity: A Tale of Two Moieties

The synthetic utility of this compound stems from the differential reactivity of its protecting group and the indole core.

Deprotection of the Carbonate Group

The primary reaction of this molecule is the cleavage of the tert-butyl carbonate to regenerate the 4-hydroxyindole. This unmasking is typically achieved under acidic conditions.

  • Mechanism: The reaction proceeds via protonation of the carbonate carbonyl, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. This is followed by decarboxylation to yield the free phenol.

  • Reagents:

    • Strong Acids: Trifluoroacetic acid (TFA) in DCM is highly effective and common.[9]

    • Lewis Acids: Zinc bromide (ZnBr₂) in DCM can also be used, sometimes offering different selectivity in complex molecules.[10]

    • Basic Conditions: While less common for aryl carbonates, strong basic conditions (e.g., aqueous methanolic potassium carbonate under reflux) can cleave certain carbamates and may be applicable, though acidic deprotection is generally preferred for this substrate.[11]

Reactivity of the Indole Nucleus

With the 4-position blocked, synthetic transformations can be directed elsewhere. The indole N-H remains acidic and nucleophilic, allowing for:

  • N-Alkylation: Reaction with alkyl halides or other electrophiles in the presence of a base (e.g., NaH, K₂CO₃) to introduce substituents on the indole nitrogen.

  • Electrophilic Substitution: The pyrrole ring remains electron-rich and susceptible to electrophilic attack, primarily at the C3 position (e.g., Vilsmeier-Haack formylation, Mannich reaction).

The interplay between these reactive sites is what makes this intermediate so valuable.

G cluster_main Key Reactivity Pathways Start tert-Butyl 1H-indol-4-yl carbonate P1 4-Hydroxyindole Start->P1 Acidic Deprotection (e.g., TFA, DCM) P2 N-Substituted Indol-4-yl Carbonate Start->P2 N-Alkylation (e.g., R-X, Base) P3 C3-Substituted Indol-4-yl Carbonate Start->P3 Electrophilic Substitution (e.g., Vilsmeier-Haack)

Caption: Major reaction pathways for the title compound.

Application in Drug Discovery: The Case of RORγt Inhibitors

A prominent application of 4-hydroxyindole scaffolds is in the development of RORγt inhibitors. RORγt is a key transcription factor for the differentiation of Th17 cells, which are implicated in a host of autoimmune diseases.[12][13] Small molecules that inhibit RORγt can suppress the inflammatory cascade driven by cytokines like IL-17.

In the synthesis of these complex inhibitors, 4-hydroxyindole often serves as a core fragment. This compound is a logical, albeit often unstated, intermediate in these multi-step sequences. By protecting the hydroxyl group, chemists can build out the rest of the molecule, for example, by attaching complex side chains to the indole nitrogen, before a final deprotection step reveals the active pharmacophore.

G cluster_pathway Simplified Synthetic Logic for RORγt Inhibitors A 4-Hydroxyindole B tert-Butyl 1H-indol-4-yl carbonate (Protected Intermediate) A->B  Protection   ((Boc)₂O, DMAP) C Multi-step Elaboration (e.g., N-alkylation, coupling) B->C D Advanced Intermediate (Protected) C->D E Final RORγt Inhibitor (Active Pharmacophore) D->E  Deprotection   (TFA)

Sources

Methodological & Application

The Synthetic Versatility of tert-Butyl 1H-Indol-4-yl Carbonate: A Gateway to Functionalized Indoles

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its remarkable biological activity has driven continuous innovation in the synthesis of diversely functionalized indole derivatives. Among the myriad of synthons available, tert-butyl 1H-indol-4-yl carbonate emerges as a particularly strategic intermediate. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the utility of this compound, detailing its synthesis and its application as a versatile precursor for the regioselective functionalization of the indole scaffold.

At its core, this compound serves a dual purpose. Firstly, the tert-butoxycarbonyl (Boc) group on the indole nitrogen acts as a robust protecting group, enhancing solubility in organic solvents and preventing unwanted side reactions at the nitrogen atom.[2] Secondly, and more critically, the N-Boc group is a powerful directing group for ortho-metalation, enabling selective functionalization at the C5 position.[3][4] The carbonate moiety at the 4-position, while also a protecting group for the phenol, can be strategically manipulated to introduce a wide array of substituents via cross-coupling reactions, following its conversion to a more reactive species like a triflate.[5] This guide will elucidate these applications through detailed protocols and mechanistic insights.

I. Synthesis of this compound

The journey to our target molecule begins with the synthesis of its precursor, 4-hydroxyindole. While various methods exist for its preparation, including the Bischler-Möhlau reaction, a common route involves the dehydrogenative aromatization of an oxoindole.[6][7][8] With 4-hydroxyindole in hand, the subsequent protection of both the indole nitrogen and the phenolic hydroxyl group is a straightforward process. The N-Boc protection is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) with a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).[2] The same reagent can be used to form the tert-butyl carbonate at the 4-position.

Experimental Protocol: Synthesis of this compound

This two-step, one-pot protocol details the N-Boc protection of 4-hydroxyindole followed by the protection of the hydroxyl group as a tert-butyl carbonate.

Materials:

  • 4-Hydroxyindole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-hydroxyindole (1.0 eq).

  • Dissolve the 4-hydroxyindole in anhydrous acetonitrile.

  • Add K₂CO₃ (2.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (2.5 eq) portion-wise at room temperature. The use of a slight excess of (Boc)₂O ensures both N- and O-protection.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a pure solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential oxidation of the electron-rich indole and phenol moieties.

  • K₂CO₃: A mild base is sufficient to deprotonate the phenol and facilitate O-acylation, while also acting as a base for the N-Boc protection.

  • DMAP: A highly effective nucleophilic catalyst for acylation reactions with anhydrides like (Boc)₂O.

  • Acetonitrile: A polar aprotic solvent that readily dissolves the reactants and does not interfere with the reaction.

digraph "Synthesis_of_tert_butyl_1H_indol_4_yl_carbonate" {
  graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];
  node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
  edge [fontname="Arial", color="#5F6368"];

// Nodes Start [label="4-Hydroxyindole"]; Reagents [label="(Boc)₂O (2.5 eq)\nK₂CO₃, DMAP (cat.)\nACN, RT, 12-16h", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reagents [label=""]; Reagents -> Product [label=""]; }``` Caption: Synthesis of the target compound from 4-hydroxyindole.

II. Application in Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. [4]The N-Boc group on the indole ring is a potent directing group, facilitating the deprotonation of the adjacent C2 or C7 positions. However, in the case of N-Boc-4-substituted indoles, lithiation is often directed to the C5 position due to the influence of the 4-substituent and the inherent reactivity of the indole ring. [9][10]This provides a reliable method for introducing electrophiles specifically at the C5 position.

Mechanistic Rationale

The lithiation process is believed to proceed via coordination of the alkyllithium reagent (e.g., s-BuLi or t-BuLi) to the Lewis basic oxygen atoms of the N-Boc and C4-carbonate groups. This brings the strong base in close proximity to the C5 proton, leading to its selective abstraction and the formation of a 5-lithioindole species. This intermediate can then be quenched with a variety of electrophiles. [11]

Experimental Protocol: C5-Deuteration via DoM

This protocol exemplifies the DoM strategy by installing a deuterium atom at the C5 position.

Materials:

  • This compound

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Deuterium oxide (D₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting deep-colored solution at -78 °C for 1 hour to ensure complete lithiation.

  • Quench the reaction by adding an excess of D₂O (5.0 eq) dropwise at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Add saturated aqueous NH₄Cl solution and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash chromatography to yield the C5-deuterated product.

```dot digraph "Directed_Ortho_Metalation_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, label="DoM for C5-Functionalization", labelloc=t, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes Start [label="this compound"]; Step1 [label="1. s-BuLi, THF, -78 °C", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Intermediate [label="5-Lithioindole Intermediate", style=dashed]; Step2 [label="2. Electrophile (E⁺)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="C5-Functionalized Indole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }

Caption: Sequential workflow for C4-arylation.

Scope of Coupling Partners
Coupling ReactionCoupling PartnerCatalyst System (Example)Resulting C4-Linkage
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(PPh₃)₄, K₂CO₃-Aryl/-Heteroaryl
Buchwald-Hartwig Amines (R₂NH)Pd₂(dba)₃, XPhos, NaOtBu-NR₂
Sonogashira Terminal AlkynesPd(PPh₃)₄, CuI, Et₃N-C≡C-R
Stille Organostannanes (R-SnBu₃)Pd(PPh₃)₄-R (Alkyl, Aryl)

IV. Application in Pharmaceutical Synthesis: The Case of Pindolol

The strategic importance of the 4-hydroxyindole scaffold is exemplified in the synthesis of Pindolol, a non-selective beta-blocker used to treat hypertension. [6][12]The synthesis starts from 4-hydroxyindole, which is the direct precursor to our title compound. This highlights the relevance of mastering the chemistry of such intermediates for drug development professionals.

The key step in Pindolol synthesis from 4-hydroxyindole is the O-alkylation with epichlorohydrin, followed by ring-opening of the resulting epoxide with isopropylamine. [13]While this compound itself is not directly in the main pathway, its precursor is the critical starting material, and the protecting group strategies discussed herein are fundamental to creating more complex analogues.

```dot digraph "Pindolol_Synthesis" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes Start [label="4-Hydroxyindole"]; Step1 [label="Epichlorohydrin, Base", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Intermediate [label="4-(2,3-Epoxypropoxy)indole"]; Step2 [label="Isopropylamine", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Pindolol", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Step1 -> Intermediate; Intermediate -> Step2 -> Product; }

Sources

Application Notes and Protocols: Tert-butyl 1H-indol-4-yl Carbonate as a Strategic Protecting Group for the Indole Nucleus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive technical guide to the synthesis, application, and deprotection of tert-butyl 1H-indol-4-yl carbonate. This document emphasizes the strategic considerations for its use as a protecting group for the 4-hydroxy functionality of the indole scaffold, a common motif in pharmacologically active compounds.

I. Introduction: The Strategic Imperative for Protecting 4-Hydroxyindoles

The 4-hydroxyindole moiety is a privileged scaffold in a multitude of natural products and synthetic pharmaceuticals, including the psychedelic tryptamine psilocin and its prodrug psilocybin.[1][2] The inherent reactivity of the phenolic hydroxyl group, coupled with the electron-rich nature of the indole ring, presents a significant challenge in multi-step synthetic campaigns. Unprotected 4-hydroxyindoles are susceptible to oxidation and can undergo undesired side reactions under various conditions, necessitating a robust protection strategy.

While numerous protecting groups for phenols exist, the tert-butoxycarbonyl (Boc) group, when installed as a carbonate, offers a unique combination of stability and selective lability. This guide focuses on this compound, detailing its role in masking the 4-hydroxy group, thereby enabling a wider range of chemical transformations on the indole nucleus.

II. Synthesis of this compound

The synthesis of this compound commences with the preparation of the requisite precursor, 4-hydroxyindole. Subsequently, the phenolic hydroxyl group is protected using di-tert-butyl dicarbonate.

A. Synthesis of 4-Hydroxyindole

Several synthetic routes to 4-hydroxyindole have been reported. A common and effective method involves the dehydrogenation of a suitable precursor, such as an enamine derived from 1,3-cyclohexanedione.[3]

Protocol: Synthesis of 4-Hydroxyindole

Materials:

  • 1,3-Cyclohexanedione

  • 2-Aminoethanol

  • Toluene

  • p-Toluenesulfonic acid

  • Trimethylbenzene

  • 5% Palladium on carbon (Pd/C) or Raney Nickel (W-2)

  • n-Hexane

Procedure:

  • Enamine Formation: In a 1 L reaction flask equipped with a water separator, combine 1,3-cyclohexanedione (112 g), 2-aminoethanol (90 g), toluene (500 mL), and p-toluenesulfonic acid (1 g). Heat the mixture to reflux for 2 hours, collecting the water generated. Upon completion, cool the reaction mixture to precipitate a yellow solid. Filter and dry the solid to obtain the enamine compound.[3]

  • Aromatization: In a 500 mL reaction flask, add the enamine (100 g), trimethylbenzene (300 mL), and 5% Pd/C (5 g). Under a nitrogen atmosphere, heat the mixture to reflux for 15 hours.[3] Alternatively, Raney nickel can be used.[3]

  • Work-up and Purification: Cool the reaction mixture and filter to remove the catalyst. Remove the trimethylbenzene from the filtrate under reduced pressure. The crude product is then purified by recrystallization from n-hexane to yield 4-hydroxyindole.[3]

Characterization of 4-Hydroxyindole:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.86 (br, 1H), 9.21 (s, 1H), 7.10 (d, 1H), 6.82 (m, 1H), 6.81 (m, 1H), 6.43 (m, 1H), 6.31 (d, 1H).[3]

B. Protection of 4-Hydroxyindole

The protection of the phenolic hydroxyl group of 4-hydroxyindole is achieved through its reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base, such as 4-(dimethylamino)pyridine (DMAP).[4][5]

Protocol: Synthesis of this compound

Materials:

  • 4-Hydroxyindole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • Reaction Setup: To a solution of 4-hydroxyindole (1.0 eq) in anhydrous DCM or CH₃CN, add DMAP (0.1-0.2 eq).

  • Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in the same solvent to the reaction mixture at room temperature. The reaction of DMAP with (Boc)₂O can be vigorous with gas evolution, so careful addition is crucial.[6][7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford this compound.

Characterization Data (Predicted):

Based on analogous tert-butyl aryl carbonates, the following spectral data are anticipated:[8]

  • ¹H NMR (CDCl₃): A singlet for the nine protons of the tert-butyl group is expected around δ 1.5-1.6 ppm. The indole protons will appear in the aromatic region.

  • ¹³C NMR (CDCl₃): The quaternary carbon of the tert-butyl group is expected around δ 83-84 ppm, and the methyl carbons around δ 27-28 ppm. The carbonate carbonyl carbon should appear around δ 150-152 ppm.

Diagram: Synthesis of this compound

synthesis cluster_step1 Step 1: Synthesis of 4-Hydroxyindole cluster_step2 Step 2: O-Boc Protection 1_3_Cyclohexanedione 1,3-Cyclohexanedione Enamine Enamine Intermediate 1_3_Cyclohexanedione->Enamine + 2-Aminoethanol, p-TsOH, Toluene, Reflux 4_Hydroxyindole 4-Hydroxyindole Enamine->4_Hydroxyindole Pd/C or Raney Ni, Trimethylbenzene, Reflux tert_butyl_carbonate tert-butyl 1H-indol-4-yl carbonate 4_Hydroxyindole->tert_butyl_carbonate + (Boc)₂O, DMAP, DCM or CH₃CN

Caption: Synthetic pathway to this compound.

III. Applications in Organic Synthesis

The primary application of this compound is to facilitate regioselective functionalization of the indole nucleus at positions that would otherwise be complicated by the presence of a free hydroxyl group.

A. Orthogonal Protection Strategy

A key advantage of the 4-O-Boc group is its potential for use in an orthogonal protection strategy in conjunction with an N-Boc group. The differential lability of the O-Boc (carbonate) and N-Boc (carbamate) groups allows for their selective removal under different conditions. Generally, N-Boc groups are more readily cleaved under acidic conditions than O-Boc groups on phenols. Conversely, the O-Boc group can be more susceptible to certain basic or nucleophilic conditions. This orthogonality is critical in complex syntheses requiring sequential manipulation of different parts of the molecule.

B. Enabling C-H Functionalization and Cross-Coupling Reactions

With the 4-hydroxy group masked, the indole ring can be subjected to a variety of transformations, including:

  • Electrophilic Aromatic Substitution: Reactions at the C3 position, such as Vilsmeier-Haack formylation or Mannich reactions, can proceed without interference from the hydroxyl group.

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki, Heck, or Sonogashira couplings, can be performed on halogenated derivatives of the protected indole.

  • Directed Lithiation: The N-H of the indole can be deprotonated with a strong base to direct lithiation to the C2 position, a reaction that would be complicated by the acidic phenolic proton.

IV. Deprotection of the 4-O-Boc Group

The removal of the tert-butyl carbonate protecting group can be accomplished under various conditions, allowing for flexibility in the synthetic design.

A. Acidic Deprotection

Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, is a common method for cleaving Boc groups.[9] However, this method may also cleave an N-Boc group if present.

Protocol: Acidic Deprotection

  • Dissolve the 4-O-Boc protected indole in dichloromethane.

  • Add trifluoroacetic acid (2-10 equivalents) at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry, and purify.

B. Basic Deprotection

The carbonate linkage is susceptible to hydrolysis under basic conditions.

Protocol: Basic Deprotection

  • Dissolve the protected indole in a mixture of methanol and water.

  • Add a base such as potassium carbonate or sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture with a mild acid and extract the product.

C. Thermal Deprotection

In some cases, Boc groups can be removed by thermolysis, which can be advantageous for substrates sensitive to acidic or basic conditions.[10]

Diagram: Deprotection Pathways

deprotection cluster_conditions Deprotection Conditions Protected_Indole This compound Acidic Acidic (e.g., TFA/DCM) Protected_Indole->Acidic Basic Basic (e.g., K₂CO₃/MeOH/H₂O) Protected_Indole->Basic Thermal Thermal (High Temperature) Protected_Indole->Thermal Deprotected_Indole 4-Hydroxyindole Acidic->Deprotected_Indole Basic->Deprotected_Indole Thermal->Deprotected_Indole

Sources

Application Note: Strategies for the Deprotection of tert-Butyl 1H-Indol-4-yl Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of tert-Butyl Carbonate Protection in Indole Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The synthesis of complex indole-containing molecules often necessitates the use of protecting groups to mask reactive functionalities and ensure regioselectivity. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines and phenols due to its stability under a range of conditions and its susceptibility to cleavage under specific, often mild, acidic or thermal conditions.[2][3]

Specifically, tert-butyl 1H-indol-4-yl carbonate serves as a key intermediate, where the Boc group masks the phenolic hydroxyl at the 4-position of the indole ring. The selective and high-yielding removal of this carbonate is a critical step in the synthetic pathway towards various target molecules. This application note provides a comprehensive guide to the deprotection of this compound, delving into the underlying mechanisms, offering detailed experimental protocols, and discussing potential challenges and optimization strategies.

Mechanistic Insights into Boc Deprotection

A thorough understanding of the reaction mechanism is paramount for selecting the appropriate deprotection strategy and for troubleshooting potential issues. The cleavage of the tert-butyl carbonate can be primarily achieved through two distinct pathways: acid-catalyzed hydrolysis and thermal fragmentation.

Acid-Catalyzed Deprotection

The most common method for Boc group removal involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] The mechanism proceeds through a series of well-defined steps:

  • Protonation: The acid protonates the carbonyl oxygen of the carbonate group, increasing its electrophilicity.

  • C-O Bond Cleavage: This is followed by the cleavage of the tert-butyl C-O bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[3][6][7]

  • Fragmentation: The carbamic acid is unstable and rapidly decomposes to yield the free 4-hydroxyindole and carbon dioxide gas.[3] The tert-butyl cation can be quenched by a nucleophile or deprotonate to form isobutylene gas.[6]

G cluster_0 Acid-Catalyzed Deprotection Mechanism A This compound B Protonated Carbonate A->B + H+ C Carbamic Acid Intermediate + tert-Butyl Cation B->C C-O Cleavage D 4-Hydroxyindole + CO2 C->D Decarboxylation E Isobutylene C->E Deprotonation

Caption: Acid-catalyzed deprotection of this compound.

Thermal Deprotection

In the absence of an acid catalyst, the Boc group can be removed by heating.[8] This thermolytic cleavage is particularly useful for substrates that are sensitive to strong acids. The mechanism is believed to involve a concerted fragmentation process, yielding the deprotected phenol, carbon dioxide, and isobutylene.[8] This method often requires higher temperatures compared to acid-catalyzed reactions.[9]

G cluster_1 Thermal Deprotection Mechanism F This compound G [Transition State] F->G Heat (Δ) H 4-Hydroxyindole + CO2 + Isobutylene G->H Fragmentation

Caption: Thermal deprotection of this compound.

Potential Side Reactions: The Challenge of the tert-Butyl Cation

A significant challenge in the acid-catalyzed deprotection of Boc groups is the generation of the highly reactive tert-butyl cation.[4] This electrophile can attack nucleophilic sites on the substrate, leading to unwanted side products.[10] The indole ring is electron-rich and particularly susceptible to electrophilic substitution, with the C3 position being the most reactive site.[1][11] Alkylation of the indole ring by the tert-butyl cation is a common side reaction.[4]

To mitigate this, "scavengers" are often added to the reaction mixture. These are nucleophilic species, such as anisole, thioanisole, or triethylsilane, that are more reactive towards the tert-butyl cation than the substrate, effectively trapping it before it can cause unwanted alkylation.[4][12]

Experimental Protocols

The choice of deprotection method depends on the stability of the substrate to acidic or thermal conditions and the presence of other functional groups. Below are detailed protocols for common deprotection strategies.

General Experimental Workflow

G start Start | this compound dissolve Dissolve in appropriate solvent start->dissolve reagent Add Deprotection Reagent (e.g., TFA, HCl, or apply heat) dissolve->reagent reaction Stir at specified temperature Monitor by TLC/LC-MS reagent->reaction workup Aqueous Work-up Neutralize, extract with organic solvent reaction->workup purify Purification (e.g., Column Chromatography) workup->purify end End | 4-Hydroxyindole purify->end

Caption: General workflow for the deprotection of this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for Boc deprotection.[13]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • (Optional) Scavenger, e.g., anisole or triethylsilane

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • (Optional) Add a scavenger (1.0-2.0 equiv).

  • Add TFA (5-10 equiv) dropwise to the stirred solution.[13]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure 4-hydroxyindole.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane/Methanol

An alternative acidic deprotection using a commercially available solution of HCl in dioxane.[14][15]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol (MeOH) or Dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or DCM for extraction

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 equiv) in methanol or dioxane (approx. 0.1-0.2 M).

  • To the stirred solution at room temperature, add 4M HCl in dioxane (5-10 equiv).[14]

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.[2]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • Dissolve the residue in ethyl acetate or DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the chosen organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product via flash column chromatography.

Protocol 3: Thermal Deprotection

This method avoids the use of strong acids and is suitable for acid-sensitive substrates.[8][9]

Materials:

  • This compound

  • High-boiling point solvent (e.g., Toluene, xylene, or trifluoroethanol)[9] or perform neat.

Procedure:

  • Place this compound (1.0 equiv) in a round-bottom flask.

  • (Optional) Add a high-boiling point solvent.

  • Heat the reaction mixture to 120-200 °C under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can be significantly longer than with acidic methods.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product directly by flash column chromatography.

Comparative Summary and Optimization

Method Reagents Temperature Time Advantages Disadvantages
TFA/DCM TFA, DCM0 °C to RT1-4 hFast, reliable, high yield.[13]Harshly acidic, potential for side reactions, requires scavenger.[4]
HCl/Dioxane 4M HCl in DioxaneRT2-16 hMilder than TFA, commercially available reagent.[14][16]Can be slower, requires careful neutralization.
Thermal Heat (Solvent optional)120-200 °C4-24 hAcid-free, suitable for sensitive substrates.[9]High temperatures, longer reaction times, potential for thermal decomposition.[8]

Optimization:

  • Incomplete Reaction: If the reaction stalls, consider increasing the amount of acid, raising the temperature, or extending the reaction time. For thermal deprotection, increasing the temperature may be necessary.

  • Side Product Formation: If tert-butylation of the indole ring is observed, add a scavenger like anisole, triethylsilane, or thioanisole to the reaction mixture at the beginning of the procedure.[4]

  • Substrate Degradation: The indole nucleus can be sensitive to strongly acidic conditions.[1][11] If degradation is observed, consider using a milder acid (e.g., phosphoric acid), lowering the reaction temperature, or switching to a thermal deprotection method.[17][18][19]

Conclusion

The deprotection of this compound is a crucial transformation in the synthesis of 4-hydroxyindole derivatives. The choice between acid-catalyzed and thermal methods should be guided by the substrate's stability and the presence of other functional groups. By understanding the underlying mechanisms and potential side reactions, researchers can select and optimize the appropriate protocol to achieve high yields of the desired product, paving the way for the successful synthesis of complex target molecules.

References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. [Link]

  • Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. [Link]

  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry. [Link]

  • Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Safrole. [Link]

  • Indole. Wikipedia. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Europe PMC. [Link]

  • Indole N‐Boc deprotection method development. ResearchGate. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Synthesis and Chemistry of Indole. Unknown Source. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Boc Deprotection - HCl. Common Organic Chemistry. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]

  • Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. ACS Publications. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • tert-Butyl Ethers. Organic Chemistry Portal. [Link]

  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]

  • Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. ResearchGate. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. [Link]

Sources

Application Notes and Protocols: The Strategic Role of tert-Butyl 1H-Indol-4-yl Carbonate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Hydroxyindole Scaffold as a Privileged Motif in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into drugs with anticancer, antimicrobial, antiviral, and antidiabetic activities, among others.[1]

Within this important class of heterocycles, 4-hydroxyindole stands out as a particularly valuable building block. It serves as a key intermediate in the synthesis of numerous bioactive molecules, most notably the beta-blocker Pindolol, which is used in the management of hypertension and angina pectoris.[2][3] The strategic placement of the hydroxyl group on the benzene portion of the indole allows for diverse functionalization pathways, making it a versatile starting point for the synthesis of complex molecular architectures.

However, the inherent reactivity of the 4-hydroxyindole nucleus presents a significant challenge for medicinal chemists. The indole ring possesses multiple nucleophilic sites, with the C3 position being particularly reactive towards electrophiles.[4] Furthermore, the phenolic hydroxyl group at the C4 position can interfere with many common synthetic transformations. To achieve controlled, site-selective modifications of the 4-hydroxyindole scaffold, a robust protecting group strategy is essential. This is where tert-butyl 1H-indol-4-yl carbonate, the O-Boc protected form of 4-hydroxyindole, plays a critical role.

The Strategic Imperative for O-Protection: Causality and Experimental Rationale

The decision to protect the hydroxyl group of 4-hydroxyindole as a tert-butyl carbonate is driven by several key strategic considerations in multi-step organic synthesis:

  • Preventing Unwanted O-Functionalization: The phenolic hydroxyl group is nucleophilic and can react with a wide range of electrophiles. In a complex synthesis, this can lead to undesired side products, reducing the overall yield and complicating purification. The bulky tert-butyloxycarbonyl (Boc) group effectively masks the hydroxyl functionality, rendering it inert to many reaction conditions.[5]

  • Modulating Electronic Properties and Regioselectivity: The introduction of the electron-withdrawing carbonate group at the C4 position alters the electronic distribution of the indole ring. This electronic modulation can influence the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution, directing incoming electrophiles to specific positions on the indole nucleus. This is a powerful tool for controlling the outcome of C-H functionalization reactions on the indole benzene core (C4-C7), which is a notoriously challenging aspect of indole chemistry.[6]

  • Enabling Orthogonal Synthetic Strategies: The Boc group is renowned for its stability under a wide range of conditions, including basic, nucleophilic, and hydrogenolytic reactions.[7] However, it can be readily cleaved under acidic conditions. This allows for an "orthogonal" protection strategy, where other protecting groups that are labile under different conditions (e.g., Fmoc, which is base-labile) can be used elsewhere in the molecule and selectively removed without affecting the O-Boc group.[7]

  • Improving Solubility and Handling: The introduction of the lipophilic tert-butyl group can improve the solubility of the indole intermediate in common organic solvents, facilitating its handling and purification by techniques such as column chromatography.

The following diagram illustrates the strategic position of this compound as a key intermediate in the synthesis of functionalized indoles.

G cluster_0 Synthesis of the Protected Intermediate cluster_1 Application in Multi-Step Synthesis 4-Hydroxyindole 4-Hydroxyindole Boc_Protection Boc Protection 4-Hydroxyindole->Boc_Protection Boc2O, Base Protected_Indole tert-Butyl 1H-indol-4-yl Carbonate Boc_Protection->Protected_Indole Functionalization Site-Selective Functionalization (e.g., at N1, C3, etc.) Protected_Indole->Functionalization Functionalized_Protected_Indole Functionalized O-Boc Indole Functionalization->Functionalized_Protected_Indole Deprotection Deprotection Functionalized_Protected_Indole->Deprotection Acidic Conditions Final_Product Functionalized 4-Hydroxyindole Derivative Deprotection->Final_Product G Start 4-Hydroxyindole + DMAP in DCM Add_Boc Add Boc2O in DCM Start->Add_Boc Stir Stir at RT (4-6h) Add_Boc->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Sat. NaHCO3 Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Wash Wash with 1M HCl and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Purify Concentrate and Purify by Chromatography Dry->Purify End tert-Butyl 1H-indol-4-yl Carbonate Purify->End G Start O-Boc Indole in DCM Add_TFA Add TFA at 0°C Start->Add_TFA Stir Stir at RT (1-2h) Add_TFA->Stir Monitor Monitor by TLC Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Reaction Complete Neutralize Neutralize with Sat. NaHCO3 Concentrate->Neutralize Extract Extract with EtOAc Neutralize->Extract Dry Dry over Na2SO4 Extract->Dry Isolate Concentrate to yield 4-Hydroxyindole Dry->Isolate End 4-Hydroxyindole Isolate->End

Sources

Application Notes & Protocols: A Researcher's Guide to tert-butyl 1H-indol-4-yl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of tert-butyl 1H-indol-4-yl carbonate (CAS 1093759-65-9), a versatile building block in medicinal chemistry and organic synthesis. It serves as a stable and accessible precursor to 4-hydroxyindole, a privileged scaffold found in numerous biologically active compounds, including those with potential as ferroptosis inhibitors[1]. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical guidance. We will explore its fundamental application in the deprotection to reveal the parent phenol, as well as its use as a substrate in advanced palladium-catalyzed cross-coupling reactions, including N-arylation and direct C-H functionalization, which are critical for generating molecular diversity in drug discovery programs.

Physicochemical Properties and Safety Information

This compound is a stable, solid compound. Proper handling in a laboratory setting is essential. The following data is compiled from supplier information and safety data sheets (SDS) of structurally related compounds.

PropertyValueReference
CAS Number 1093759-65-9[2][3][]
Molecular Formula C₁₃H₁₅NO₃[2]
Molecular Weight 233.26 g/mol N/A
Appearance White to off-white solid[5]
Storage Store at 2-8°C, sealed in a dry environment[6]

Safety Profile & Handling:

While a specific Safety Data Sheet for this exact compound is not universally available, data from analogous structures, such as other indole derivatives and tert-butyl carbonates, suggests the following precautions[5][7][8].

  • GHS Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5][7]

  • Incompatibilities: Avoid strong oxidizing agents.[5][8]

Core Applications & Experimental Protocols

The primary utility of this compound stems from its function as a protected form of 4-hydroxyindole. The carbonate group can be selectively cleaved, or the indole core can be functionalized prior to deprotection.

Protocol 1: Base-Mediated Deprotection to 4-Hydroxyindole

Principle of the Reaction: The tert-butyl carbonate moiety is an ester protecting the phenolic hydroxyl group at the C4 position. It is readily cleaved under basic conditions through nucleophilic acyl substitution. A base such as potassium carbonate in methanol generates the methoxide ion, which acts as the nucleophile, attacking the carbonate carbonyl. The resulting unstable intermediate collapses to release the desired 4-hydroxyindole phenoxide, which is subsequently protonated during aqueous workup. Byproducts of this reaction are carbon dioxide and tert-butanol.

Deprotection_Workflow cluster_setup Reaction Setup cluster_workup Workup & Purification A Dissolve tert-butyl 1H-indol-4-yl carbonate in Methanol B Add Base (e.g., K₂CO₃) A->B C Stir at RT to 60°C (Monitor by TLC/LC-MS) B->C D Quench Reaction (e.g., add water) C->D Upon Completion E Neutralize with Acid (e.g., 1M HCl to pH ~7) D->E F Extract with Organic Solvent (EtOAc) E->F G Dry, Concentrate & Purify (Chromatography) F->G H 4-Hydroxyindole G->H Final Product

Caption: Experimental workflow for the deprotection of this compound.

Detailed Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in methanol (approx. 0.1 M concentration).

  • Addition of Base: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or heat gently to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup (Quenching): Cool the reaction to room temperature. Carefully add water to dissolve the salts.

  • Workup (Neutralization): Slowly add 1M aqueous HCl to neutralize the mixture to pH 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 4-hydroxyindole.

Comparative Reaction Conditions:

BaseSolventTemperature (°C)Typical Time (h)Yield (%)Notes
K₂CO₃MethanolRT - 602 - 6HighStandard, mild conditions.
NaOH (aq.)THF/MethanolRT1 - 4HighFaster but may affect other base-sensitive groups.
LiOHTHF/WaterRT2 - 8HighCommon for ester hydrolysis.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Principle of the Reaction: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[10][11] It enables the coupling of the indole's N-H group with an aryl halide. The reaction proceeds via a palladium-based catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination and deprotonation of the indole nitrogen by a base, and finally, reductive elimination to form the N-arylindole product and regenerate the Pd(0) catalyst.[10] The choice of ligand is critical for reaction efficiency and scope.[12][13]

Buchwald_Hartwig_Cycle cluster_out Product Formation pd0 Pd(0)L₂ oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex [L₂Pd(II)(Ar)(Indole)]⁺X⁻ oa_complex->amine_complex Ligand Exchange (+ Indole) amide_complex L₂Pd(II)(Ar)(Indolyl) amine_complex->amide_complex Deprotonation (- Base-H⁺X⁻) amide_complex->pd0 Reductive Elimination product N-Arylindole

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation of indoles.

Detailed Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

  • Addition of Reactants: Add this compound (1.2 eq) and the aryl halide (Ar-X, 1.0 eq).

  • Addition of Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, approx. 0.1-0.2 M).

  • Reaction: Seal the tube and heat the mixture in a pre-heated oil bath to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Representative Reaction Parameters:

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Reference
Aryl BromidePd₂(dba)₃ / XPhosK₃PO₄Toluene100[12]
Aryl ChlorideXPhos Pd G3K₃PO₄1,4-Dioxane110[13]
Aryl IodidePd(OAc)₂ / SPhosCs₂CO₃Toluene90N/A
Protocol 3: Palladium-Catalyzed Direct C2-Arylation

Principle of the Reaction: Direct C-H activation is a highly atom-economical strategy for forming C-C bonds, avoiding the need for pre-functionalized starting materials like haloindoles.[14] For N-H free indoles, the C2 position is often selectively arylated using a Pd(II) catalyst. The reaction is believed to proceed through an electrophilic palladation at the C2 position, followed by reaction with the boronic acid partner and a reductive elimination step. Air can often serve as the terminal oxidant to regenerate the active Pd(II) catalyst.[14]

CH_Arylation_Workflow cluster_setup Reaction Setup (Open to Air) cluster_workup Workup & Purification A Combine Indole Substrate, Arylboronic Acid, and Pd(II) Catalyst in Solvent B Stir at specified temperature A->B C Monitor reaction by TLC/LC-MS B->C D Filter through Celite C->D Upon Completion E Dilute with EtOAc D->E F Wash with aq. NaHCO₃ and Brine E->F G Dry, Concentrate & Purify (Chromatography) F->G H C2-Arylindole Derivative G->H Final Product

Caption: General workflow for the direct C-H arylation of the indole core.

Detailed Step-by-Step Methodology:

  • Preparation: In a vial or round-bottom flask open to the air, combine this compound (1.0 eq), the arylboronic acid (2.0 eq), and the palladium catalyst (e.g., Pd(TFA)₂, 5 mol%).

  • Addition of Solvent: Add the solvent system, typically a mixture like 1,4-dioxane and water (e.g., 3:1 v/v).[14]

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.[14]

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Extraction: Dilute the filtrate with ethyl acetate and wash with aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.[14]

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the C2-arylated indole derivative.

Substrate Scope and Conditions:

Arylboronic Acid TypeCatalystSolventTempYieldNotes
Electron-rich/neutralPd(TFA)₂Dioxane/H₂ORTGoodReaction proceeds smoothly under mild conditions.[14]
Electron-poorPd(TFA)₂Dioxane/H₂ORTModerateElectron-withdrawing groups may slow the reaction.[14]
Ortho-substitutedPd(TFA)₂Dioxane/H₂ORTLowerSteric hindrance can reduce reaction efficiency.[14]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of functionalized indole derivatives. Its primary role as a stable precursor to 4-hydroxyindole allows for the late-stage introduction of this important pharmacophore. Furthermore, the intact indole core is amenable to modern synthetic transformations, including robust palladium-catalyzed N-arylation and C-H functionalization reactions. The protocols outlined in this guide provide a solid foundation for researchers to leverage this building block in the design and synthesis of novel molecules for drug discovery and development.

References

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  • Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College Digital Commons.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4999-5005.
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  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. (n.d.). Indole N‐Boc deprotection method development.
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  • MDPI. (2023). Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones.
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Application Notes and Protocols: Tert-butyl 1H-indol-4-yl Carbonate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides an in-depth exploration of tert-butyl 1H-indol-4-yl carbonate as a versatile building block in modern synthetic organic chemistry, with a specific focus on its application in palladium-catalyzed cross-coupling reactions. The strategic implementation of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen facilitates a range of crucial carbon-carbon and carbon-nitrogen bond-forming reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. This document offers detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and professionals in drug development and materials science. The causality behind experimental choices is elucidated to provide a framework for reaction optimization and troubleshooting.

Introduction: The Strategic Importance of Indole Scaffolds and Protecting Group Strategy

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials.[1][2] The direct functionalization of the indole ring, however, presents significant challenges due to the nuanced reactivity of its different positions and the propensity for side reactions involving the N-H bond.[1]

The use of protecting groups is a cornerstone of modern organic synthesis, allowing for the temporary masking of reactive functional groups to enable selective transformations at other sites within a molecule.[3] For indoles, the protection of the nitrogen atom is often crucial to prevent undesired side reactions and to modulate the electronic properties of the heterocyclic ring, thereby influencing the regioselectivity of subsequent functionalization.[4][5]

This compound, featuring a Boc protecting group, has emerged as a valuable intermediate for several reasons:

  • Stability and Compatibility: The Boc group is stable to a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, ensuring orthogonality with many other protecting groups and synthetic steps.

  • Modulation of Reactivity: The electron-withdrawing nature of the Boc group can influence the reactivity of the indole ring, which can be leveraged for selective C-H functionalization or cross-coupling reactions.

  • Enhanced Solubility: The tert-butyl group often improves the solubility of indole intermediates in common organic solvents, facilitating reaction setup and purification.

This guide will focus on the practical application of this compound in three key palladium-catalyzed cross-coupling reactions that are fundamental to the synthesis of complex molecules.

Safety Information

Before undertaking any of the protocols described herein, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.

  • This compound: While specific hazard data is limited, it should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[6]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Solvents and Reagents: Many reagents and solvents used in cross-coupling reactions are flammable, corrosive, or toxic.[7][8] Always work in a fume hood and take appropriate precautions to avoid inhalation, ingestion, and skin contact.[7][8]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[9] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often promoting the desired transformation.[12][13] The base plays a crucial role in activating the organoboron species, facilitating the transmetalation step.[9]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Arylindoles

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halogenated derivative of this compound with an arylboronic acid.

Materials:

  • This compound derivative (e.g., 5-bromo or 7-iodo) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%) or other suitable phosphine ligand[14][15]

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane or toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the halogenated this compound derivative, arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining solvent.

  • Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

EntryAryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
15-Bromo-indole derivativePhenylboronic acidPd(OAc)₂ / P(t-Bu)₃K₃PO₄Toluene10085
27-Iodo-indole derivative4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane9092
35-Bromo-indole derivative3-Pyridylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃THF8078

Table 1: Representative examples of Suzuki-Miyaura coupling reactions.

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction is a powerful method for the arylation or vinylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon.[16][17] This reaction is highly valuable for the synthesis of substituted styrenes and other vinylated aromatic compounds.

Mechanistic Considerations

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[16] The regioselectivity of the migratory insertion and the stereoselectivity of the β-hydride elimination are key factors influencing the outcome of the reaction.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Halogenated Indole Derivative Alkene Base (e.g., Et3N) Heating Heat to 80-120 °C under Inert Atmosphere Reagents->Heating Catalyst Pd(OAc)2 Phosphine Ligand Catalyst->Heating Solvent Anhydrous DMF or Acetonitrile Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Vinylated Indole Product Purification->Product

Caption: Experimental workflow for a typical Heck cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Vinylindoles

This protocol provides a general method for the Heck coupling of a halogenated this compound derivative with an alkene.[18]

Materials:

  • Halogenated this compound derivative (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable ligand (2-10 mol%)

  • Triethylamine (Et₃N) or another suitable base (2.0 equiv)

  • Anhydrous dimethylformamide (DMF) or acetonitrile (MeCN)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a sealed tube, combine the halogenated indole derivative, Pd(OAc)₂, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent, the alkene, and the base via syringe.

  • Seal the tube and heat the reaction mixture at 100-120 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired vinylated indole.

EntryAryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)
15-Bromo-indole derivativeStyrenePd(OAc)₂ / PPh₃Et₃NDMF11075
27-Iodo-indole derivativen-Butyl acrylatePd(OAc)₂ / P(o-tolyl)₃K₂CO₃MeCN10088
35-Bromo-indole derivativeCyclohexenePdCl₂(PPh₃)₂NaOAcDMA12065

Table 2: Representative examples of Heck coupling reactions.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of carbon-nitrogen bonds.[19][20][21] This reaction is of paramount importance in the pharmaceutical industry, where the arylamine moiety is a common structural feature.[22]

Mechanistic Principles

Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination proceeds via a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[19][23] The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields and accommodating a broad substrate scope.[21] The base plays a critical role in facilitating the deprotonation of the amine, which is often a key step in the catalytic cycle.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine_Coordination HNR2 Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine_Coordination->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR2 Arylamine Product Reductive_Elimination->Ar-NR2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of 4-Aminoindoles

The following is a general protocol for the Buchwald-Hartwig amination of a halogenated this compound derivative.

Materials:

  • Halogenated this compound derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, RuPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base (1.4 equiv)

  • Anhydrous toluene or THF

  • Nitrogen or Argon atmosphere

Procedure:

  • To a glovebox or under a robust inert atmosphere, add the halogenated indole derivative, the amine (if solid), the palladium precatalyst, the ligand, and the base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the amine (if liquid).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
15-Bromo-indole derivativeMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10095
27-Iodo-indole derivativeAnilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane11089
35-Bromo-indole derivativeBenzylaminePd₂(dba)₃ / SPhosLHMDSTHF8091

Table 3: Representative examples of Buchwald-Hartwig amination reactions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of functionalized indole derivatives. The Boc protecting group provides the necessary stability and reactivity modulation to enable a range of powerful palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully employ this reagent in the synthesis of complex molecules for applications in drug discovery, materials science, and beyond. Careful consideration of the catalyst system, ligand, base, and solvent is paramount for achieving optimal results in these transformations.

References

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Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl 1H-Indol-4-yl Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of tert-Butyl 1H-Indol-4-yl Carbonate in Modern Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among its many derivatives, 4-substituted indoles are of particular interest due to their prevalence in bioactive molecules. This compound serves as a critical building block in the synthesis of a wide array of pharmacologically active compounds. Its utility lies in the strategic placement of a Boc-protected hydroxyl group at the 4-position of the indole ring. This protecting group allows for the selective modification of other positions on the indole nucleus while providing a latent hydroxyl group that can be unmasked under mild acidic conditions in later synthetic steps. This strategic functionality is paramount in the development of complex molecules, including potential therapeutics for a range of diseases.

This application note provides a comprehensive guide for the large-scale synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocols detailed herein are designed to be robust, scalable, and validated, with a strong emphasis on the scientific rationale behind each experimental choice.

Synthetic Strategy: A Two-Step Approach to a Key Intermediate

The most efficient and scalable synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-hydroxyindole. Subsequently, the hydroxyl group is protected with a tert-butoxycarbonyl (Boc) group.

Synthetic_Scheme Starting_Materials Starting Materials Step1 Synthesis of 4-Hydroxyindole Starting_Materials->Step1 Intermediate 4-Hydroxyindole Step1->Intermediate Step2 Boc Protection Intermediate->Step2 Product tert-Butyl 1H-indol-4-yl Carbonate Step2->Product

Caption: Overall synthetic workflow.

Part 1: Large-Scale Synthesis of 4-Hydroxyindole

The synthesis of 4-hydroxyindole is a critical first step, and several methods have been reported. For large-scale production, a route that is cost-effective, utilizes readily available starting materials, and avoids hazardous reagents is paramount. A patented industrial method provides a robust approach for this transformation[1].

Protocol 1: Industrial Synthesis of 4-Hydroxyindole

This protocol is adapted from a patented method suitable for industrial production[1].

Step 1.1: Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one

This intermediate is commercially available or can be synthesized from 1,3-cyclohexanedione and 2-aminoethanol[2].

Step 1.2: N-Acetylation of 1,5,6,7-tetrahydro-4H-indol-4-one

  • To a suitable reactor, add N,N-dimethylformamide (DMF) and cool to 0 °C.

  • Slowly add sodium hydride (NaH) to the cooled DMF.

  • Add a solution of 1,5,6,7-tetrahydro-4H-indol-4-one in DMF dropwise, maintaining the temperature at 0 °C.

  • After stirring for a period, add acetyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction with distilled water and extract the product with ethyl acetate.

  • Wash the organic phase with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the N-acetylated product.

Step 1.3: α-Halogenation

  • Dissolve the N-acetylated product in chloroform and cool to 0 °C.

  • Add liquid bromine dropwise and stir at room temperature.

  • After the reaction is complete, pour the mixture into ice water and separate the organic layer.

  • Wash the organic phase with a saturated sodium bicarbonate solution, then with water, and dry over sodium sulfate.

  • Concentrate under reduced pressure and purify by recrystallization to obtain the α-brominated ketone.

Step 1.4: Elimination and Aromatization

  • Dissolve the α-brominated ketone in a suitable solvent such as DMF.

  • Add a base, for example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and heat the mixture.

  • Monitor the reaction for the formation of the 4-acetoxyindole derivative.

  • Upon completion, cool the reaction, add water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase to yield the crude 4-acetoxyindole.

Step 1.5: Hydrolysis to 4-Hydroxyindole

  • Dissolve the 4-acetoxyindole derivative in a mixture of methanol and water.

  • Add a base such as sodium hydroxide and heat the mixture to reflux.

  • After the reaction is complete, cool the mixture and neutralize with an acid (e.g., hydrochloric acid).

  • Extract the 4-hydroxyindole product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-hydroxyindole can be purified by column chromatography or recrystallization to yield the final product.

Part 2: Large-Scale Boc Protection of 4-Hydroxyindole

The protection of the hydroxyl group of 4-hydroxyindole as a tert-butyl carbonate is a crucial step to obtain the final product. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.

Protocol 2: Boc Protection of 4-Hydroxyindole

This protocol is designed for scalability and high yield.

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Notes
4-Hydroxyindole133.15-Starting material
Di-tert-butyl dicarbonate ((Boc)₂O)218.250.950Boc protecting agent
4-Dimethylaminopyridine (DMAP)122.17-Catalyst
Triethylamine (TEA)101.190.726Base
Dichloromethane (DCM)84.931.33Solvent
Saturated Sodium Bicarbonate Solution--For workup
Brine--For workup
Anhydrous Sodium Sulfate142.04-Drying agent

Procedure:

  • Reaction Setup: In a large, dry reactor equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, dissolve 4-hydroxyindole (1.0 eq) in dichloromethane (DCM).

  • Addition of Base and Catalyst: Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution. Stir the mixture under a nitrogen atmosphere at room temperature.

  • Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (1.2 eq) in DCM and add it dropwise to the reaction mixture over 30-60 minutes. An exotherm may be observed, and cooling may be necessary to maintain the temperature below 30 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel for higher purity.

Boc_Protection 4_Hydroxyindole 4-Hydroxyindole Product tert-Butyl 1H-indol-4-yl Carbonate 4_Hydroxyindole->Product Reagents (Boc)₂O, TEA, DMAP DCM, RT Reagents->Product

Caption: Boc protection of 4-hydroxyindole.

Process Optimization and Scale-Up Considerations

ParameterLaboratory Scale (1-10 g)Pilot Scale (100 g - 1 kg)Manufacturing Scale (>1 kg)
Solvent Volume 10-20 mL/g of starting material5-10 mL/g of starting materialOptimized for minimum volume to ensure stirrability and safety
Reagent Addition Manual addition via dropping funnelControlled addition via pumpAutomated, temperature-controlled addition
Temperature Control Ice bath for coolingJacketed reactor with cooling fluidAutomated process control with feedback loop
Workup Separatory funnelJacketed reactor with bottom outlet valveCentrifuge for phase separation
Purification Flash chromatography, recrystallizationRecrystallization, filtrationCrystallization in large vessels, centrifugation

Characterization of this compound

Analytical MethodExpected Results
¹H NMR Peaks corresponding to the indole ring protons, the N-H proton, and the tert-butyl group protons.
¹³C NMR Resonances for the indole carbons, the carbonate carbon, and the tert-butyl carbons.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₁₃H₁₅NO₃.
Melting Point A sharp melting point range for the purified solid.
Purity (HPLC) >98% for high-purity applications.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle in a dry, inert atmosphere (e.g., nitrogen or argon). Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Di-tert-butyl dicarbonate ((Boc)₂O): A lachrymator and can cause respiratory irritation. Handle in a well-ventilated fume hood. It is also flammable.[3][4][5][6]

  • Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Dichloromethane (DCM): A suspected carcinogen. Use in a well-ventilated area and minimize exposure.

  • Large-Scale Reactions: All large-scale reactions should be conducted behind a blast shield, and appropriate engineering controls should be in place to manage potential exotherms and pressure buildup.

Conclusion

The large-scale synthesis of this compound is a critical process for the advancement of drug discovery programs that utilize this versatile building block. The protocols outlined in this application note provide a robust and scalable pathway to this key intermediate. By understanding the underlying chemistry and adhering to the detailed procedures and safety precautions, researchers and process chemists can confidently produce high-quality material for their development pipelines.

References

  • 4-hydroxyindole preparation method suitable for industrial production. (URL: )
  • CN113321609A - Method for synthesizing 4-hydroxyindole. (URL: )
  • Safety Data Sheet: Di-tert-butyl dicarbonate - Carl ROTH. (URL: [Link])

  • Safety Data Sheet: Di-tert-butyl dicarbonate - Carl ROTH. (URL: [Link])

Sources

The Versatile Scaffold: A Guide to the Applications of tert-butyl 1H-indol-4-yl Carbonate Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among the vast family of indole derivatives, those functionalized at the 4-position, particularly with an oxygen-containing substituent, hold significant therapeutic potential. This guide focuses on the applications of tert-butyl 1H-indol-4-yl carbonate and its derivatives, versatile building blocks that serve as protected precursors to 4-hydroxyindoles, which are key intermediates in the synthesis of various pharmaceutically important compounds.[2][3]

The tert-butyl carbonate (Boc) group serves as a robust protecting group for the phenolic hydroxyl at the 4-position of the indole ring. This protection strategy is crucial for enabling selective chemical modifications at other positions of the indole scaffold without interference from the reactive hydroxyl group. The Boc group can be readily removed under specific conditions to unveil the 4-hydroxyindole moiety for further derivatization or as a key pharmacophoric element.

Core Applications in Medicinal Chemistry

The primary application of this compound lies in its role as a key intermediate for the synthesis of more complex molecules with therapeutic potential. The underlying 4-hydroxyindole structure is a privileged scaffold found in several classes of bioactive compounds.

Precursors to Psychoactive Compounds

The 4-hydroxyindole moiety is the central pharmacophore of psilocin, a naturally occurring psychedelic compound found in certain species of mushrooms. Psilocin and its prodrug, psilocybin, are currently under intense investigation for their potential therapeutic effects in treating a range of psychiatric and neurological disorders, including depression, anxiety, and addiction. While direct synthesis of psilocybin can start from 4-hydroxyindole, the use of a protected form like this compound allows for more controlled synthetic routes, particularly when modifications to other parts of the tryptamine side chain are desired. A key step in the synthesis of psilocybin is the phosphorylation of the 4-hydroxyl group.[4]

Synthesis of Cardiovascular Drugs

4-Hydroxyindole is a crucial intermediate in the synthesis of Pindolol, a non-selective beta-blocker used in the management of hypertension and angina pectoris.[2] The synthesis of Pindolol involves the etherification of the 4-hydroxyl group of the indole ring. The use of this compound would allow for initial modifications on the indole nitrogen or other positions, followed by deprotection and subsequent etherification to complete the synthesis of Pindolol or its analogs.

Building Blocks for Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5][6] The ability to functionalize the 4-position of the indole ring with various substituents is critical for achieving selectivity and potency against specific kinase targets. While direct examples starting from this compound are not abundant in readily available literature, the protected 4-hydroxyindole core provides a strategic starting point for the synthesis of novel kinase inhibitors. The hydroxyl group, once deprotected, can serve as a hydrogen bond donor or acceptor, or as a handle for further derivatization to explore the chemical space around the kinase active site.

Experimental Protocols

The following protocols provide a general framework for the synthesis and deprotection of this compound, as well as a representative example of its potential application in the synthesis of a more complex indole derivative.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the protection of the hydroxyl group of 4-hydroxyindole using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 4-Hydroxyindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve 4-hydroxyindole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 eq) to the solution.

  • Add a solution of Boc₂O (1.2 eq) in anhydrous DCM dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Protocol 2: Deprotection of this compound

This protocol outlines the removal of the Boc protecting group to regenerate 4-hydroxyindole.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (10 eq) dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 4-hydroxyindole.

Data Presentation

CompoundStarting MaterialKey TransformationBiological Activity/ApplicationReference
Psilocybin4-HydroxyindolePhosphorylationPsychedelic, Potential antidepressant[4]
Pindolol4-HydroxyindoleEtherificationBeta-blocker, Antihypertensive[2]
4-Hydroxyindole Fused Isocoumarins4-HydroxyindoleCondensationFluorescence sensing[7]

Visualizations

Logical Relationship of this compound in Drug Synthesis

G A This compound B Protected Indole Scaffold A->B Provides C Selective Functionalization (e.g., N-alkylation, C-3 substitution) B->C Enables D Deprotection (Removal of Boc group) C->D Followed by E 4-Hydroxyindole Derivative D->E Yields F Further Derivatization (e.g., Etherification, Phosphorylation) E->F Allows for G Bioactive Molecule (e.g., Pindolol analog, Psilocybin precursor) F->G Leads to

Caption: Synthetic utility of this compound.

Experimental Workflow for Synthesis and Deprotection

G cluster_0 Protection cluster_1 Deprotection A 4-Hydroxyindole B Reaction with Boc₂O, DMAP in DCM A->B C This compound B->C D This compound E Treatment with TFA in DCM D->E F 4-Hydroxyindole E->F

Caption: Workflow for the protection and deprotection of 4-hydroxyindole.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its primary role as a protected precursor for 4-hydroxyindole allows for the strategic and controlled synthesis of a wide range of biologically active molecules. The applications of its derivatives span from psychoactive compounds and cardiovascular drugs to potential new therapies in oncology. The protocols and conceptual frameworks presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for leveraging the synthetic potential of this important indole derivative in their quest for novel therapeutics.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl 1H-indol-4-yl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 1H-indol-4-yl carbonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The insights provided herein are a synthesis of established chemical principles and practical, field-proven experience.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a series of questions and answers to directly address problems you may encounter during the synthesis.

Q1: My reaction is incomplete, and I'm observing a significant amount of unreacted 4-hydroxyindole. What are the likely causes and how can I drive the reaction to completion?

A1: Incomplete conversion of 4-hydroxyindole is a frequent issue. The primary causes often revolve around suboptimal reaction conditions that fail to sufficiently activate the hydroxyl group for nucleophilic attack on the di-tert-butyl dicarbonate ((Boc)₂O).

Causality and Solutions:

  • Insufficient Base: The basic catalyst is crucial for deprotonating the phenolic hydroxyl group of 4-hydroxyindole, thereby increasing its nucleophilicity. If the base is too weak or used in insufficient quantity, the equilibrium will favor the starting materials.

    • Recommendation: Ensure you are using at least a stoichiometric equivalent of a suitable base. For phenolic hydroxyl groups, common choices include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP). DMAP is often used as a catalyst in conjunction with a stoichiometric base like TEA, as it is a more potent acylation catalyst.[1][2]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents are generally preferred as they can solvate the cationic species without interfering with the nucleophile.

    • Recommendation: Solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or dichloromethane (DCM) are excellent choices. A study on O-Boc protection of phenols highlighted the efficacy of aqueous media under catalyst-free conditions, suggesting that water can facilitate the reaction through "electrophilic activation" of the carbonyl group.[3][4]

  • Reaction Temperature: While many Boc protections proceed readily at room temperature, some sterically hindered or less reactive substrates may require gentle heating to achieve a reasonable reaction rate.

    • Recommendation: If the reaction is sluggish at room temperature, consider increasing the temperature to 40-50 °C and monitoring the progress by Thin Layer Chromatography (TLC).

Q2: I'm observing the formation of a significant byproduct with a higher molecular weight than my desired product. What is this byproduct and how can I minimize its formation?

A2: The most probable high-molecular-weight byproduct is the result of N-Boc protection of the indole nitrogen in addition to the desired O-Boc protection at the 4-hydroxyl position, leading to the formation of di-Boc-protected indole.

Causality and Solutions:

  • Indole-NH Acidity: The N-H proton of the indole ring is also acidic and can be deprotonated by the base, leading to competitive N-alkoxycarbonylation.

  • Reaction Stoichiometry and Order of Addition: Using a large excess of (Boc)₂O can promote the di-protection. The order of addition of reagents can also influence the product distribution.

    • Recommendation:

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O to favor mono-protection.

      • Order of Addition: Add the (Boc)₂O solution dropwise to the mixture of 4-hydroxyindole and the base. This maintains a low instantaneous concentration of the acylating agent, disfavoring the second protection event.

      • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often improve selectivity.

Q3: My purified product appears to be unstable and decomposes over time, even during storage. What is causing this instability and what are the best practices for handling and storage?

A3: Tert-butyl carbonates, particularly those derived from electron-rich aromatic systems like indole, can be susceptible to hydrolysis, especially under acidic or basic conditions.[5] The tert-butoxycarbonyl (Boc) group is known to be acid-labile.[6]

Causality and Solutions:

  • Residual Acidity or Basicity: Trace amounts of acid or base from the workup or chromatography can catalyze the decomposition of the product.

    • Recommendation: During the aqueous workup, ensure the organic layer is washed with a dilute solution of sodium bicarbonate to neutralize any residual acid, followed by a water wash to remove any remaining salts. Thoroughly dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.

  • Storage Conditions: Exposure to moisture and light can accelerate decomposition.

    • Recommendation: Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperature (-20 °C is ideal). Using an amber vial will protect the compound from light.

Q4: The purification of my product by silica gel chromatography is challenging, with significant streaking and poor separation. What can I do to improve the chromatographic purification?

A4: The indole nitrogen can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.

Causality and Solutions:

  • Acidic Silica Gel: Standard silica gel is inherently acidic.

    • Recommendation:

      • Neutralized Silica: Deactivate the silica gel by preparing a slurry with a small percentage (e.g., 1%) of triethylamine in the eluent system. This will cap the acidic sites and improve the chromatography of basic compounds.

      • Alternative Stationary Phases: Consider using neutral alumina as the stationary phase for purification.

      • Gradient Elution: Employ a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) to achieve better separation.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Boc protection of 4-hydroxyindole?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The base deprotonates the phenolic hydroxyl group of 4-hydroxyindole, forming a more nucleophilic phenoxide ion. This phenoxide then attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, eliminating a tert-butoxide and carbon dioxide, to yield the desired this compound.

Boc Protection Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Collapse and Product Formation 4-Hydroxyindole 4-Hydroxyindole Indole_Phenoxide Indole Phenoxide Ion 4-Hydroxyindole->Indole_Phenoxide + Base 4-Hydroxyindole->Indole_Phenoxide Base Base (e.g., TEA) Protonated_Base Protonated Base Boc2O (Boc)₂O Indole_Phenoxide->Boc2O Nucleophilic Attack Indole_Phenoxide->Boc2O Tetrahedral_Intermediate Tetrahedral Intermediate Boc2O->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Tetrahedral_Intermediate->Product Byproducts t-BuOH + CO₂ Tetrahedral_Intermediate->Byproducts Elimination

Caption: Mechanism of Boc protection of 4-hydroxyindole.

Q2: Are there alternative reagents to di-tert-butyl dicarbonate for this transformation?

A2: Yes, while (Boc)₂O is the most common and commercially available reagent, other options exist, though they may be less practical for routine synthesis. These include 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) and tert-butyl chloroformate. However, tert-butyl chloroformate is less stable and can be more challenging to handle. For most applications, (Boc)₂O offers the best balance of reactivity, stability, and ease of use.[7]

Q3: Can I perform this reaction under catalyst-free conditions?

A3: Recent literature suggests that O-Boc protection of phenols can be achieved under catalyst-free conditions, particularly in aqueous media.[3][4] The use of a water-acetone solvent system at room temperature has been reported to be effective. This "on-water" methodology is considered a greener alternative, avoiding the use of organic bases and solvents. However, the substrate scope and efficiency for 4-hydroxyindole specifically would need to be empirically determined.

Q4: How can I confirm the successful synthesis of my product?

A4: A combination of spectroscopic techniques should be used for structural confirmation:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Look for the appearance of a singlet at approximately 1.5 ppm, integrating to 9 protons, which is characteristic of the tert-butyl group. You should also observe the disappearance of the phenolic -OH proton signal.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect to see new signals corresponding to the quaternary carbon of the tert-butyl group (around 80-85 ppm) and the carbonyl carbon of the carbonate (around 150-155 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of this compound.

  • Infrared (IR) Spectroscopy: A strong carbonyl stretch should appear in the region of 1750-1720 cm⁻¹.

III. Experimental Protocols

Standard Protocol for the Synthesis of this compound

Synthesis_Workflow Start Start Dissolve Dissolve 4-hydroxyindole and base (e.g., TEA) in an anhydrous solvent (e.g., THF). Start->Dissolve Cool Cool the mixture to 0 °C. Dissolve->Cool Add_Boc2O Add a solution of (Boc)₂O (1.1 eq.) in the same solvent dropwise. Cool->Add_Boc2O Warm_Stir Allow the reaction to warm to room temperature and stir for 2-4 hours. Add_Boc2O->Warm_Stir Monitor Monitor reaction progress by TLC. Warm_Stir->Monitor Quench Quench the reaction with saturated aqueous NH₄Cl. Monitor->Quench Reaction Complete Extract Extract with an organic solvent (e.g., ethyl acetate). Quench->Extract Wash Wash the organic layer with water and brine. Extract->Wash Dry_Concentrate Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Wash->Dry_Concentrate Purify Purify by flash column chromatography. Dry_Concentrate->Purify End Obtain pure product Purify->End

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • To a solution of 4-hydroxyindole (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere, add triethylamine (TEA, 1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • To this cooled solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in THF dropwise over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volume of the reaction).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

IV. Data Summary

ParameterRecommended ConditionRationale
(Boc)₂O Stoichiometry 1.1 - 1.2 equivalentsMinimizes di-protection of the indole nitrogen.
Base Triethylamine (TEA) or DIPEASufficiently basic to deprotonate the phenol without promoting significant side reactions.
Catalyst (Optional) 4-DMAP (0.1 equivalents)Increases the rate of acylation.
Solvent Anhydrous THF, MeCN, or DCMPolar aprotic solvents that do not interfere with the reaction.
Temperature 0 °C to Room TemperatureProvides a good balance between reaction rate and selectivity.
Workup Quench with sat. aq. NH₄ClNeutralizes the base and facilitates separation.
Purification Silica gel chromatographyEffective for removing impurities and unreacted starting materials.

References

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.
  • Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
  • Heydari, A., Khaksar, S., & Tajbakhsh, M. (2008). A Simple and Efficient Method for Chemoselective N-tert-Butoxycarbonylation of Amines in 1,1,1,3,3,3-Hexafluoroisopropanol. Synthesis, 2008(19), 3126-3130.
  • Su, W., & Li, J. (2003). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Tetrahedron Letters, 44(33), 6247-6249.
  • Zarei, M., Jarrahpour, A., & Doustkhah, E. (2018). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Cogent Chemistry, 4(1), 1489718.
  • Pope, B. M., & Turnbull, K. (1992). The synergistic effect of di-tert-butyl dicarbonate.
  • Wikipedia. (2023). Di-tert-butyl dicarbonate. [Link]

  • Wikipedia. (2023). Tert-Butyloxycarbonyl protecting group. [Link]

  • Organic Syntheses. (1977). DI-tert-BUTYL DICARBONATE. [Link]

  • chemeurope.com. (n.d.). Di-tert-butyl dicarbonate. [Link]

Sources

Technical Support Center: Purification of tert-butyl 1H-indol-4-yl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-19-IND-CARB

Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the chromatographic purification of tert-butyl 1H-indol-4-yl carbonate. Structured as a troubleshooting hub, this document moves beyond simple protocols to explain the underlying chemical principles governing separation. It offers field-proven solutions to common issues, detailed experimental workflows, and a curated FAQ section to streamline your purification process and ensure the integrity of your final compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format. The causality behind each issue is explained to empower users to make informed decisions.

Question 1: My compound is streaking or showing significant tailing on the TLC plate and column. What's causing this and how can I fix it?

Answer: This is a classic sign of undesirable interactions between your compound and the stationary phase, which is most often slightly acidic silica gel.[1] The indole nitrogen, while not strongly basic, possesses a lone pair of electrons that can interact with the acidic silanol groups (Si-OH) on the silica surface. This strong, non-specific binding leads to poor peak shape and reduced separation efficiency.

Immediate Solutions:

  • Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. Start with 0.1% to 1% triethylamine (TEA) or pyridine. This neutralizes the active acidic sites on the silica, preventing the unwanted interaction and resulting in sharper, more symmetrical peaks.

  • Alternative Stationary Phases: If tailing persists, consider switching to a less acidic stationary phase. Deactivated (neutral) silica gel or alumina can be excellent alternatives for purifying sensitive or basic compounds.[2]

Question 2: I'm observing a new, more polar spot appearing on my TLC plate after letting it sit for a while, or I'm getting a new peak in my LC-MS analysis of the "pure" fractions. Is my compound decomposing?

Answer: This is a strong indication of on-plate or on-column degradation. The tert-butyl carbonate (Boc) protecting group is known to be labile under acidic conditions. The inherent acidity of standard silica gel can be sufficient to slowly cleave the Boc group, yielding 4-hydroxyindole and gaseous byproducts.

Diagnostic & Corrective Actions:

  • Confirm Instability: Perform a simple 2D TLC stability test. Spot your crude material on a TLC plate, run it in the first dimension, and let the plate air-dry for 30-60 minutes. Then, turn the plate 90 degrees and re-elute it in the same solvent system. If the compound is unstable, you will see a new spot appearing "off-diagonal" from the main spot.[2]

  • Minimize Contact Time: Speed is critical. Flash chromatography is preferred over traditional gravity chromatography to reduce the residence time of the compound on the silica.[3]

  • Neutralize the System: As with tailing, using a mobile phase containing triethylamine can help suppress the acidic nature of the silica gel and protect the Boc group.

  • Consider Reversed-Phase: If instability on silica remains a significant issue, reversed-phase (C18) flash chromatography is a powerful alternative. The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol), avoiding the acidic environment of silica gel.

Question 3: My target compound and a key impurity are co-eluting or have very poor separation (ΔRf < 0.1). How can I improve the resolution?

Answer: Achieving good separation between structurally similar compounds requires optimizing the selectivity of your chromatographic system.[4] This involves a systematic approach to solvent selection.

Strategies for Improving Resolution:

  • Optimize Polarity: First, ensure your target compound has an Rf value between 0.2 and 0.4 in your chosen TLC solvent system.[1][3] An Rf in this range generally provides the best chance for successful separation on a column.[5] Adjust the ratio of your polar and non-polar solvents to achieve this.

  • Change Solvent Selectivity: If adjusting polarity isn't enough, you need to change the nature of the solvents themselves. Solvents are grouped by selectivity based on their proton donor, proton acceptor, and dipole characteristics. If you are using a standard Hexane/Ethyl Acetate system, try switching one of the components.

    • Replace Ethyl Acetate (proton acceptor) with Dichloromethane (dipole). A Dichloromethane/Methanol system can offer very different selectivity.[6]

    • Replace Hexane with Toluene. The aromaticity of toluene can introduce π-π interactions that may help resolve indole-containing impurities.

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased over the course of the run, can significantly improve the separation of complex mixtures.[7][8]

Question 4: I'm experiencing very low recovery of my product after the column run. Where did my compound go?

Answer: Low mass balance can be attributed to several factors, often related to the issues described above.

Troubleshooting Steps:

  • Check for Decomposition: As discussed in Question 2, the compound may have degraded on the column. Analyze your fractions for the deprotected 4-hydroxyindole.

  • Irreversible Adsorption: If the compound is particularly polar or interacts very strongly with the silica, it may not elute completely. Using a more polar solvent system (e.g., switching from ethyl acetate to methanol as the polar modifier) or adding a basic modifier can help.[2]

  • Compound is Highly Diluted: It's possible the compound eluted but is spread across many fractions at a low concentration, making it difficult to detect by TLC spotting. Try combining and concentrating a larger block of fractions where you expected the compound to elute and re-analyzing.[2]

  • Precipitation on the Column: If the crude material is loaded in a solvent in which it is highly soluble, but it is insoluble in the mobile phase, it can precipitate at the top of the column, blocking flow and preventing elution.[2] This is a strong argument for using the "dry loading" technique described in the protocol below.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for purifying this compound on silica gel?

    • A mixture of Hexane and Ethyl Acetate is the standard and most effective starting point for compounds of moderate polarity.[6] Begin by testing TLC plates with ratios such as 9:1, 4:1, and 2:1 (Hexane:Ethyl Acetate) to find a system that gives your target compound an Rf of ~0.3.

  • Q2: Should I use normal-phase or reversed-phase chromatography?

    • Normal-phase (silica gel) is typically the first choice due to its cost-effectiveness and the use of volatile organic solvents that are easily removed.[1][9] However, if you face persistent issues with compound degradation on silica, reversed-phase (C18) is an excellent alternative that provides a non-acidic environment.[9]

  • Q3: How should I prepare my sample for loading onto the column?

    • Dry loading is highly recommended for optimal separation. [1] To do this, dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This powder is then carefully added to the top of the packed column. This technique prevents the use of strong loading solvents that can disrupt the column bed and leads to much sharper bands.[8] Wet loading (dissolving the sample in a minimal amount of mobile phase) is faster but often gives inferior results.[3]

  • Q4: What are the likely impurities I need to separate?

    • Impurities will depend heavily on the synthetic route. Common impurities could include unreacted 4-hydroxyindole, di-Boc protected starting material, or isomers if the reaction was not regioselective. If the synthesis involved a Fischer indole synthesis, side products from that reaction could also be present.[7]

  • Q5: The solvent flow has stopped completely during my column run. What should I do?

    • This indicates a blockage, which can be caused by precipitated compound, fine silica particles clogging the frit, or an air bubble.[2] Try gently pushing a thin wire up through the stopcock to clear the blockage. If that fails, and you are using positive pressure, a slight increase in pressure might dislodge it. As a last resort, the column may need to be unpacked to recover the silica-adsorbed material, which can then be filtered and re-attempted on a new column.[2]

Data & Methodologies

Table 1: Suggested Starting Solvent Systems for TLC Analysis
Solvent System (v/v)Relative PolarityTarget CompoundsNotes
Hexane / Ethyl AcetateLow to MediumStandard for moderately polar, neutral compounds.Excellent starting point. Adjust ratio from 10% to 50% EtOAc.[6]
Dichloromethane / MethanolMedium to HighGood for more polar compounds.Offers different selectivity than EtOAc systems. Use with caution; >10% MeOH can start to dissolve silica.[6]
Toluene / AcetoneLow to MediumCan provide unique selectivity for aromatic compounds.Toluene's UV activity can interfere with visualization.
Hexane / Ethyl Acetate + 0.5% TEALow to MediumFor basic or acid-sensitive compounds.Addresses peak tailing and potential degradation.
Diagram 1: General Purification Workflow

G cluster_prep Preparation & Analysis cluster_purification Purification cluster_analysis Isolation Crude Crude Product TLC TLC Method Development (Target Rf ≈ 0.3) Crude->TLC Spot Pack Pack Column (Silica Gel) TLC->Pack Load Dry Load Sample Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Compound Evap->Pure

Caption: Standard workflow for flash chromatography purification.

Diagram 2: Troubleshooting Poor Separation

G Start Problem: Poor Separation (ΔRf < 0.1) CheckRf Is target Rf ≈ 0.2-0.4? Start->CheckRf AdjustPol Adjust Solvent Ratio to Target Rf CheckRf->AdjustPol No ChangeSolv Change Solvent Selectivity (e.g., Hex/EtOAc -> DCM/MeOH) CheckRf->ChangeSolv Yes Success Improved Separation AdjustPol->Success TryGrad Use a Gradient Elution ChangeSolv->TryGrad ChangeSolv->Success ConsiderRP Consider Reversed-Phase (C18) TryGrad->ConsiderRP TryGrad->Success ConsiderRP->Success

Caption: Decision tree for improving chromatographic resolution.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol assumes a crude sample size of ~500 mg. Adjust silica and column size accordingly (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).[1]

1. Method Development (TLC) a. Prepare stock solutions of your crude mixture (~10 mg/mL in a suitable solvent). b. On a silica gel TLC plate, spot the crude mixture. c. Develop the plate in a chamber with a pre-determined solvent system (e.g., 4:1 Hexane:Ethyl Acetate). d. Visualize the plate under UV light and/or with a chemical stain (e.g., potassium permanganate). e. Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.4.

2. Column Preparation a. Select a glass column of appropriate size (e.g., 40 mm diameter for a 500 mg sample). b. Place a small cotton or glass wool plug at the bottom and add a ~1 cm layer of sand. c. "Dry pack" the column by adding the required amount of silica gel (e.g., 25-50 g) through a funnel. Gently tap the side of the column to ensure even packing. d. Add another ~1 cm layer of sand on top of the silica bed. e. Pre-elute the column by passing 2-3 column volumes of the initial, least polar mobile phase through the silica using positive air pressure. Do not let the solvent level drop below the top layer of sand.[3]

3. Sample Loading (Dry Method) a. Dissolve the 500 mg of crude product in ~5-10 mL of a volatile solvent (e.g., Dichloromethane). b. Add ~1.5 g of silica gel to this solution. c. Remove the solvent by rotary evaporation to yield a dry, free-flowing powder. d. Carefully layer this powder onto the top sand layer of the prepared column.

4. Elution and Fraction Collection a. Carefully add the mobile phase to the column, taking care not to disturb the top layer. b. Apply gentle, steady air pressure to the top of the column to achieve a flow rate of approximately 2 inches/minute of solvent descent.[3] c. Begin collecting fractions in test tubes immediately. The size and number of fractions will depend on the column size and separation. d. If using a gradient, systematically and slowly increase the proportion of the polar solvent during the run.

5. Fraction Analysis a. Using TLC, spot every few fractions (e.g., every other or every third tube) on a single plate. b. Develop and visualize the TLC plate to identify which fractions contain the pure product. c. Combine the fractions containing only the pure product into a clean, pre-weighed round-bottom flask. d. Remove the solvent under reduced pressure to yield the purified this compound.

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chrom
  • Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester.
  • How To Choose Solvent System For Column Chrom
  • Chromatography: How to Run a Flash Column. Department of Chemistry, University of Rochester.
  • How can I select the solvent system for column chromatography?
  • Purification of Organic Compounds by Flash Column Chrom
  • How can I modify my flash chromatography method to separate chemically similar compounds? Biotage.
  • Chromatography: Solvent Systems For Flash Column. Department of Chemistry, University of Rochester.
  • Successful Flash Chrom

Sources

Technical Support Center: Reactions of tert-butyl 1H-indol-4-yl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving tert-butyl 1H-indol-4-yl carbonate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile intermediate. Our goal is to provide practical, experience-driven advice to help you troubleshoot experiments, optimize reaction conditions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues observed during reactions with this compound.

Q1: My reaction mixture is turning dark brown or black. What is causing this? A1: Dark coloration often indicates the decomposition of the indole ring. The 4-hydroxyindole product, which can form via premature deprotection, is particularly sensitive to air and light and can oxidize to form colored polymeric materials[1][2]. This is often exacerbated by acidic conditions or elevated temperatures.

Q2: I'm observing a byproduct with a mass increase of +56 Da in my LC-MS analysis. What is this compound? A2: A mass increase of +56 Da is a classic indicator of tert-butylation.[3] This occurs when the tert-butyl cation, generated during the cleavage of the Boc protecting group, acts as an electrophile and alkylates a nucleophilic site on your molecule. The electron-rich indole ring is highly susceptible to this side reaction.[3][4][5]

Q3: My TLC shows a new, more polar spot that corresponds to 4-hydroxyindole. Why did the Boc group fall off? A3: The tert-butoxycarbonyl (Boc) group on the phenolic oxygen is highly sensitive to acid.[6][7] Even trace amounts of acid in your reagents, solvents, or on glassware can cause premature cleavage. While generally more stable to base, some strong basic conditions can also cleave the phenolic Boc group.[8]

Q4: Can I remove the Boc group without strong acid to avoid side reactions? A4: Yes, several milder methods exist. For substrates sensitive to strong acids like trifluoroacetic acid (TFA), conditions such as using a Lewis acid like TMSOTf with a non-nucleophilic base (e.g., 2,6-lutidine) can be effective.[9] Thermolytic cleavage (heating without solvent) has also been reported for N-Boc indoles and may be applicable.[10] Additionally, methods using oxalyl chloride in methanol have been developed for mild deprotection.[11]

Troubleshooting Guide: In-Depth Analysis & Solutions

This guide delves deeper into specific experimental problems, explaining the underlying chemistry and providing detailed protocols for mitigation.

Problem 1: Premature Cleavage of the Boc Protecting Group

The most common byproduct is 4-hydroxyindole, resulting from the unintended loss of the Boc group. This not only consumes your starting material but introduces a reactive, and often unstable, species into your reaction.

  • Root Causes:

    • Acidic Reagents/Solvents: Using reagents with acidic impurities (e.g., commercial chloroform, which can contain HCl) or solvents like dichloromethane (DCM) that can degrade to generate acid.

    • Lewis Acid Catalysis: If your reaction involves a Lewis acid, it may be strong enough to catalyze Boc cleavage.

    • High Temperatures: Thermal decomposition can occur, although it typically requires higher temperatures than acid-catalyzed cleavage.

  • Recommended Solutions:

    • Neutralize Solvents: Before use, wash solvents like DCM with a saturated sodium bicarbonate solution, followed by water, and then dry over a suitable drying agent (e.g., MgSO₄ or CaH₂).

    • Use Acid Scavengers: Include a non-nucleophilic base, such as proton sponge or diisopropylethylamine (DIPEA), in your reaction mixture if compatible with your desired transformation.

    • Control Temperature: Run reactions at the lowest effective temperature. Monitor progress closely to avoid prolonged reaction times.

    • Glassware Preparation: Ensure all glassware is thoroughly washed and dried to remove any acidic residues.

Problem 2: Formation of tert-butylated Byproducts

When the Boc group is cleaved, it generates a highly reactive tert-butyl cation. This electrophile will readily attack any available nucleophile, with the electron-rich indole ring being a prime target.

  • Mechanism & Causality: The acid-catalyzed deprotection mechanism proceeds via protonation of the carbonate, followed by elimination to form CO₂, the deprotected phenol (or carbamic acid for amines), and a tert-butyl cation.[5][12] This cation is a potent electrophile that can undergo a Friedel-Crafts-type alkylation on electron-rich aromatic systems like the indole ring.[5][9]

  • Mitigation Strategy: The Use of Cation Scavengers The most effective way to prevent tert-butylation is to introduce a "scavenger" into the reaction medium. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause side reactions.[5][6]

    Table 1: Common Cation Scavengers for Boc Deprotection

    Scavenger Chemical Class Notes & Use Cases
    Triisopropylsilane (TIS) Hydride Donor Highly effective and common. Reduces the cation to isobutane. A standard cocktail is TFA/TIS/Water (95:2.5:2.5).[3][9]
    Triethylsilane (TES) Hydride Donor Similar to TIS, used to prevent tert-butylation of indole rings.[3]
    Anisole Electron-Rich Aromatic Traps the cation via Friedel-Crafts alkylation. Effective for protecting tyrosine and tryptophan residues.[3][13]
    Thioanisole Thioether Effective for protecting methionine residues from S-alkylation and can also scavenge tert-butyl cations.[3][6]

    | Water | Nucleophile | Can trap the cation to form tert-butanol. Often included in scavenger cocktails.[9] |

  • Workflow Diagram: Boc Deprotection & Cation Scavenging This diagram illustrates the desired deprotection pathway versus the side reaction and the role of scavengers.

    BocDeprotection Start Boc-Indole + Acid (H⁺) Intermediate Protonated Intermediate Start->Intermediate Protonation Products Desired Product: 4-Hydroxyindole + CO₂ Intermediate->Products Desired Cleavage Cation tert-butyl Cation (t-Bu⁺) Intermediate->Cation Forms Cation Byproduct Side Product: t-Bu-Indole Cation->Byproduct Alkylation Trapped Trapped Cation (e.g., Isobutane) Cation->Trapped Scavenging Scavenger Scavenger (e.g., TIS)

    Caption: Boc deprotection pathways and the role of scavengers.

Protocol: Acid-Mediated Boc Deprotection with Scavengers

This protocol provides a robust method for cleaving the Boc group while minimizing the formation of tert-butylated byproducts.

  • Preparation: Dissolve the this compound substrate in an anhydrous solvent (e.g., dichloromethane, DCM) to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Scavenger Addition: Add the chosen scavenger(s). For a general-purpose cocktail, add triisopropylsilane (TIS) to a final concentration of 5% (v/v) and water to 2.5% (v/v).[9]

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common ratio is 1:1 TFA:DCM (v/v), but this can be optimized.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and solvent.

    • Co-evaporate with a solvent like toluene or DCM (2-3 times) to remove residual TFA.

    • The crude product (often as a TFA salt) can be purified by standard methods such as column chromatography, crystallization, or precipitation by adding the concentrated solution to cold diethyl ether.[9]

Summary of Common Byproducts

The following table summarizes the key byproducts, their origin, and identifying characteristics.

Table 2: Characterization of Common Byproducts

Byproduct Name Structure Origin Mass Change (Da) Analytical Signature
4-Hydroxyindole Indole with -OH at C4 Premature or intended Boc deprotection -100.12 More polar on TLC/HPLC; characteristic phenolic proton in ¹H NMR. Prone to oxidation.[2]
tert-butyl-4-hydroxyindole Indole with -OH at C4 and a t-Bu group on the ring Alkylation of the deprotected product by t-Bu⁺ -44.09 Less polar than 4-hydroxyindole; characteristic singlet for 9 protons (~1.3-1.5 ppm) in ¹H NMR.

| tert-butyl-indol-4-yl carbonate | Starting material with a t-Bu group on the indole ring | Alkylation of the starting material by t-Bu⁺ | +56.11 | Less polar than starting material; additional singlet for 9 protons in ¹H NMR.[3] |

  • Logical Flowchart: Troubleshooting Byproduct Formation

    troubleshooting Start Byproduct Observed in Reaction CheckMass Check Mass Spec Data Start->CheckMass Mass_p56 Mass +56 Da? CheckMass->Mass_p56 Is there a +56 Da peak? Isolate_p56 Cause: t-Butylation Solution: 1. Add Scavenger (TIS, Anisole) 2. Lower Reaction Temperature Mass_p56->Isolate_p56 Yes CheckMass2 Check for other byproducts Mass_p56->CheckMass2 No Mass_m100 Is there a -100 Da peak? (4-hydroxyindole) Isolate_m100 Cause: Premature Deprotection Solution: 1. Use Anhydrous/Neutral Solvents 2. Add Non-nucleophilic Base 3. Ensure Glassware is Clean Mass_m100->Isolate_m100 Yes Other Investigate Other Side Reactions (e.g., starting material impurities, solvent adducts, decomposition) Mass_m100->Other No CheckMass2->Mass_m100

    Caption: A logical guide to identifying and solving byproduct issues.

References
  • BenchChem. (2025). Technical Support Center: tert-butyl Cation Scavenging in Boc Deprotection. 3

  • MedChemExpress. (n.d.). 4-Hydroxyindole.

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group.

  • ChemicalBook. (n.d.). 4-Hydroxyindole.

  • Hebei Boze Chemical Co., Ltd. (n.d.). Tert-Butyloxycarbonyl Protecting Group.

  • Lin, H.-Y., & Chen, C.-T. (2003). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Tetrahedron Letters, 44(39), 7353-7355.

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). The tert-butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group. International Journal of Peptide and Protein Research, 12(5), 258-268.

  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.

  • El-Faham, A., & Albericio, F. (2011). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Green Chemistry, 13(11), 3144-3147.

  • Van der Veken, P., et al. (2005). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 70(19), 7555–7558.

  • Taylor, J. E., et al. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(2), 275-280.

  • Patil, S. M., et al. (2012). Chemoselective Boc protection of phenols and amino alcohols. ChemInform, 43(41).

  • Lee, J. Y., et al. (2023). Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. ACS Chemical Neuroscience, 14(15), 2824–2834.

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

  • BenchChem. (2025). Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection. 14

  • BenchChem. (2025). Side reactions of Boc deprotection with scavengers. 5

  • D'hooghe, M., & De Kimpe, N. (2008). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 38(5), 736-744.

  • Gampala, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23971-23977.

Sources

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl 1H-indol-4-yl Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 1H-indol-4-yl carbonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial O-protection reaction. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound from 4-hydroxyindole?

The main challenge lies in the chemoselectivity of the reaction. 4-hydroxyindole possesses two nucleophilic sites: the phenolic hydroxyl group at the C4 position and the indole nitrogen (N1). The desired product is the O-acylated carbonate, but competitive N-acylation can occur, leading to the formation of the undesired tert-butyl 4-hydroxy-1H-indole-1-carboxylate isomer and a di-protected byproduct where both sites have reacted. The reaction conditions, particularly the choice of base and solvent, play a critical role in directing the selectivity towards the desired O-alkoxycarbonylation.

Q2: Why is 4-(dimethylamino)pyridine (DMAP) typically used as a catalyst in this reaction?

DMAP is a highly effective nucleophilic catalyst for acylation reactions. It reacts with di-tert-butyl dicarbonate ((Boc)₂O) to form a highly reactive intermediate, 1-(tert-butoxycarbonyl)-4-(dimethylamino)pyridinium. This intermediate is a much more potent acylating agent than (Boc)₂O itself, significantly accelerating the rate of reaction with the phenolic hydroxyl group.

Q3: Can I use other bases instead of DMAP?

While other bases like triethylamine (TEA) or sodium hydroxide can be used, they serve a different primary function. Non-nucleophilic bases such as TEA are often added as stoichiometric reagents to neutralize the acid generated during the reaction, which can prevent the protonation and deactivation of DMAP. Using a strong, non-nucleophilic base can favor O-acylation by deprotonating the phenol, making it a more potent nucleophile. However, overly basic conditions might also increase the nucleophilicity of the indole nitrogen, potentially leading to a mixture of products. For this specific transformation, a catalytic amount of DMAP with a non-nucleophilic base is a common and effective strategy.

Troubleshooting Guide

Problem 1: Low to No Yield of the Desired Product

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted 4-hydroxyindole.

  • A complex mixture of unidentifiable products is observed.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Inactive Reagents Di-tert-butyl dicarbonate ((Boc)₂O) can slowly decompose upon exposure to moisture. 4-hydroxyindole can oxidize over time if not stored properly.Use a fresh bottle of (Boc)₂O or purify older reagent. Ensure the 4-hydroxyindole is of high purity and has been stored under an inert atmosphere.
Insufficient Catalyst The amount of DMAP may be too low to effectively catalyze the reaction, especially if there are acidic impurities present that could sequester the catalyst.Increase the catalytic loading of DMAP, typically to 5-10 mol%.
Suboptimal Solvent The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity.Aprotic solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or dichloromethane (DCM) are generally preferred. Ensure the solvent is anhydrous, as water can hydrolyze (Boc)₂O.
Low Reaction Temperature The reaction may be too slow at room temperature, especially if the 4-hydroxyindole has poor solubility.Gently heat the reaction mixture to 40-50 °C. Monitor the reaction progress by TLC to avoid decomposition.
Problem 2: Formation of Significant Amounts of Byproducts

Symptoms:

  • TLC shows multiple spots in addition to the desired product and starting material.

  • NMR of the crude product indicates the presence of unexpected signals.

Potential Causes & Solutions:

Byproduct Identification (Expected ¹H NMR Signals) Formation Mechanism Mitigation Strategy
tert-butyl 4-hydroxy-1H-indole-1-carboxylate (N-Boc isomer)Absence of the phenolic -OH proton signal, a downfield shift of the indole protons, and the presence of the tert-butyl singlet.Direct acylation of the indole nitrogen. This is more likely under conditions that favor N-deprotonation or when the nitrogen's nucleophilicity is enhanced.Use a non-nucleophilic base like triethylamine to scavenge acid without significantly increasing the nucleophilicity of the indole nitrogen. Running the reaction at a lower temperature may also favor O-acylation.
tert-butyl 4-((tert-butoxycarbonyl)oxy)-1H-indole-1-carboxylate (Di-Boc Product)Two distinct tert-butyl singlets in the ¹H NMR spectrum.Sequential acylation of both the hydroxyl group and the indole nitrogen.Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of (Boc)₂O. Avoid a large excess of the acylating agent.
Symmetrical CarbonatesFormation of a symmetrical carbonate from the starting material or product.Can occur in the presence of DMAP, especially with prolonged reaction times or excess reagents.Monitor the reaction closely by TLC and stop it once the starting material is consumed. Purify the product promptly after workup.

Experimental Protocols

Standard Protocol for O-Boc Protection of 4-Hydroxyindole
  • To a solution of 4-hydroxyindole (1.0 eq) in anhydrous THF (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add 4-(dimethylamino)pyridine (DMAP) (0.05-0.1 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol for Minimizing N-Boc Isomer Formation
  • Dissolve 4-hydroxyindole (1.0 eq) in anhydrous acetonitrile (0.1 M) under an inert atmosphere.

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Add DMAP (0.05 eq).

  • Slowly add a solution of (Boc)₂O (1.1 eq) in acetonitrile.

  • Allow the reaction to slowly warm to room temperature while monitoring by TLC.

  • Follow steps 4-7 of the standard workup and purification protocol.

Visualizing Reaction Pathways and Troubleshooting

Reaction Scheme and Potential Side Products

Reaction_Pathway SM 4-Hydroxyindole Product_O This compound (Desired Product) SM->Product_O + Intermediate (O-Acylation) Product_N tert-butyl 4-hydroxy-1H-indole-1-carboxylate (N-Boc Isomer) SM->Product_N + Intermediate (N-Acylation) Boc2O (Boc)₂O Intermediate Reactive Acylating Agent Boc2O->Intermediate + DMAP DMAP DMAP (cat.) Product_Di Di-Boc Product Product_O->Product_Di + Intermediate Product_N->Product_Di + Intermediate

Caption: Reaction pathways in the Boc protection of 4-hydroxyindole.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failed or Low Yield CheckReagents Check Reagent Quality (4-hydroxyindole, (Boc)₂O, Solvent) Start->CheckReagents CheckConditions Review Reaction Conditions (Temperature, Time, Stoichiometry) Start->CheckConditions AnalyzeByproducts Analyze Byproduct Formation (TLC, LC-MS, NMR) Start->AnalyzeByproducts Optimize Optimize and Repeat CheckReagents->Optimize CheckConditions->Optimize N_Boc N-Boc Isomer Detected Adjust base/solvent Lower temperature AnalyzeByproducts->N_Boc Di_Boc Di-Boc Product Detected Reduce (Boc)₂O equivalents AnalyzeByproducts->Di_Boc ComplexMixture Complex Mixture Check for degradation Use milder conditions AnalyzeByproducts->ComplexMixture N_Boc->Optimize Di_Boc->Optimize ComplexMixture->Optimize

Caption: A logical workflow for troubleshooting failed reactions.

References

  • Wuts, P. G. M. & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]

  • Scriven, E. F. V., & Murugan, R. (2008). Pyridine and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.

Technical Support Center: Optimization of Reaction Conditions for tert-butyl 1H-indol-4-yl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of tert-butyl 1H-indol-4-yl carbonate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important intermediate. The synthesis, while seemingly straightforward, involves nuanced challenges related to regioselectivity, reagent stability, and reaction conditions. This document provides in-depth, experience-driven answers to common problems and questions, ensuring your experimental work is both efficient and successful.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound from 4-hydroxyindole. Each entry details potential causes and provides a logical, step-by-step approach to resolution.

Q1: My reaction yield is consistently low or the reaction is incomplete. What are the primary causes and how can I improve the outcome?

Low conversion of the 4-hydroxyindole starting material is one of the most frequent challenges. This issue typically stems from suboptimal reaction parameters that fail to sufficiently activate the substrate or maintain reagent integrity.

Potential Causes & Solutions:

  • Ineffective Deprotonation of the Phenolic Hydroxyl Group: The reaction's success hinges on the selective deprotonation of the 4-hydroxyl group to form a phenoxide, which then acts as the nucleophile. The indole N-H is also acidic, creating a competitive equilibrium.

    • Causality: A base that is too weak may not deprotonate the phenol effectively, leading to a slow or stalled reaction. Conversely, an overly strong base might cause undesired side reactions or solubility issues.

    • Troubleshooting Steps:

      • Evaluate Your Base: Inorganic bases are commonly employed. Potassium carbonate (K₂CO₃) is a mild and often effective choice, particularly in polar aprotic solvents like DMF or Acetonitrile. For more stubborn reactions, a stronger base like sodium hydride (NaH) can be used, which irreversibly deprotonates the phenol. However, NaH requires strictly anhydrous conditions.

      • Optimize Stoichiometry: Ensure at least one equivalent of the base is used. It is often beneficial to use a slight excess (1.1 to 1.5 equivalents) to drive the reaction to completion.

  • Degradation of Di-tert-butyl dicarbonate ((Boc)₂O): (Boc)₂O is sensitive to moisture and can hydrolyze over time, reducing its effective concentration.

    • Causality: Using a degraded reagent is a common source of failed reactions. The nucleophilic attack requires an intact anhydride structure.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Use a fresh bottle of (Boc)₂O or one that has been stored properly under an inert atmosphere in a desiccator.

      • Increase Stoichiometry: Employing a moderate excess of (Boc)₂O (1.2 to 2.0 equivalents) can compensate for minor degradation and help push the equilibrium towards the product.

  • Poor Solubility of Reactants: 4-hydroxyindole and many inorganic bases have limited solubility in common organic solvents.

    • Causality: If the reactants are not sufficiently dissolved, the reaction becomes a heterogeneous mixture, leading to slow reaction rates and incomplete conversion.

    • Troubleshooting Steps:

      • Solvent Screening: Tetrahydrofuran (THF) and acetonitrile (MeCN) are good starting points. For particularly insoluble substrates, dimethylformamide (DMF) can be an excellent choice, though its high boiling point can complicate purification.

      • Temperature Adjustment: Gently heating the reaction mixture (e.g., to 40-50 °C) can improve solubility and increase the reaction rate. However, excessive heat may promote side reactions.

Troubleshooting Workflow for Low Yield

G cluster_base Base Options cluster_solvent Solvent Options start Low Yield / Incomplete Reaction reagent_check Verify (Boc)₂O Quality & Stoichiometry (1.2-2.0 eq) start->reagent_check base_opt Optimize Base Selection & Stoichiometry (1.1-1.5 eq) reagent_check->base_opt If issue persists solvent_screen Screen Solvents for Solubility base_opt->solvent_screen If issue persists K2CO3 K₂CO₃ (Mild) base_opt->K2CO3 NaH NaH (Strong, Anhydrous) base_opt->NaH temp_adjust Adjust Reaction Temperature solvent_screen->temp_adjust If issue persists THF THF solvent_screen->THF MeCN Acetonitrile solvent_screen->MeCN DMF DMF solvent_screen->DMF success Reaction Optimized temp_adjust->success

Caption: A decision tree for troubleshooting low reaction yields.

Q2: I am observing significant side product formation. What are these impurities and how can I suppress them?

The most common side product is the N-Boc protected isomer, with another possibility being a di-protected species where both the oxygen and nitrogen atoms have reacted.

Potential Causes & Solutions:

  • Competitive N-Boc Protection: The indole nitrogen has a pKa similar to the phenol, making it a competing nucleophile.

    • Causality: Reaction conditions that favor N-alkylation over O-alkylation will lead to the undesired isomer. Generally, stronger bases and higher temperatures can increase the amount of N-protection. The formation of the N-Boc product can also be influenced by the choice of counter-ion from the base.

    • Troubleshooting Steps:

      • Use a Milder Base: A base like K₂CO₃ is less likely to deprotonate the indole nitrogen compared to NaH, favoring O-acylation.

      • Control Temperature: Run the reaction at room temperature or below (0 °C). This will favor the more kinetically accessible O-acylation pathway.

      • Reverse Addition: Consider adding the solution of deprotonated 4-hydroxyindole (the phenoxide) to the solution of (Boc)₂O. This ensures the (Boc)₂O is not waiting in the presence of a mixture of nucleophiles.

  • Formation of Di-Boc Product: If harsh conditions are used (e.g., strong base, high temperature, large excess of (Boc)₂O), both the hydroxyl group and the indole nitrogen may react.

    • Causality: This is an extension of the N-Boc protection issue. The conditions are simply too forcing.

    • Troubleshooting Steps:

      • Reduce (Boc)₂O Stoichiometry: Use a smaller excess of the Boc-anhydride, closer to 1.1-1.2 equivalents.

      • Milder Conditions: As before, use a milder base and lower the reaction temperature. The goal is to find a sweet spot where the desired reaction proceeds efficiently without activating the indole nitrogen.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for monitoring reaction progress?

Thin-Layer Chromatography (TLC) is the most practical and widely used method for real-time reaction monitoring.

  • Stationary Phase: Standard silica gel plates (GF254).

  • Mobile Phase: A mixture of ethyl acetate and a nonpolar solvent like hexanes or heptane is typically effective. A good starting ratio is 30:70 Ethyl Acetate/Hexanes.

  • Visualization: The starting material (4-hydroxyindole) and the product (this compound) are both UV active and will appear as dark spots under a 254 nm UV lamp. The product will have a higher Rf value (travel further up the plate) than the more polar starting material. The reaction is complete when the spot corresponding to 4-hydroxyindole is no longer visible.

For more precise analysis, LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to quantify the conversion and identify any side products by their mass-to-charge ratio.

Q2: How should I purify the final product?

Flash column chromatography on silica gel is the standard method for purifying this compound.[1]

  • Eluent System: A gradient of ethyl acetate in hexanes (or heptane) is typically used. Start with a low polarity mixture (e.g., 5-10% ethyl acetate) and gradually increase the polarity to elute your product.

  • Product Stability: The tert-butyl carbonate group is generally stable to silica gel, but it is sensitive to strong acids.[2] Ensure your solvents are neutral. The Boc group can be cleaved by strong acids like trifluoroacetic acid (TFA).[3] Avoid using acidic additives in your eluent.

Q3: Are there any stability concerns with the final product?

The tert-butyl carbonate functional group is known to be labile under acidic conditions.[2]

  • Storage: Store the purified product in a cool, dry place, away from acidic vapors. For long-term storage, keeping it in a freezer at -20 °C is recommended.

  • Handling: When using the product in subsequent synthetic steps, avoid strongly acidic reagents unless the intention is to deprotect the hydroxyl group. The indole nucleus itself can also be sensitive to strong acids and oxidative conditions.

Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis of this compound. Optimization may be required based on your specific lab conditions and reagent purity.

Reaction Scheme: 4-hydroxyindole + (Boc)₂O --[Base, Solvent]--> this compound

Materials:

  • 4-hydroxyindole (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 4-hydroxyindole and finely powdered potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile to the flask. The volume should be sufficient to create a stirrable suspension (approx. 0.1 M concentration with respect to 4-hydroxyindole).

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate in a small amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, filter the mixture to remove the inorganic base (K₂CO₃).

    • Rinse the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Data Summary Table: Example Reaction Conditions

EntryBase (eq)SolventReagent (eq)Temp (°C)Time (h)Potential Outcome
1K₂CO₃ (1.5)MeCN(Boc)₂O (1.5)2518Good O-selectivity, moderate rate
2NaH (1.1)THF(Boc)₂O (1.2)0 to 254Fast reaction, risk of N-protection
3TEA (2.0)DCM(Boc)₂O (1.5)2524Slower reaction, mild conditions
4Cs₂CO₃ (1.2)DMF(Boc)₂O (1.3)2512High yield, good for difficult cases

References

  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • BenchChem. (2025). A Comparative Analysis of Indole Protection Strategies: Yields and Methodologies. BenchChem.
  • ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents.
  • National Center for Biotechnology Information. (2025). A new synthetic approach to the 3,4-dihydro-1H-[1][4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. PubMed Central.

  • ResearchGate. (n.d.). Indole N‐Boc deprotection method development.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Sigma-Aldrich.
  • Semantic Scholar. (2012).
  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp.
  • Royal Society of Chemistry. (n.d.). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. RSC Publishing.
  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • Chemtips. (2012).
  • ResearchGate. (n.d.). Optimization of reaction condition.
  • Finetech Industry Limited. (n.d.).
  • MDPI. (2024).
  • King-Pharm. (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2023). Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. PubMed Central.
  • MDPI. (2023). Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones.
  • Google Patents. (n.d.). Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • ResearchGate. (2023). Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Metabolically Stable tert-Butyl Replacement. PubMed Central.
  • Google Patents. (n.d.). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Sigma-Aldrich. (n.d.).
  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • MDPI. (2024).
  • Sigma-Aldrich. (n.d.).
  • National Center for Biotechnology Information. (2026). tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
  • BOC Sciences. (n.d.).
  • International Laboratory USA. (n.d.).

Sources

Technical Support Center: Stabilizing Tert-butyl 1H-indol-4-yl Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for tert-butyl 1H-indol-4-yl carbonate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. As a Boc-protected indole derivative, its stability is paramount for successful downstream applications. This guide provides in-depth troubleshooting advice, frequently asked questions, and preventative protocols to mitigate decomposition and ensure the integrity of your experimental outcomes.

Understanding the Instability: The Vulnerability of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group, prized for its general stability under basic and nucleophilic conditions. However, its inherent acid lability is the primary cause of decomposition for this compound.[1][2] The decomposition cascade is initiated by protonation of the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and subsequent loss of carbon dioxide. This process, known as deprotection, is often desired but can occur prematurely under improper storage or reaction conditions.

The indole nucleus itself can be sensitive to strongly acidic conditions, potentially leading to side reactions or polymerization, although the Boc deprotection is the more common and immediate concern.

Troubleshooting Guide: Diagnosing and Solving Decomposition

This section addresses common experimental issues encountered with this compound, providing causative explanations and actionable solutions.

Issue 1: Compound degradation observed during silica gel column chromatography.

  • Question: I'm purifying my reaction mixture containing this compound on a silica gel column, and my TLC/LC-MS analysis of the collected fractions shows the presence of 1H-indol-4-ol. What is happening?

  • Answer: Standard grade silica gel is inherently acidic (pH ~4-5) and can catalyze the cleavage of the Boc group during chromatography.[3] The prolonged contact time between your compound and the acidic stationary phase is likely causing on-column decomposition.

    Solutions:

    • Neutralize the Silica Gel: Prepare a slurry of silica gel in a solvent like ethyl acetate or dichloromethane containing 1-2% triethylamine (Et3N) or another non-nucleophilic base. After brief stirring, evaporate the solvent to obtain a neutralized stationary phase.

    • Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase C18 column for purification, as these are less likely to induce acid-catalyzed decomposition.

    • Minimize Contact Time: If using silica is unavoidable, perform flash chromatography with sufficient pressure to expedite the separation. Avoid letting the column run dry or stand for extended periods.

Issue 2: Decomposition in solution during reaction workup or storage.

  • Question: I've noticed my compound, dissolved in CDCl3 for NMR analysis, is showing signs of decomposition after being left on the bench for a few hours. Why is this occurring?

  • Answer: Deuterated chloroform (CDCl3) can contain trace amounts of HCl or DCl, which are sufficient to initiate the deprotection of the acid-sensitive Boc group.[1] Similarly, aqueous workups involving acidic washes (e.g., 1M HCl) will rapidly cleave the Boc group.[4]

    Solutions:

    • NMR Solvent Preparation: For sensitive substrates, use CDCl3 that has been passed through a small plug of basic alumina immediately before use to remove acidic impurities.

    • Aqueous Workup: If an aqueous workup is necessary, use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) to remove acidic reagents or byproducts. Ensure the organic layer is thoroughly dried with an anhydrous salt like Na2SO4 or MgSO4 before solvent evaporation.

    • Solvent Selection: When preparing stock solutions, choose aprotic, non-acidic solvents such as anhydrous THF, dioxane, or toluene.

Issue 3: Inconsistent results or appearance of impurities in solid-state storage.

  • Question: My bottle of this compound has been stored in the lab for several months. I'm now seeing a new spot on the TLC, and the material has a slight discoloration. What is the cause?

  • Answer: The compound's stability can be compromised by improper long-term storage. Exposure to atmospheric moisture can lead to slow hydrolysis, and acidic vapors in the laboratory environment can also contribute to degradation on the solid surface.[5][6]

    Solutions:

    • Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.

    • Controlled Environment: Keep the container tightly sealed and store in a cool, dry, and dark place, such as a desiccator or a controlled-atmosphere glove box.[7][8][9]

    • Avoid Acidic Environments: Do not store the compound in the same cabinet as volatile acids (e.g., HCl, trifluoroacetic acid).

Summary of Recommended Solvents and Conditions
Condition/SolventRecommendationRationale
Chromatography Neutralized silica gel, alumina, or C18Prevents acid-catalyzed on-column decomposition.
NMR Analysis CDCl3 passed through basic aluminaRemoves trace HCl/DCl that can cleave the Boc group.
Aqueous Workup Saturated NaHCO3 or brine washesAvoids acidic conditions that lead to deprotection.
Storage (Solid) Cool, dry, dark, under inert gasMinimizes exposure to atmospheric moisture and acidic vapors.[5][6][7][8][9]
Storage (Solution) Anhydrous aprotic solvents (THF, Dioxane)Provides a non-reactive environment for short-term storage.

Visualizing the Decomposition Pathway

The primary decomposition mechanism is the acid-catalyzed cleavage of the Boc protecting group. This process is illustrated below.

DecompositionPathway reactant This compound protonated Protonated Carbonate reactant->protonated + H⁺ (trace acid) carbocation tert-butyl cation protonated->carbocation Cleavage carbamic_acid Indole-4-carbamic acid (unstable) protonated->carbamic_acid co2 CO₂ product 1H-indol-4-ol carbamic_acid->product - CO₂ (Decarboxylation)

Caption: Acid-catalyzed decomposition of this compound.

Experimental Protocol: Quality Control Check via ¹H NMR

This protocol outlines a quick and effective method to assess the integrity of your this compound sample.

Objective: To detect the presence of the deprotected impurity, 1H-indol-4-ol, using ¹H NMR spectroscopy.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl3), freshly passed through a plug of basic alumina

  • NMR tube and spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of the purified CDCl3 directly in a clean, dry NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Intact Compound: Look for the characteristic singlet of the tert-butyl group at approximately 1.5 ppm (integrating to 9H).

    • Decomposition Product: The presence of 1H-indol-4-ol will result in the disappearance of the tert-butyl singlet and the appearance of new aromatic signals corresponding to the unprotected indole. The absence of the bulky Boc group will also cause shifts in the aromatic proton signals.

Frequently Asked Questions (FAQs)

  • Q1: Can I use protic solvents like methanol or ethanol with this compound?

    • A1: It is not recommended for storage or as a reaction solvent unless the conditions are strictly neutral or basic. Protic solvents can facilitate proton transfer and may contain acidic impurities, increasing the risk of decomposition. However, some specific base-catalyzed reactions, like deprotection with NaOMe, are performed in methanol.[10]

  • Q2: How thermally stable is this compound?

    • A2: While the primary instability is acid-related, high temperatures can also induce thermolytic deprotection.[11] It is advisable to avoid prolonged heating above 80-100 °C, especially in the presence of even trace impurities that could catalyze decomposition.

  • Q3: Is the compound sensitive to light?

    • A3: While there is no specific data indicating extreme photosensitivity for this exact molecule, many complex organic molecules can degrade upon prolonged exposure to UV light. As a standard best practice, it is recommended to store the compound in an amber vial or in the dark.[7]

  • Q4: I need to perform a reaction under acidic conditions. Is there any way to prevent the decomposition of the Boc group?

    • A4: The Boc group is specifically designed to be removed by acid, so preventing its cleavage under acidic conditions is generally not feasible. If the indole nitrogen must remain protected during an acidic step, you would need to use a more acid-stable protecting group, such as a tosyl (Ts) or benzyl (Bn) group. The choice of protecting group is a critical part of synthetic strategy.

References

  • Kanth, S. R., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]

  • Taylor & Francis Online. (n.d.). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Reddit. (n.d.). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23953–23959. [Link]

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Technical Support Center: Side Reactions of the Tert-Butoxycarbonyl (Boc) Group on Indole

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist:

Welcome to our dedicated technical support guide for navigating the complexities of the tert-butoxycarbonyl (Boc) protecting group in indole chemistry. While the Boc group is celebrated for its utility, its application to the electron-rich indole nucleus presents unique challenges that can lead to unexpected side reactions, low yields, and purification difficulties.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple procedural steps to explain the mechanistic rationale behind these issues, empowering you to not only solve current problems but also to proactively design more robust synthetic routes.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific experimental observations and provides a step-by-step approach to identify and resolve the underlying issues.

Question 1: My LC-MS analysis shows a mass corresponding to my desired product +56 Da after an acidic workup or deprotection step. What is happening?

Likely Cause: You are observing C-alkylation of the indole ring by the tert-butyl cation.

In-Depth Explanation: The standard mechanism for acidic cleavage of a Boc group involves protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide. A key intermediate in this process is the highly reactive tert-butyl carbocation (t-Bu⁺)[1]. The indole ring, particularly the C3 position, is exceptionally electron-rich and nucleophilic, making it highly susceptible to electrophilic aromatic substitution[2][3]. The liberated t-Bu⁺ acts as a potent electrophile, leading to the formation of a C-tert-butylated side product, which corresponds to a mass increase of 56 Da (C₄H₈)[1].

Solutions & Preventative Measures:

  • Use of Scavengers: The most effective strategy is to trap the t-butyl cation before it can react with your indole. Add a scavenger to the reaction mixture.

    • Trialkylsilanes: Triisopropylsilane (TIS) or triethylsilane (TES) are excellent choices. They react with the t-butyl cation via hydride transfer to form the inert isobutane. A typical cocktail is 95:2.5:2.5 (v/v/v) of Trifluoroacetic Acid (TFA)/Water/TIS[1].

    • Thioanisole: This scavenger can also effectively trap carbocations.

  • Optimize Deprotection Conditions:

    • Lower Temperature: Perform the deprotection at 0 °C to reduce the rate of the competing alkylation reaction[1].

    • Milder Acids: If your substrate allows, consider using milder acidic conditions which may generate the carbocation more slowly, such as 4M HCl in dioxane or even catalytic amounts of a strong acid if the substrate is particularly labile[4].

Question 2: My Boc deprotection reaction is sluggish or incomplete, even after several hours with standard TFA/DCM conditions.

Likely Cause: This issue can stem from insufficient acid strength for your specific substrate or steric hindrance around the Boc group.

In-Depth Explanation: While generally labile, the stability of the N-Boc group can be influenced by the electronic nature of the indole. Electron-withdrawing groups on the indole ring decrease the nucleophilicity of the nitrogen and can slightly increase the stability of the Boc group, requiring harsher conditions for complete removal. Steric hindrance near the N1 position can also impede the approach of the acid.

Solutions & Optimization:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in dichloromethane (DCM), for example, from a 20% solution to a 50% or even 95% solution[1][4].

  • Switch to a Stronger Acid System: For highly resistant cases, consider anhydrous HCl in dioxane (typically 4M) or other strong acid systems.

  • Increase Temperature: Allow the reaction to slowly warm to room temperature after an initial period at 0 °C. Monitor carefully by TLC or LC-MS to balance deprotection with potential degradation[4].

  • Alternative Deprotection Methods: If acidic conditions are consistently problematic, consider thermal deprotection. Refluxing in solvents like 2,2,2-trifluoroethanol (TFE) or using microwave-assisted heating can be highly effective, often without the need for any acid catalyst[5][6].

Question 3: I am performing a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and observing significant Boc-group cleavage.

Likely Cause: The Boc group is being cleaved either by elevated temperatures or by the specific reagents used in the coupling reaction.

In-Depth Explanation: The N-Boc group on indoles can be thermally labile, with deprotection observed at temperatures as low as 95-150 °C, particularly in polar solvents[6][7]. Many cross-coupling reactions require heating, which can be sufficient to trigger thermolytic cleavage. Additionally, some Lewis acidic palladium species or additives in the reaction could potentially facilitate acid-catalyzed removal. While the Boc group is generally stable to the basic conditions used in many cross-coupling reactions, prolonged heating can lead to its loss[8].

Solutions & Optimization:

  • Lower Reaction Temperature: Screen different palladium catalysts and ligand systems that are known to be active at lower temperatures. For example, modern, highly active catalysts for Suzuki or Buchwald-Hartwig couplings may allow the reaction to proceed efficiently at 60-80 °C instead of >100 °C[9][10].

  • Choose a More Stable Protecting Group: If high temperatures are unavoidable, the Boc group may not be the ideal choice. Consider more robust protecting groups like tosyl (Ts) or benzyl (Bn), provided their removal conditions are compatible with your overall synthetic plan[11][12].

  • Minimize Reaction Time: Use a higher catalyst loading or microwave irradiation to shorten the required heating time, thereby minimizing the temporal window for thermal deprotection.

Frequently Asked Questions (FAQs)

Q1: How does the N-Boc group affect subsequent electrophilic aromatic substitution (EAS) on the indole ring?

The N-Boc group is electron-withdrawing, which deactivates the indole ring towards electrophilic attack compared to an unprotected indole. However, the reaction still overwhelmingly proceeds at the C3 position[2][13]. This deactivation can be beneficial, as it often tames the reactivity of the indole, preventing polymerization and other side reactions that can occur with highly reactive electrophiles under acidic conditions[14]. For many reactions, N-protection is essential for clean C3 functionalization[15].

Q2: Can the Boc group be removed under basic conditions?

Generally, the Boc group is considered stable to a wide range of basic and nucleophilic conditions, which is a cornerstone of its utility in orthogonal protection strategies[16]. However, there are exceptions. Strong bases like sodium methoxide in methanol have been reported to cleave the N-Boc group on indoles and related heterocycles, sometimes selectively in the presence of other Boc groups[17]. Additionally, intramolecular migration of a Boc group (e.g., N→O) can be triggered by strong bases like sodium hydride, though this is a specific and less common side reaction[18].

Q3: Are there alternatives to strong acid for Boc removal on a sensitive indole?

Yes. If your molecule contains other acid-sensitive functional groups, several milder or non-acidic methods can be employed:

  • Thermal Deprotection: As mentioned, heating an N-Boc indole, particularly in solvents like TFE, HFIP, or even methanol, can cleanly effect deprotection, often in quantitative yields[5][6][19]. Continuous flow reactors offer excellent control over temperature and residence time for this method[6].

  • Lewis Acids: Milder Lewis acids like TMSOTf with 2,6-lutidine can be effective and are sometimes used when TFA is too harsh[1]. Zinc bromide (ZnBr₂) or Montmorillonite K-10 clay can also facilitate deprotection under milder conditions than strong Brønsted acids[17].

Data Summary: Stability of N-Boc Indole

The following table summarizes common conditions and their compatibility with the N-Boc group on an indole nucleus.

Condition CategoryReagents & SolventsTemperatureStability/Outcome of N-Boc GroupReference(s)
Strongly Acidic TFA (20-95%) in DCM0 °C to RTCleaved. High risk of C3 tert-butylation without scavengers.[1][4]
Moderately Acidic 4M HCl in DioxaneRTCleaved. Generally a clean and effective method.[4]
Mildly Acidic Montmorillonite K-10 ClayRTCleaved. Can be a mild alternative to strong acids.
Basic NaOMe (catalytic) in MeOHRTCan be Cleaved. Not universally stable; substrate-dependent.[17]
Basic K₂CO₃, Cs₂CO₃ in DMF/DioxaneRT to 100 °CGenerally Stable. Standard for many cross-coupling reactions.[16][20]
Thermal TFE or HFIP (solvent)150-190 °CCleaved. Efficient thermolytic deprotection.[5][6]
Catalytic Pd(OAc)₂, P(tBu)₃, Cs₂CO₃80-110 °CPotentially Labile. Risk of cleavage at elevated temperatures.[6][20]
Visualizing a Key Side Reaction

The following diagram illustrates the mechanistic branch point during acid-catalyzed deprotection that leads to either the desired product or the common tert-butylated side product.

Boc_Deprotection_Side_Reaction cluster_paths BocIndole N-Boc Indole Protonated Protonated Intermediate BocIndole->Protonated + H⁺ Carbocation tert-Butyl Cation (+tBu) Protonated->Carbocation - CO₂ - Indole Indole Deprotected Indole (Desired Product) Protonated->Indole - CO₂ - C₄H₈ Alkylated C3-Alkylated Indole (Side Product, +56 Da) Carbocation->Alkylated Electrophilic Attack Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger Trapping Inert Inert Product (Isobutane) Scavenger->Inert Neutralization

Caption: Competing pathways in acid-catalyzed Boc deprotection of indole.

Experimental Protocol: Controlled Deprotection of N-Boc Indole with Scavengers

This protocol provides a robust method for removing the Boc group while minimizing the risk of C3-alkylation.

Objective: To cleanly deprotect N-Boc-indole to yield indole.

Reagents & Materials:

  • N-Boc-indole (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for workup and purification.

Procedure:

  • Preparation: Dissolve N-Boc-indole (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Scavenger Addition: To the stirred solution, add triisopropylsilane (TIS) (2.5-5.0% v/v, approx. 1.5-2.0 eq). Stir for 2-3 minutes to ensure homogeneity[1][4].

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) dropwise to the cooled solution to a final concentration of 20-50% (v/v). A 50% concentration is a robust starting point. An exotherm may be observed; maintain the internal temperature at or below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 1-3 hours).

  • Work-up:

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. Co-evaporation with toluene (2-3 times) can help remove residual TFA[1].

    • Carefully neutralize the residue by dissolving it in an organic solvent like ethyl acetate or DCM and slowly adding saturated aqueous NaHCO₃ until effervescence ceases.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

References
  • A Comparative Analysis of Indole Protection Strategies: Yields and Methodologies. (2025). BenchChem.
  • Boc-guanidine deprotection side reactions and how to avoid them. (2025). BenchChem.
  • An Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration.
  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd..
  • Stability issues with Tos-O-C4-NH-Boc under acidic conditions. (2025). BenchChem.
  • Technical Support Center: Troubleshooting N-Allylation Side Reactions in Indole Synthesis. (2025). BenchChem.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. (n.d.).
  • What's the best way to protect the NH group in Heterocyclic Compounds?. (2012).
  • Synthesis of Indole Analogues of the Natural Schweinfurthins. (n.d.). PMC - NIH.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2007). Taylor & Francis Online.
  • Electrophilic Aromatic Substitution of a BN Indole. (n.d.). PMC - NIH.
  • Understanding the electrophilic aromatic substitution of indole. (2013). Henry Rzepa's Blog.
  • Electrophilic Substitution Reactions of Indoles. (n.d.).
  • Electrophilic substitution at the indole. (n.d.). Química Organica.org.
  • Why is boc stable to hydrolysis under basic conditions?. (2024). Reddit.
  • Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. (2001). Indian Journal of Chemistry.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
  • Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. (n.d.).
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022).
  • From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024).
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (n.d.). Beilstein Journals.

Sources

challenges in the scale-up of tert-butyl 1H-indol-4-yl carbonate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a dedicated resource for troubleshooting the scale-up synthesis of tert-butyl 1H-indol-4-yl carbonate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to guide you through the complexities of moving from the bench to production.

Introduction: The Significance of this compound

The synthesis of this compound is a crucial step in the development of numerous pharmaceutical intermediates. It involves the protection of the hydroxyl group of 4-hydroxyindole using di-tert-butyl dicarbonate (Boc₂O). While straightforward on a lab scale, scaling up this process introduces significant challenges related to selectivity, reaction control, and purification. This guide is designed to address these challenges head-on, providing a structured approach to process optimization and problem-solving.

Troubleshooting Guide: From Common Issues to Robust Solutions

This section addresses specific problems you may encounter during the scale-up process in a direct question-and-answer format.

Q1: My reaction yield is consistently low after scaling up. What are the primary causes and how can I fix it?

Low yield is the most common scale-up challenge and typically points to issues with reaction kinetics, side reactions, or product isolation.

Potential Causes & Solutions:

  • Incomplete Reaction: The nucleophilicity of the indole nitrogen can be low, and while the target is the hydroxyl group, overall reactivity can be sluggish.[1]

    • Base Selection: A weak base may not sufficiently deprotonate the 4-hydroxyindole. While triethylamine (Et₃N) is common, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or the use of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly improve reaction rates.[2][3] DMAP is known to act as a potent acylation catalyst.[4]

    • Temperature Control: Lab-scale reactions on a stir plate may have benefited from ambient temperature fluctuations. In a large, jacketed reactor, the core temperature might be lower than intended. Ensure your temperature probe is accurately calibrated and placed correctly. Cautiously increasing the temperature (e.g., to 30-40 °C) can improve the rate, but must be balanced against the risk of side reactions.

    • Solubility: 4-hydroxyindole may have limited solubility in common solvents at scale. Ensure vigorous agitation and consider alternative solvent systems like acetonitrile or THF, which are effective for Boc protections.[3][5]

  • Side Reactions:

    • N-Boc Formation: The indole nitrogen can compete with the hydroxyl group for the Boc anhydride, leading to the formation of an undesired N-protected isomer or a di-protected species.

    • Urea/Isocyanate Formation: Although more common with primary amines, side reactions involving Boc₂O can occur, especially if the reaction is not controlled properly.[4]

    • Solution: Add the Boc₂O solution slowly to a mixture of the 4-hydroxyindole and the base. This maintains a low concentration of the electrophile, favoring the more reactive phenoxide anion over the less nucleophilic indole nitrogen.

  • Product Degradation:

    • Work-up Issues: Prolonged exposure to acidic or basic conditions during work-up can hydrolyze the carbonate product. Ensure the work-up is performed efficiently and with pH control. The tert-butyl carbonate group is sensitive to strong acids.[2][6]

    • Solution: Use a mild quenching agent like a saturated solution of ammonium chloride. Minimize the time the product spends in aqueous layers.

Q2: I'm observing significant impurity formation, particularly an isomer of my desired product. How can I improve selectivity?

This almost certainly points to competitive N-acylation at the indole nitrogen. The key is to maximize the reactivity difference between the phenolic oxygen and the indole nitrogen.

Strategies for Enhancing O-Selectivity:

  • Optimize the Base:

    • Use a base that selectively generates the phenoxide without significantly affecting the indole N-H. Bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent (like DMF or acetonitrile) are excellent for this. The resulting phenoxide is a much stronger nucleophile than the neutral indole nitrogen.

  • Control Temperature:

    • Run the reaction at a lower temperature (e.g., 0-5 °C). The activation energy for O-acylation is typically lower than for N-acylation, so cooling the reaction can dramatically favor the desired product.

  • Reverse Addition:

    • Instead of adding the base to the indole and then adding Boc₂O, try adding the 4-hydroxyindole to a pre-mixed solution of the base and Boc₂O. This can sometimes alter the selectivity profile, though it is less common. The slow addition of Boc₂O remains the most standard and effective method.

Q3: My product is difficult to purify at scale. Column chromatography is not a viable option. What should I do?

Developing a scalable, chromatography-free purification protocol is essential for process efficiency.

Alternative Purification Methods:

  • Crystallization: This is the ideal method for large-scale purification.

    • Solvent Screening: Perform a systematic screening of solvents and anti-solvents. Common systems for compounds like this include ethyl acetate/heptane, toluene/heptane, or isopropanol/water.

    • Seeding: Once you have a crystalline sample, use seeding in subsequent batches to ensure consistent crystallization and particle size.

  • Acid-Base Work-up:

    • Design a work-up to remove specific impurities. Unreacted 4-hydroxyindole can be removed with a mild aqueous base wash (e.g., 1M NaHCO₃). Basic impurities like DMAP or Et₃N can be removed with a mild acid wash (e.g., 1M citric acid or dilute HCl).

  • Trituration/Slurry Wash:

    • If the product is a solid but difficult to crystallize, suspending it in a solvent where it is poorly soluble (like heptane or diethyl ether) and stirring can wash away more soluble impurities.

  • Sublimation of Excess Reagent:

    • Excess Boc₂O can be challenging to remove. One effective technique is to evaporate the reaction solvent and then apply a high vacuum. The unreacted Boc₂O will sublimate and can be collected on a cold trap.[7]

Frequently Asked Questions (FAQs)

Q: Which solvent is best for the scale-up synthesis?

The ideal solvent should offer good solubility for the starting material, be compatible with the reaction conditions, and facilitate product isolation.

SolventProsCons
Acetonitrile (ACN) Good solubility for many reagents; often used for Boc protections.[3]Can be expensive; requires careful handling.
Tetrahydrofuran (THF) Excellent solvating properties.Can form peroxides; lower boiling point may not be ideal for all reactions.
Toluene Good for temperature control at higher ranges; facilitates water removal (if needed).May have lower solubility for the indole starting material.
Dichloromethane (DCM) Excellent solvent, but its use is being reduced due to environmental concerns.Environmental and health concerns limit its use in large-scale production.

Recommendation: Start with Acetonitrile or THF . They often provide the best balance of solubility and reactivity for this type of transformation.

Q: How critical is the quality of the di-tert-butyl dicarbonate (Boc₂O)?

Very critical. Boc₂O can slowly decompose to form tert-butanol and CO₂, especially in the presence of moisture.[2] This decomposition can lead to pressure buildup in sealed containers, which is a significant safety hazard at scale. Always use a fresh, high-quality grade of Boc₂O from a reputable supplier. It is often sold in plastic bottles rather than glass to mitigate pressure risks.[2]

Q: How can I effectively monitor the reaction progress on a large scale?

Taking samples directly from a large reactor requires care.

  • Thin-Layer Chromatography (TLC): Still a quick and valuable tool for a qualitative assessment of starting material consumption.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. Develop a stable method early on that can clearly resolve the starting material, product, and key potential impurities (like the N-Boc isomer). This will be invaluable for determining reaction completion and purity.

Visualizing the Process

Clear diagrams can help in understanding the reaction and troubleshooting logic.

Core Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_products Products 4OH_Indole 4-Hydroxyindole Phenoxide Indole Phenoxide Anion (Key Nucleophile) 4OH_Indole->Phenoxide + Base - Base-H⁺ Boc2O Boc Anhydride (Boc₂O) Product This compound Boc2O->Product Phenoxide->Product + Boc₂O O-Acylation (Desired) Byproducts Base-H⁺ + t-BuOH + CO₂ G Start Scale-Up Issue Detected Yield Low Yield? Start->Yield Purity Purity Issue? Start->Purity Incomplete Reaction Incomplete? (Check HPLC/TLC) Yield->Incomplete Yes Isolation Loss During Isolation? Yield->Isolation No SideRxn Side Products Present? (Check HPLC/NMR) Purity->SideRxn Yes Purification Purification Ineffective? Purity->Purification No Yield_Sol1 Increase Temp Cautiously Use DMAP Catalyst Check Base Stoichiometry Incomplete->Yield_Sol1 Yes Incomplete->Isolation No Yield_Sol2 Optimize Work-up pH Develop Crystallization Protocol Minimize Transfers Isolation->Yield_Sol2 Yes Purity_Sol1 Lower Reaction Temp Slowly Add Boc₂O Optimize Base/Solvent SideRxn->Purity_Sol1 Yes SideRxn->Purification No Purity_Sol2 Develop Recrystallization Implement Acid/Base Washes Consider Slurry Wash Purification->Purity_Sol2 Yes

Caption: A logical flowchart for diagnosing and solving common scale-up problems.

Experimental Protocols

Protocol 1: Optimized Scale-Up Synthesis

This protocol is a representative example and should be adapted and optimized based on your specific equipment and safety protocols.

  • Reactor Setup: To a clean, dry, nitrogen-purged 50 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge 4-hydroxyindole (1.00 kg, 7.51 mol) and acetonitrile (15 L).

  • Inerting & Cooling: Begin agitation and purge the reactor headspace with nitrogen. Cool the vessel contents to 0-5 °C using a jacketed cooling system.

  • Base Addition: Charge 4-dimethylaminopyridine (DMAP) (92 g, 0.75 mol, 0.1 equiv) followed by triethylamine (Et₃N) (1.52 kg, 15.02 mol, 2.0 equiv).

  • Reagent Addition: In a separate vessel, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.80 kg, 8.26 mol, 1.1 equiv) in acetonitrile (5 L). Add this solution to the reactor via the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours.

  • Monitoring: Monitor the reaction for the disappearance of 4-hydroxyindole by HPLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to 10-15 °C.

    • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 L).

    • Transfer the mixture to a separatory funnel or extraction vessel. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 5 L).

    • Combine the organic layers and wash with 1M citric acid solution (5 L) to remove bases, followed by saturated sodium bicarbonate solution (5 L), and finally brine (5 L).

  • Isolation: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Protocol 2: Chromatography-Free Purification (Crystallization)
  • Dissolution: Transfer the crude product from Protocol 1 to a clean reactor. Add a minimal amount of hot ethyl acetate (or another suitable solvent identified via screening) to fully dissolve the material.

  • Anti-Solvent Addition: While stirring, slowly add an anti-solvent, such as heptane, until the solution becomes cloudy.

  • Cooling & Crystallization: Cool the mixture slowly to 0-5 °C and hold for at least 4 hours to maximize crystal formation. If you have seed crystals, add them when the solution first becomes cloudy.

  • Filtration: Isolate the solid product by filtration on a Nutsche filter or a large Buchner funnel.

  • Washing: Wash the filter cake with a cold mixture of the crystallization solvent/anti-solvent (e.g., 20:80 ethyl acetate/heptane).

  • Drying: Dry the purified solid in a vacuum oven at a temperature not exceeding 40 °C until a constant weight is achieved.

References
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
  • Singh, S. K., et al. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]

  • chemeurope.com. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN113321609A - Method for synthesizing 4-hydroxyindole.

Sources

Technical Support Center: Purification of Tert-butyl 1H-indol-4-yl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges encountered during the purification of tert-butyl 1H-indol-4-yl carbonate. This document provides in-depth, experience-driven answers to your questions, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)
Q1: My crude this compound has a brownish or yellowish tint after synthesis. What are the likely impurities?

A1: A discolored crude product is a common issue and typically points to several classes of impurities. The coloration often arises from trace amounts of highly conjugated or oxidized species. Based on the standard synthesis route—reacting 4-hydroxyindole with di-tert-butyl dicarbonate (Boc₂O)—the primary suspects are:

  • Unreacted 4-hydroxyindole: This starting material is prone to air oxidation, forming colored impurities. Its phenolic nature also makes it more polar than the desired product.

  • Di-Boc Species: Over-protection can lead to the formation of di-tert-butyl 1-(tert-butoxycarbonyl)-1H-indol-4-yl carbonate. This is a non-polar impurity.

  • Thermally-Induced Degradation Products: Indole rings, while aromatic, can be sensitive. Excessive heat during reaction or workup can lead to decomposition or polymerization, creating complex mixtures of colored byproducts.

  • Residual Base/Catalyst: If a base like triethylamine or DMAP was used, residual amounts could be present.

  • Hydrolysis Product (4-hydroxyindole): The tert-butyl carbonate group is sensitive to acid. If the workup involved acidic conditions, even inadvertently (e.g., from silica gel), you might see some deprotection back to the starting material.[1]

Q2: I need to decide on a primary purification strategy. Should I use column chromatography or recrystallization?

A2: The choice between chromatography and recrystallization depends on the impurity profile and the scale of your reaction. The following decision tree illustrates a logical approach to selecting the best method.

G start Assess Crude Product (TLC Analysis) q1 Are impurities well-separated from product by TLC (ΔRf > 0.2)? start->q1 chrom Flash Column Chromatography is the preferred method. q1->chrom  Yes q2 Are impurities very close to the product Rf or streaking? q1->q2  No recryst Recrystallization is likely a better choice for purity. q2->recryst  Yes wash Consider a preliminary liquid-liquid extraction or charcoal treatment to remove polar/colored impurities. q2->wash  Consider This First wash->recryst

Caption: Decision tree for selecting a purification method.

  • Flash Column Chromatography is the most versatile technique, especially for complex mixtures where impurities have different polarities. It is ideal for initial purification to remove a broad range of byproducts.[2]

  • Recrystallization is superior for achieving very high purity (>99.5%) if your crude product is already relatively clean (>85-90%) and you can identify a suitable solvent system. It effectively removes impurities that have similar polarity to your product (i.e., co-elute on a column).[3]

Troubleshooting Guides
Issue 1: Column Chromatography Problems

Q3: My product is streaking on the TLC plate and the column, leading to poor separation. What causes this and how can I fix it?

A3: Streaking is typically caused by poor solubility in the mobile phase, interactions with the stationary phase, or sample overloading. For this compound, the likely culprit is the acidic nature of standard silica gel. The indole nitrogen is weakly basic and the carbonate can be acid-sensitive.

Solutions:

  • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in your non-polar solvent (e.g., hexane) containing 1-2% triethylamine (Et₃N). This neutralizes the acidic silanol groups, preventing interactions that cause streaking.[4]

  • Optimize the Mobile Phase: Add a small amount (0.5-1%) of a more polar solvent like methanol or a basic modifier like triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate/Et₃N 80:20:1). This can improve solubility and competitively block acidic sites on the silica.

  • Check for Overloading: Ensure you are not loading too much crude material onto the column. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

Q4: The product appears to be decomposing on the column. My collected fractions show a new, more polar spot on TLC that I believe is 4-hydroxyindole. How do I prevent this?

A4: This is a classic case of stationary phase-induced deprotection. The tert-butyl carbonate group is labile under acidic conditions, and the surface of silica gel is acidic.[5]

Solutions:

  • Use Neutralized Silica: As mentioned in Q3, using silica gel treated with triethylamine is the most effective solution.

  • Switch to a Different Stationary Phase: If the problem persists, consider using neutral alumina (Al₂O₃) or Florisil®. These are less acidic alternatives to silica gel. However, you will need to re-screen for an appropriate mobile phase system using TLC with the new stationary phase.[4]

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance and perform the chromatography efficiently.

ParameterRecommended Condition for ChromatographyRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice, provides good resolving power.
Mobile Phase Hexane / Ethyl Acetate GradientStart with a low polarity (e.g., 95:5) to elute non-polar impurities, then gradually increase ethyl acetate concentration to elute the product.
Additive 1% Triethylamine (Et₃N) in eluentNeutralizes acidic silica, preventing streaking and decomposition of the acid-sensitive product.
Loading Method Dry LoadingDissolve crude product in a minimal amount of a volatile solvent (e.g., DCM), adsorb onto a small amount of silica gel, dry, and load the powder onto the column. This leads to sharper bands.
Issue 2: Recrystallization Problems

Q5: I'm struggling to find a suitable solvent system for recrystallization. What's the strategy?

A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be completely soluble or completely insoluble at all temperatures.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add a solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, it's too soluble. Move to a less polar solvent.

  • If it's poorly soluble, heat the mixture to boiling. If it dissolves, it's a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.

Recommended Solvents to Screen for this compound:

  • Single Solvents: Isopropanol, Ethyl Acetate, Toluene, Heptane.

  • Solvent/Anti-Solvent Systems: A common and effective strategy. Dissolve the compound in a minimal amount of a "good" solvent (e.g., Ethyl Acetate, Dichloromethane) at room temperature. Then, slowly add a miscible "poor" solvent (an anti-solvent, e.g., Hexane, Heptane) until the solution becomes cloudy (the saturation point). Gently warm until it becomes clear again, then allow to cool slowly. A mixed solvent system of methanol and water has been shown to be effective for purifying crude indole from coal tar.[6]

Q6: My product is "oiling out" instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid in that solvent system. It often happens if the solution is cooled too quickly or if the product is impure.

Solutions:

  • Cool More Slowly: Ensure the hot, saturated solution is allowed to cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can help.

  • Reduce the Initial Concentration: Add a small amount of the "good" solvent back to the oiled-out mixture, heat to re-dissolve, and then cool slowly again.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.[7]

Experimental Protocols
Protocol 1: Flash Column Chromatography (Neutralized)
  • Slurry Preparation: In a beaker, add your required amount of silica gel. Add the initial, low-polarity eluent (e.g., 98:2 Hexane:EtOAc) containing 1% triethylamine. Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal volume of dichloromethane. Add a small amount of silica gel (approx. 1-2x the weight of your crude product). Evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully layer this powder on top of the packed column bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable "good" solvent (e.g., ethyl acetate) and swirl to dissolve completely at room temperature.

  • Induce Precipitation: Slowly add a miscible "anti-solvent" (e.g., hexane) dropwise while swirling. Continue until you observe persistent cloudiness.

  • Re-homogenize: Gently warm the flask on a hotplate until the solution becomes clear again. Do not overheat.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold anti-solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Purity Verification

Q7: How can I definitively confirm the purity of my final product?

A7: A combination of methods is required for unambiguous purity confirmation.

  • ¹H NMR Spectroscopy: This is the primary tool. The spectrum should show clean signals corresponding to the product structure with correct integrations. The absence of signals from starting materials or byproducts is a key indicator of purity. You can also use quantitative NMR (qNMR) for a highly accurate purity assessment.[8]

  • HPLC Analysis: High-Performance Liquid Chromatography is excellent for quantifying purity. A typical method would involve a C18 reversed-phase column with a water/acetonitrile or water/methanol gradient. The purity is determined by the area percentage of the main product peak.[9][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Melting Point: A sharp melting point range (within 1-2 °C) is indicative of high purity. Impurities tend to broaden and depress the melting point.

G cluster_0 Purification Workflow cluster_1 Analysis Workflow Crude Crude Product TLC TLC Analysis (Impurity Profile) Crude->TLC Purify Purification (Column or Recrystallization) TLC->Purify Fractions Collect & Combine Pure Fractions Purify->Fractions Evap Solvent Evaporation Fractions->Evap Final Final Product Evap->Final Final_Prod_Ref Final Product NMR ¹H NMR (Structure & Purity) HPLC HPLC (Quantitative Purity) MS Mass Spec (Identity) Final_Prod_Ref->NMR Final_Prod_Ref->HPLC Final_Prod_Ref->MS

Caption: General workflow for purification and analysis.

References
  • Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. (2023). PMC.
  • Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. (n.d.). MDPI.
  • Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry. Available at: [Link]

  • Crystallization method of Boc-amino acid. (n.d.). Google Patents.
  • Process of preparing purified aqueous indole solution. (n.d.). Google Patents.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (n.d.). MDPI. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Available at: [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Crystallization purification of indole. (n.d.). ResearchGate. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). NIH National Center for Biotechnology Information. Available at: [Link]

  • HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. (n.d.). SIELC Technologies. Available at: [Link]

Sources

Technical Support Center: Analytical Techniques for Monitoring tert-Butyl 1H-indol-4-yl Carbonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving tert-butyl 1H-indol-4-yl carbonate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the essential analytical techniques required for successful reaction monitoring and troubleshooting. As your virtual Senior Application Scientist, my goal is to explain not just the "how" but the critical "why" behind each experimental choice, ensuring your methodologies are robust and self-validating.

The Critical Role of Reaction Monitoring

This compound is a key intermediate in organic synthesis, often used in the preparation of complex pharmaceutical compounds. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the indole nitrogen, which can be labile under various conditions.[1] Accurate real-time or quasi-real-time monitoring of reactions involving this substrate is paramount to:

  • Determine Reaction Completion: Avoid premature workup or unnecessary extensions of reaction time.

  • Identify Side Products: Detect the formation of impurities, such as deprotected indole or products from undesired side reactions.[2]

  • Optimize Reaction Conditions: Enable systematic adjustments to temperature, catalyst loading, or reagent stoichiometry for improved yield and purity.

  • Ensure Process Safety and Scalability: Understand the reaction kinetics and exotherms before scaling up.

This guide will focus on the four most common and powerful techniques for this purpose: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

General Workflow for Reaction Monitoring

The following diagram illustrates a typical workflow for monitoring the progress of a chemical reaction involving this compound.

Reaction_Monitoring_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_decision Decision Making Start Start Reaction Aliquot Withdraw Aliquot (t=x) Start->Aliquot Quench Quench Reaction (e.g., add water/buffer) Aliquot->Quench Workup Mini-Workup (e.g., dilute, extract) Quench->Workup Prep_Sample Prepare for Analysis Workup->Prep_Sample TLC TLC Analysis (Qualitative) Prep_Sample->TLC HPLC HPLC/LC-MS Analysis (Quantitative) Prep_Sample->HPLC NMR NMR Analysis (Structural Confirmation) Prep_Sample->NMR (Optional/Final) Interpret Interpret Data (Compare t=0 and t=x) TLC->Interpret HPLC->Interpret Stop Proceed to Workup NMR->Stop Decision Reaction Complete? Interpret->Decision Continue Continue Reaction Decision->Continue No Decision->Stop Yes Continue->Aliquot (t=x+n)

Caption: General workflow for monitoring a chemical reaction.

Thin-Layer Chromatography (TLC): The First Line of Analysis

TLC is an indispensable, rapid, and cost-effective technique for qualitatively monitoring reaction progress. It provides a quick snapshot of the relative polarities of the starting material, product, and any major byproducts.

FAQs and Protocol for TLC Analysis

Q: How do I choose the right mobile phase (eluent) for my TLC? A: The goal is to find a solvent system that moves your starting material and product off the baseline but not with the solvent front, ideally with good separation between the spots. A good starting point for indole derivatives is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Aim for an Rf (retention factor) of ~0.3-0.5 for your compound of interest.

  • Expert Tip: The Boc-protected starting material, this compound, is significantly less polar than the deprotected 1H-indol-4-ol product. Therefore, the product will have a much lower Rf value in a given solvent system.

Q: My spots are streaking. What's causing this? A: Streaking is often caused by overloading the sample on the plate, the sample being too acidic or basic, or poor solubility in the eluent. Try spotting a more dilute solution. If the compound is acidic or basic, adding a small amount of acetic acid or triethylamine (0.1-1%) to the mobile phase can often resolve this by neutralizing the analyte and preventing interaction with the silica gel.

Q: How do I visualize the spots? They are not visible to the naked eye. A: Indole derivatives are often UV-active due to their aromatic nature. Visualize the plate under a UV lamp (254 nm).[3] The compounds will appear as dark spots on a fluorescent background. For compounds that are not UV-active or for more sensitive detection, chemical stains can be used.

  • Potassium Permanganate (KMnO4) stain: Excellent for visualizing compounds that can be oxidized.

  • Ceric Ammonium Molybdate (CAM) stain: A general-purpose stain that reacts with many organic compounds upon heating.[3]

Step-by-Step TLC Protocol
  • Prepare the Eluent: Mix your chosen solvents (e.g., 3:1 Hexanes:Ethyl Acetate) in a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Prepare the Sample: Dilute a small aliquot of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Spot the Plate: Using a capillary tube, spot your starting material (t=0 reference), co-spot (t=0 + reaction mixture), and the reaction mixture on a silica gel plate along a pencil line drawn ~1 cm from the bottom.

  • Develop the Plate: Place the TLC plate in the equilibrated chamber, ensuring the solvent level is below the spot line. Close the lid.

  • Analyze: Once the solvent front has moved to ~1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry.

  • Visualize: View the plate under a UV lamp and circle the visible spots. If necessary, use a chemical stain. The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.[4][5]

High-Performance Liquid Chromatography (HPLC): Quantitative Insight

HPLC is the workhorse for quantitative analysis, offering superior resolution and sensitivity compared to TLC. It is essential for accurately determining conversion, identifying minor impurities, and calculating product purity.

FAQs and Troubleshooting for HPLC Analysis

Q: What is a good starting HPLC method for this compound? A: A reverse-phase (RP-HPLC) method is the most common and effective choice. The non-polar C18 stationary phase separates compounds based on their hydrophobicity. A gradient elution from a weak solvent (water) to a strong solvent (acetonitrile or methanol) is typically used. Adding a small amount of acid (0.1% trifluoroacetic acid or formic acid) to the mobile phase is crucial for good peak shape, as it suppresses the ionization of free silanol groups on the silica support and ensures acidic/basic analytes are in a single protonation state.[6][7]

Q: My peaks are tailing or splitting. How can I fix this? A: This is a common issue. The cause can be chemical or instrumental.

  • Chemical: Analyte interaction with active sites on the column (see above Q&A about adding acid). The sample solvent may also be too strong, causing peak distortion; whenever possible, dissolve the sample in the initial mobile phase.

  • Instrumental/Column: A blocked column frit, a void at the head of the column, or extra-column band broadening from using tubing with too large an internal diameter can all cause poor peak shape.[8][9]

Q: My retention times are drifting. What's wrong? A: Retention time instability can be caused by several factors:

  • Poor Column Equilibration: Ensure the column is equilibrated with the initial mobile phase for a sufficient time before injection (10-15 column volumes).

  • Mobile Phase Composition: Inaccurate mixing by the pump or evaporation of a volatile solvent component can alter the composition. Prepare fresh mobile phase daily.[10]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as viscosity and retention are temperature-dependent.[10]

  • Column Contamination: Strongly retained impurities from previous injections can slowly elute or change the stationary phase chemistry.

Troubleshooting Logic for HPLC Peak Shape Issues

HPLC_Troubleshooting Troubleshooting HPLC Peak Tailing/Splitting Start Problem: Peak Tailing or Splitting Observed Check_Method Is 0.1% TFA/Formic Acid in Mobile Phase? Start->Check_Method Add_Acid Action: Add 0.1% Acid to Mobile Phase Check_Method->Add_Acid No Check_Solvent Is Sample Dissolved in Initial Mobile Phase? Check_Method->Check_Solvent Yes End_Good Problem Resolved Add_Acid->End_Good Change_Solvent Action: Re-dissolve Sample in a Weaker Solvent Check_Solvent->Change_Solvent No Check_Column Is Column Old or Heavily Used? Check_Solvent->Check_Column Yes Change_Solvent->End_Good Flush_Column Action: Flush Column (Reverse Direction if Severe) Check_Column->Flush_Column No Replace_Column Action: Replace Column Check_Column->Replace_Column Yes Check_Frit Action: Check/Replace Inlet Frit & Guard Column Flush_Column->Check_Frit End_Bad Consult Instrument Specialist Flush_Column->End_Bad Replace_Column->End_Good Check_Frit->End_Good

Caption: Decision tree for troubleshooting common HPLC peak shape problems.

Standard RP-HPLC Protocol
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile + 0.1% TFA

  • Gradient: A typical gradient could be: 10% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 10% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm or 280 nm (indoles have strong absorbance at these wavelengths).

  • Sample Preparation: Quench a reaction aliquot (~10 µL) in 1 mL of 50:50 water:acetonitrile. Centrifuge or filter if particulates are present.

CompoundExpected Retention Behavior
This compoundMore retained (longer retention time) due to the non-polar Boc group.
1H-indol-4-ol (Deprotected)Less retained (shorter retention time) due to increased polarity.
Di-tert-butyl dicarbonate (Boc Anhydride)May be observed as a broad, early-eluting peak or may hydrolyze.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification

While TLC and HPLC are excellent for tracking conversion, NMR provides unambiguous structural information. ¹H NMR is particularly powerful for confirming the identity of the product and identifying key structural changes during the reaction.[11][12]

FAQs and Protocol for NMR Analysis

Q: What are the key ¹H NMR signals to monitor? A: You should focus on signals that are unique to the starting material and the product.

  • For the Starting Material (this compound): The most prominent and easily integrated signal is the singlet for the nine protons of the tert-butyl group, which typically appears around 1.6-1.7 ppm .

  • For Deprotection Reactions: The disappearance of the tert-butyl singlet is the clearest indicator of Boc group removal.

  • For Substitution Reactions: Look for the appearance of new signals corresponding to the added substituent and shifts in the aromatic protons of the indole ring. The proton at the C2 or C3 position is often a sharp singlet or triplet and can be a sensitive probe of electronic changes.[13][14]

Q: How do I prepare a sample for in-situ reaction monitoring? A: For real-time monitoring, the reaction can be run directly in an NMR tube.[12] However, this requires careful selection of a deuterated solvent that is compatible with the reaction chemistry. More commonly, aliquots are taken at time points, quenched, solvent removed, and the residue dissolved in a suitable deuterated solvent like CDCl₃ or DMSO-d₆.[15]

¹H NMR Data Comparison (Illustrative)
ProtonsThis compound (Starting Material)1H-indol-4-ol (Product)Rationale for Change
-C(CH₃)₃~1.65 ppm (s, 9H)AbsentComplete removal of the Boc protecting group.[16]
Indole N-H~8.1-8.5 ppm (br s, 1H)~10-11 ppm (br s, 1H in DMSO-d₆)Change in electronic environment and solvent effects.[15]
Aromatic H's~6.5-7.5 ppm regionSignificant shifts expectedThe electronic nature of the substituent at N1 and O4 changes dramatically.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Protocol for NMR Sample Preparation (Aliquot Method)
  • Withdraw an aliquot from the reaction mixture.

  • Immediately quench the reaction as required (e.g., by adding D₂O if labile protons are of interest, or by a standard aqueous quench).

  • Extract the organic components with a suitable solvent.

  • Dry the organic layer over Na₂SO₄ or MgSO₄ and concentrate under reduced pressure.

  • Dissolve the crude residue in an appropriate deuterated solvent (e.g., 0.5 mL of CDCl₃).

  • Transfer the solution to an NMR tube for analysis.

Mass Spectrometry (MS): Molecular Weight Confirmation

Mass spectrometry is the definitive technique for confirming the molecular weight of your starting material, intermediates, and final product. It is most powerfully used when coupled with HPLC (LC-MS), which provides separation and mass identification in a single run.[11]

FAQs for MS Analysis

Q: What ionization technique should I use? A: Electrospray Ionization (ESI) is the most common and suitable technique for this class of molecules. It is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated ion [M-H]⁻ in negative ion mode.

Q: I see multiple peaks in my mass spectrum, like [M+Na]⁺ and [M+K]⁺. Is this a problem? A: No, this is very common in ESI-MS. These are sodium and potassium adducts, often from glassware or trace salts in solvents. Their presence can actually help confirm the molecular weight (M). For example, an [M+Na]⁺ adduct will be 22 mass units higher than the [M+H]⁺ ion.

Q: How can MS help identify byproducts? A: By analyzing the masses of impurity peaks in an LC-MS chromatogram, you can often deduce their structures. For example, a mass corresponding to the loss of 100 amu (the mass of the Boc group) from a downstream product would indicate unintended deprotection occurred.

References
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Vertex AI Search.
  • Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. (2021). National Institutes of Health (NIH).
  • Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies.
  • NMR STUDIES OF INDOLE. (1988). HETEROCYCLES.
  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd..
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube.
  • Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry.
  • NMR Reaction Monitoring Robust to Spectral Distortions. (2025). National Institutes of Health (NIH).
  • ¹H NMR spectra of the activating factor and synthetic indole. ResearchGate.
  • Troubleshooting in HPLC: A Review. IJSDR.
  • Separation of Indole-3-carbinol on Newcrom R1 HPLC column. SIELC Technologies.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2012). National Institutes of Health (NIH).
  • HPLC Troubleshooting Guide.
  • Bases. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica.
  • Scholars Research Library. Der Pharma Chemica.
  • HPLC Troubleshooting Guide. Wsu.
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). ResearchGate.
  • BOC Protection and Deprotection. (2025). J&K Scientific LLC.
  • A Comparative Guide: Benzenesulfonyl (Bs) vs. Boc as Protecting Groups for the Indole Nitrogen. Benchchem.
  • HPLC Troubleshooting Guide. SCION Instruments.

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Validation & Comparative

A Comparative Spectroscopic Guide to the Structural Confirmation of tert-Butyl 1H-Indol-4-yl Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectral data expected for tert-butyl 1H-indol-4-yl carbonate, a key intermediate in synthetic organic chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on established principles and comparative data from the closely related analogue, 4-acetoxyindole. By juxtaposing predicted data with verified experimental results of a structural analogue, this guide offers researchers, scientists, and drug development professionals a robust framework for the structural confirmation of this and similar compounds.

Introduction to Structural Elucidation

The unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the connectivity of atoms, functional groups, and overall molecular weight. For a molecule like this compound, which incorporates an indole scaffold and a tert-butyloxycarbonyl (Boc) protecting group, each technique offers unique insights into its chemical architecture.

This guide will systematically deconstruct the predicted spectral data for this compound and compare it with the known experimental data for 4-acetoxyindole. This comparative approach is designed to enhance the understanding of how subtle structural modifications influence spectroscopic outcomes.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality, reproducible NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-20 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C Transfer to NMR tube B->C D Insert sample into spectrometer C->D E Lock, Tune, and Shim D->E F Acquire Spectrum E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integration and Peak Picking H->I

Caption: Generalized workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation : Accurately weigh 5-20 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1][2] The solution should be homogeneous and free of particulate matter.[2][3] Transfer the solution to a clean 5 mm NMR tube.[1][3]

  • Instrument Setup : Insert the NMR tube into the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" to maximize its homogeneity, which ensures sharp spectral lines.[1]

  • Data Acquisition : The appropriate NMR experiment (e.g., a standard one-pulse experiment for ¹H or a proton-decoupled experiment for ¹³C) is initiated. The number of scans is chosen to achieve an adequate signal-to-noise ratio.[1]

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Table 1: Comparison of ¹H NMR Spectral Data (Predicted vs. Experimental)

Assignment This compound (Predicted, in CDCl₃) 4-Acetoxyindole (Experimental, in CDCl₃)[4]
Indole N-H~8.2 ppm (br s)~8.1 ppm (br s)
Aromatic H7.2-7.4 ppm (m)7.1-7.3 ppm (m)
Aromatic H6.6-6.8 ppm (m)6.5-6.7 ppm (m)
tert-Butyl -CH₃~1.6 ppm (s, 9H)N/A
Acetyl -CH₃N/A~2.3 ppm (s, 3H)

Interpretation of the Predicted ¹H NMR Spectrum of this compound:

  • Indole N-H (~8.2 ppm): The proton attached to the indole nitrogen is expected to appear as a broad singlet in the downfield region due to its acidic nature and moderate rate of exchange.

  • Aromatic Protons (6.6-7.4 ppm): The protons on the indole ring will appear as a series of multiplets in the aromatic region. The specific splitting patterns will depend on their coupling with neighboring protons.

  • tert-Butyl Protons (~1.6 ppm): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp, intense singlet. This characteristic signal is a strong indicator of the presence of the Boc group.[5]

Comparison with 4-Acetoxyindole:

The primary difference in the ¹H NMR spectra of the two compounds is the presence of the tert-butyl singlet at ~1.6 ppm in the target molecule, versus the acetyl methyl singlet at a more downfield position of ~2.3 ppm in 4-acetoxyindole. This downfield shift for the acetyl protons is due to the deshielding effect of the adjacent carbonyl group.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.

Table 2: Comparison of ¹³C NMR Spectral Data (Predicted vs. Experimental)

Assignment This compound (Predicted, in CDCl₃) 4-Acetoxyindole (Experimental, in CDCl₃)[4][6]
Carbonyl C (C=O)~153 ppm~169 ppm
Aromatic C110-145 ppm110-145 ppm
Quaternary C (t-Bu)~84 ppmN/A
Methyl C (t-Bu)~28 ppmN/A
Acetyl CN/A~21 ppm

Interpretation of the Predicted ¹³C NMR Spectrum of this compound:

  • Carbonyl Carbon (~153 ppm): The carbonate carbonyl carbon is expected to appear in the downfield region, characteristic of sp² hybridized carbons in an electron-rich environment.[7]

  • Aromatic Carbons (110-145 ppm): The eight carbon atoms of the indole ring will give rise to a series of signals in this region.[8]

  • Quaternary Carbon of tert-Butyl (~84 ppm): The quaternary carbon of the tert-butyl group is a key diagnostic peak.[7]

  • Methyl Carbons of tert-Butyl (~28 ppm): The three equivalent methyl carbons of the tert-butyl group will produce a single, intense signal in the aliphatic region.[7]

Comparison with 4-Acetoxyindole:

The carbonyl carbon of the acetate group in 4-acetoxyindole appears further downfield (~169 ppm) compared to the predicted carbonate carbonyl. The most significant difference is the presence of the two signals for the tert-butyl group in the target molecule, which are absent in 4-acetoxyindole, with the latter showing a signal for the acetyl methyl carbon at ~21 ppm.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Place small amount of solid sample on ATR crystal B Acquire background spectrum A->B C Acquire sample spectrum B->C D Identify characteristic absorption bands C->D

Caption: A typical workflow for acquiring an IR spectrum using an ATR accessory.

Table 3: Comparison of Key IR Absorption Bands (Predicted vs. Experimental)

Functional Group This compound (Predicted, cm⁻¹) 4-Acetoxyindole (Experimental, cm⁻¹)[4]
N-H Stretch (Indole)~3400~3400
C=O Stretch (Carbonate/Ester)~1750~1760
C-O Stretch~1250 and ~1150~1200
C=C Stretch (Aromatic)1600-14501600-1450

Interpretation of the Predicted IR Spectrum of this compound:

  • N-H Stretch (~3400 cm⁻¹): A moderate to sharp absorption band in this region is characteristic of the N-H bond in the indole ring.[9]

  • C=O Stretch (~1750 cm⁻¹): A strong, sharp absorption band around this wavenumber is indicative of the carbonyl group in the carbonate moiety.[10]

  • C-O Stretches (~1250 and ~1150 cm⁻¹): Carbonates typically show two strong C-O stretching bands.[10]

  • Aromatic C=C Stretches (1600-1450 cm⁻¹): Multiple bands of varying intensity in this region are characteristic of the carbon-carbon double bonds within the indole ring.[9][11]

Comparison with 4-Acetoxyindole:

The IR spectra of both compounds are expected to be quite similar, with the most notable absorptions being the N-H and C=O stretches. The precise position of the C=O stretch may differ slightly due to the different electronic environments of the carbonate and ester groups.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns.

Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis A Dissolve sample in volatile solvent B Infuse into ion source A->B C Ionization B->C D Mass Analysis C->D E Detection D->E F Determine molecular ion peak and analyze fragmentation pattern E->F

Caption: A simplified workflow for mass spectrometry analysis.

Table 4: Comparison of Key Mass Spectrometry Data (Predicted vs. Experimental)

Ion This compound (Predicted m/z) 4-Acetoxyindole (Experimental m/z)[4]
Molecular Ion [M]⁺233175
[M - 57]⁺176N/A
[M - 100]⁺133N/A
[M - 42]⁺N/A133

Interpretation of the Predicted Mass Spectrum of this compound:

  • Molecular Ion ([M]⁺, m/z 233): The peak corresponding to the molecular weight of the compound is expected.

  • Loss of tert-Butyl Cation ([M - 57]⁺, m/z 176): A common fragmentation pathway for Boc-protected compounds is the loss of the tert-butyl group as a stable cation.

  • Loss of Isobutylene and CO₂ ([M - 100]⁺, m/z 133): Another characteristic fragmentation of the Boc group involves the loss of isobutylene (56 Da) and carbon dioxide (44 Da), leading to the deprotected indole.[12] The resulting fragment at m/z 133 would correspond to 4-hydroxyindole.

Comparison with 4-Acetoxyindole:

The molecular ion of 4-acetoxyindole is observed at m/z 175.[4] A characteristic fragmentation for acetylated compounds is the loss of ketene (CH₂=C=O, 42 Da), which would lead to a fragment at m/z 133, corresponding to 4-hydroxyindole. This common fragment at m/z 133 in both predicted and experimental spectra would strongly support the underlying 4-substituted indole structure.

IV. Conclusion: A Unified Approach to Structure Confirmation

The key distinguishing features for this compound are:

  • In ¹H NMR, a prominent singlet at ~1.6 ppm for the nine tert-butyl protons.

  • In ¹³C NMR, characteristic signals for the quaternary and methyl carbons of the tert-butyl group at ~84 ppm and ~28 ppm, respectively.

  • In IR spectroscopy, a strong C=O absorption around 1750 cm⁻¹.

  • In mass spectrometry, a molecular ion at m/z 233 and characteristic fragment ions corresponding to the loss of the Boc protecting group.

By following the detailed experimental protocols and utilizing the comparative data presented in this guide, researchers can effectively and accurately confirm the structure of this compound and other related molecules, ensuring the integrity and success of their research endeavors.

References

  • UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • PubChem. 4-Acetoxyindole. National Institutes of Health. [Link]

  • Go up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Reddit. I knew about the MS fragmentation pattern with Boc protected amines.... [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

A Comparative Guide to Indole N-Protecting Groups: A Data-Driven Analysis for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals. Its inherent reactivity, particularly at the N-H position, presents a significant challenge in multistep organic synthesis. The acidic proton and the electron-rich nature of the pyrrole ring necessitate the use of protecting groups to ensure selectivity and prevent undesired side reactions. The judicious selection of an N-protecting group is paramount, as it profoundly influences reaction outcomes, chemical yields, and the overall efficiency of a synthetic route.

This guide provides an in-depth, objective comparison of the most commonly employed protecting groups for the indole nitrogen: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 2-(trimethylsilyl)ethoxymethyl (SEM), and p-toluenesulfonyl (Tosyl or Ts). This analysis is grounded in experimental data to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Ideal Indole Protecting Group: A Chemist's Wishlist

An ideal protecting group for the indole nitrogen should exhibit the following characteristics:

  • Facile and High-Yielding Introduction: The protection step should proceed under mild conditions with high efficiency.

  • Robust Stability: The group must remain intact throughout various synthetic transformations, including exposure to acidic, basic, oxidative, and reductive reagents.

  • Selective and High-Yielding Removal: The deprotection should be achievable under specific and mild conditions that do not affect other functional groups within the molecule.

  • Minimal Influence on Desired Reactivity: The protecting group should not adversely affect the reactivity of other positions on the indole ring, unless such modulation is strategically desired.

At a Glance: Key Properties of Common Indole N-Protecting Groups

Protecting GroupAbbreviationElectron-Donating/WithdrawingPrimary Deprotection Method(s)Key AdvantagesKey Disadvantages
tert-ButyloxycarbonylBocElectron-withdrawingAcidic (TFA, HCl), Basic (NaOMe), ThermalMild deprotection conditions, versatile removal options.Labile to strong acids and some bases.
BenzyloxycarbonylCbzElectron-withdrawingHydrogenolysis (H₂, Pd/C), Strong AcidStable to a wide range of non-reductive conditions.Requires hydrogenation for removal, which can affect other functional groups.
2-(Trimethylsilyl)ethoxymethylSEMNeutral to slightly electron-donatingFluoride sources (TBAF), Acidic conditionsStable to a broad range of conditions, removable under specific fluoride-mediated or acidic conditions.Can be more challenging to remove than Boc.
p-ToluenesulfonylTosyl (Ts)Strongly electron-withdrawingStrong base (NaOH, Cs₂CO₃), Reductive conditionsVery robust and stable to acidic and oxidative conditions. Facilitates C2-lithiation.Harsh deprotection conditions may not be compatible with sensitive substrates.

In-Depth Analysis of Indole N-Protecting Groups

tert-Butyloxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines, including the indole nitrogen, due to its ease of introduction and, more importantly, its facile removal under a variety of mild conditions.

Protection: The Boc group is typically introduced by treating the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP).

Deprotection: The acid-lability of the Boc group is its hallmark. It can be readily cleaved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.[1] Notably, for indoles, milder, base-catalyzed deprotection using sodium methoxide (NaOMe) in methanol is also highly effective and selective.[2] Thermal deprotection is another viable option, particularly in flow chemistry setups.[3]

Impact on Reactivity: As a carbamate, the Boc group is electron-withdrawing, which deactivates the indole ring towards electrophilic aromatic substitution to some extent. However, it also enhances the stability of the indole nucleus to oxidation.[4]

Experimental Protocol: N-Boc Protection of Indole

Indole Indole Reaction Indole->Reaction Boc2O Boc₂O, DMAP Boc2O->Reaction Solvent Acetonitrile Solvent->Reaction NBocIndole N-Boc-Indole Reaction->NBocIndole Stir at RT NBocIndole N-Boc-Indole Reaction NBocIndole->Reaction NaOMe NaOMe (cat.) NaOMe->Reaction Solvent Methanol Solvent->Reaction Indole Indole Reaction->Indole Stir at RT, 1-3h NTsIndole N-Tosyl-Indole Reaction NTsIndole->Reaction Cs2CO3 Cs₂CO₃ Cs2CO3->Reaction Solvent THF/Methanol Solvent->Reaction Indole Indole Reaction->Indole Reflux cluster_0 Orthogonal Deprotection Start Indole with Boc and Cbz groups Step1 TFA or HCl Start->Step1 Intermediate Indole with Cbz group Step1->Intermediate Boc removed Step2 H₂, Pd/C Intermediate->Step2 Final Deprotected Indole Step2->Final Cbz removed

Sources

A Comparative Guide to the Synthesis and Validation of tert-Butyl 1H-Indol-4-yl Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic strategies for tert-butyl 1H-indol-4-yl carbonate, a key building block in contemporary drug discovery. We will move beyond simple procedural outlines to dissect the causality behind experimental choices, offering field-proven insights into process optimization and robust analytical validation. The protocols described herein are designed as self-validating systems, ensuring a high degree of confidence in the final product's identity and purity for researchers, scientists, and drug development professionals.

Strategic Importance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Specifically, 4-substituted indoles are of significant interest. The title compound, this compound, serves as a versatile intermediate. The tert-butoxycarbonyl (Boc) group on the indole nitrogen protects it from unwanted side reactions and modulates the electron density of the heterocyclic ring, while the tert-butyl carbonate at the 4-position acts as a stable yet readily cleavable protecting group for the phenol, or as a precursor for further functionalization.[1][2][3] The validation of its synthesis is therefore critical for the reliability of subsequent multi-step synthetic campaigns.

Comparative Analysis of Synthetic Routes

The most direct and logical pathway to this compound begins with the commercially available 4-hydroxyindole. The core challenge lies in the selective protection of two distinct functional groups: the indole N-H and the phenolic O-H. Here, we compare two common strategies for the crucial N-protection step, which is foundational to the overall success of the synthesis.

Diagram of the General Synthetic Pathway

Synthetic_Route 4-Hydroxyindole 4-Hydroxyindole Intermediate N-Boc-4-hydroxyindole 4-Hydroxyindole->Intermediate (Boc)₂O, Base Solvent Final_Product tert-butyl 1H-indol-4-yl carbonate Intermediate->Final_Product (Boc)₂O, DMAP (cat.) Acetonitrile

Caption: General two-step synthesis from 4-hydroxyindole.

Route Comparison: Base Selection for N-Boc Protection

The initial N-protection of 4-hydroxyindole is a critical step. The choice of base dictates the reaction conditions, yield, and impurity profile. We compare two common methods: a strong, non-nucleophilic base (Sodium Hydride) and a milder, organic base system (Triethylamine with DMAP).

ParameterRoute A: Sodium Hydride (NaH)Route B: Triethylamine (TEA) & DMAPRationale & Field Insights
Reactivity High. Deprotonates the indole N-H irreversibly.Moderate. Forms an equilibrium.NaH is highly effective but requires strictly anhydrous conditions and careful handling due to its pyrophoric nature. The TEA/DMAP system is more user-friendly and tolerant of trace moisture.
Yield Typically >90%Typically 85-95%While NaH often gives slightly higher yields, the operational simplicity of Route B can lead to more consistent results, especially at scale.
Side Reactions Potential for O-alkylation if excess base or reactive electrophiles are present.Minimal. DMAP acts as a nucleophilic catalyst, specifically activating the (Boc)₂O reagent.[3]The primary risk with NaH is the deprotonation of the phenol if conditions are not carefully controlled, leading to complex product mixtures. Route B is generally more selective for the N-H group under these conditions.
Workup Requires careful quenching of excess NaH with a proton source (e.g., isopropanol, then water).Simple aqueous wash to remove TEA hydrochloride and excess reagents.The workup for Route B is significantly simpler and safer, avoiding the handling of hydrogen gas produced during quenching.
Recommendation Suitable for small-scale synthesis where maximizing yield is paramount and anhydrous techniques are routine.Recommended for general laboratory use, scalability, and process safety.For drug development professionals, the robustness and safety of Route B make it the superior choice for reliable material production.

A Self-Validating System: Analytical Characterization

A synthetic route is only as reliable as its validation. We employ a multi-technique approach to provide an unambiguous confirmation of the structure and purity of the synthesized this compound. This combination ensures that the material meets the stringent quality requirements for subsequent use.

Workflow for Analytical Validation

Validation_Workflow cluster_0 Primary Structure Confirmation cluster_1 Purity & Identity Assessment NMR ¹H & ¹³C NMR Spectroscopy (Structural Elucidation, Isomer Check) Final_Report Certificate of Analysis NMR->Final_Report MS Mass Spectrometry (LC-MS) (Molecular Weight Confirmation) MS->Final_Report HPLC HPLC-UV (Purity Assessment, >95%) HPLC->Final_Report IR FT-IR Spectroscopy (Functional Group Confirmation) IR->Final_Report Crude_Product Synthesized Product (Post-Workup) Purified_Product Purified Product (Post-Column Chromatography) Crude_Product->Purified_Product Silica Gel Chromatography Purified_Product->NMR Purified_Product->MS Purified_Product->HPLC Purified_Product->IR

Caption: Integrated workflow for the complete validation of the final product.

Expected Analytical Data

The following table summarizes the expected data from the analytical validation of this compound (Molecular Formula: C₁₃H₁₅NO₃, Molecular Weight: 233.26 g/mol ).[4]

TechniqueParameterExpected ResultRationale for Validation
¹H NMR Chemical Shift (δ, ppm)~8.1-8.3 (br s, 1H, N-H), 7.1-7.5 (m, 3H, Ar-H), 6.5-6.7 (m, 1H, Ar-H), 1.65 (s, 9H, O-C(CH₃)₃)Confirms the presence and ratio of protons on the indole ring and the tert-butyl group. The broad singlet for the N-H proton is a key indicator of the free indole. Note: After N-Boc protection, this N-H signal disappears, and a new signal for the N-Boc protons appears around 1.6-1.7 ppm. For the final product, the N-H signal is absent.
¹³C NMR Chemical Shift (δ, ppm)~150 (C=O, carbamate), ~152 (C=O, carbonate), ~140-100 (Ar-C), ~84 (N-C(CH₃)₃), ~82 (O-C(CH₃)₃), ~28 (N/O-C(CH₃)₃)Provides a carbon count and confirms the electronic environment of each carbon, including the critical carbonyl carbons of the two protecting groups.
LC-MS (ESI+) m/z234.1 [M+H]⁺, 256.1 [M+Na]⁺Unambiguously confirms the molecular weight of the target compound.
HPLC Purity≥95% (at 220 nm)Quantifies the purity of the sample and detects any residual starting materials or byproducts.
FT-IR Wavenumber (cm⁻¹)~3400 (N-H stretch, absent in final product), ~1760 (C=O stretch, carbonate), ~1730 (C=O stretch, carbamate), ~1250 & ~1150 (C-O stretch)Confirms the presence of the key functional groups (carbonate, carbamate) and, importantly, the absence of the starting N-H and O-H stretches.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Synthesis of this compound

This protocol utilizes the preferred "Route B" methodology for its robustness and safety.

Step A: Synthesis of tert-Butyl 4-hydroxy-1H-indole-1-carboxylate

  • To a solution of 4-hydroxyindole (1.0 eq) in anhydrous Tetrahydrofuran (THF, 10 mL/g), add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the solution at room temperature under a nitrogen atmosphere.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in THF (2 mL/g) dropwise over 30 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate, which can often be used without further purification.

Step B: Synthesis of this compound

  • Dissolve the crude tert-butyl 4-hydroxy-1H-indole-1-carboxylate (1.0 eq) in anhydrous acetonitrile (15 mL/g).

  • Add DMAP (1.5 eq) to the solution. Causality Note: In this step, DMAP is used in a stoichiometric amount to act as a base and nucleophilic catalyst for the less reactive phenolic hydroxyl group.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) portion-wise at room temperature.

  • Stir the reaction at room temperature under a nitrogen atmosphere for 12-18 hours, monitoring by TLC.

  • After completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford this compound as a solid.

Protocol 2: Analytical Validation Methodologies
  • NMR Spectroscopy:

    • Prepare a sample by dissolving ~10 mg of the purified product in 0.7 mL of CDCl₃ or DMSO-d₆.

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

    • Process the data and compare the observed chemical shifts, multiplicities, and integrations with the expected values listed in the data table.

  • LC-MS Analysis:

    • Prepare a stock solution of the sample in methanol or acetonitrile (~1 mg/mL). Dilute to ~10 µg/mL for injection.

    • Column: C18, 2.1 x 50 mm, 3.5 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Detector: ESI+, scanning for m/z 100-500.

    • Confirm the presence of the expected [M+H]⁺ ion.

  • HPLC Purity Analysis:

    • Use the same chromatographic conditions as for LC-MS.

    • Detector: UV, monitoring at 220 nm and 254 nm.

    • Integrate the peak area of the main product and calculate the percentage purity.

Conclusion

The successful synthesis of this compound is readily achievable from 4-hydroxyindole via a two-step protection strategy. A comparative analysis reveals that while strong bases like NaH can provide high yields for the initial N-protection, a milder TEA/DMAP system offers superior process safety, scalability, and ease of operation, making it the recommended route for drug development settings. The ultimate validation of the synthetic route relies on a robust, multi-technique analytical workflow. By integrating NMR, MS, and HPLC data, researchers can possess a high degree of confidence in the structural integrity and purity of this valuable synthetic intermediate, thereby ensuring the reliability and reproducibility of their downstream research and development efforts.

References

  • Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole - PMC - NIH . Provides context on the biological activities of hydroxyindoles.

  • A Comparative Analysis of Indole Protection Strategies: Yields and Methodologies - Benchchem . Discusses various protecting groups for indoles, including Boc.

  • Synthesis of Indole Analogues of the Natural Schweinfurthins - PMC - NIH . Details synthetic procedures involving Boc protection of indoles.

  • 4-Hydroxyindole-3-carboxaldehyde, N-BOC protected | CAS 404888-00-2 | SCBT . Commercial source providing basic information on a related N-Boc protected indole.

  • What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate . A discussion forum with expert opinions on protecting groups for indoles.

  • Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate - ResearchGate . Describes multi-step synthesis starting with a protected indole.

  • 1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980 - PubChem - NIH . Database entry with spectral and property information for N-Boc indole.

  • This compound - Sigma-Aldrich . Commercial listing with basic chemical properties.

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC - PubMed Central . Provides examples of NMR characterization for substituted indoles.

  • Scheme 2 Synthesis of 4-(1H-indol-3-yl)butyl]piperazine (2). The... - ResearchGate . Illustrates synthetic schemes involving Boc-protected intermediates.

  • This compound | CAS: 1093759-65-9 - finetech industry limited . Chemical supplier page with compound identifiers.

  • Boc-Protected Amino Groups - Organic Chemistry Portal . General reference for Boc protection chemistry.

  • Indole N‐Boc deprotection method development - ResearchGate . Provides context on the lability and utility of the N-Boc group on indoles.

  • tert-Butyloxycarbonyl protecting group - Wikipedia . A comprehensive overview of the Boc protecting group, its application, and removal.

  • CAS 2380-94-1 4-Hydroxyindole - BOC Sciences . Supplier information for the starting material.

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The Strategic Calculus of Synthesis: A Cost-Benefit Analysis of Boc-Protection in Indole Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of a protecting group is not merely a procedural step but a critical decision with cascading implications for yield, purity, and ultimately, the economic viability of a synthetic campaign. This guide provides an in-depth cost-benefit analysis of employing the tert-butoxycarbonyl (Boc) group, introduced via reagents like tert-butyl 1H-indol-4-yl carbonate or the more ubiquitous di-tert-butyl dicarbonate, for the protection of the indole nitrogen. We will objectively compare its performance against common alternatives—Tosyl (Ts), Benzyl (Bn), and 2-(trimethylsilyl)ethoxymethyl (SEM)—supported by experimental data and a thorough economic breakdown.

The indole nucleus, a privileged scaffold in medicinal chemistry, presents a unique synthetic challenge. The N-H proton is acidic and the pyrrolic ring is highly susceptible to electrophilic attack, necessitating a robust protection strategy to ensure regioselectivity and prevent unwanted side reactions during multi-step syntheses.[1] The ideal protecting group should be introduced in high yield under mild conditions, remain steadfast through various transformations, and be cleaved selectively without compromising the integrity of the target molecule.[2]

The Boc Group: A Pragmatic Choice for Indole Protection

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its ease of introduction and, crucially, its acid-labile nature which allows for mild deprotection conditions.[3] This orthogonality is a significant advantage, as it is stable to a wide array of nucleophilic and basic conditions, permitting a broad range of subsequent chemical modifications.[4]

The introduction of the Boc group onto an indole nitrogen is typically achieved with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as 4-dimethylaminopyridine (DMAP).[3] The term "this compound" refers to a specific Boc-protected indole, which can be a synthetic target or intermediate, rather than a general protecting group reagent.

Comparative Analysis of Indole Protecting Groups

To provide a clear framework for decision-making, we present a comparative analysis of the Boc group against its common alternatives: Tosyl (Ts), Benzyl (Bn), and 2-(trimethylsilyl)ethoxymethyl (SEM).

Protecting GroupProtection ConditionsDeprotection ConditionsYields (Protection/Deprotection)Orthogonal Stability
Boc (Boc)₂O, DMAP, CH₂Cl₂ or ACN, rtTFA/DCM; HCl/MeOH; or thermolytic (TFE, HFIP)[3][5]Typically >95% / >95%Stable to bases, nucleophiles, hydrogenolysis
Tosyl (Ts) TsCl, NaH, DMF or THF, 0 °C to rtStrong base (e.g., Cs₂CO₃, MeOH/THF); reductive cleavage (e.g., Mg/MeOH)Typically >90% / variable, can be lowerStable to acids, many oxidizing and reducing agents
Benzyl (Bn) BnBr, NaH, DMF or THF, 0 °C to rtCatalytic hydrogenolysis (H₂, Pd/C); strong acidsTypically >90% / >95%Stable to bases, nucleophiles, some oxidizing/reducing agents
SEM SEM-Cl, NaH, DMF, 0 °C to rtFluoride source (e.g., TBAF); strong Lewis acids (e.g., SnCl₄)[6]Typically >90% / >90%Stable to a wide range of conditions including bases and mild acids

Table 1: Comparison of Common Indole Protecting Groups

Cost-Benefit Deep Dive: Boc vs. The Field

While yields and reaction conditions are paramount, a comprehensive analysis must consider the economic realities of a synthesis. The following table provides an estimated cost-per-mole for the protection and deprotection steps for each group, based on current market prices for the necessary reagents.

Protecting GroupReagent (Protection)Approx. Cost/mol (Protection)Reagent (Deprotection)Approx. Cost/mol (Deprotection)Total Approx. Cost/mol
Boc Di-tert-butyl dicarbonate~$30 - $50Trifluoroacetic acid~$20 - $40~$50 - $90
Tosyl (Ts) Tosyl chloride~$15 - $30Cesium carbonate~$150 - $200~$165 - $230
Benzyl (Bn) Benzyl bromide~$20 - $40Palladium on Carbon (10%)~$100 - $150 (catalyst)~$120 - $190
SEM SEM-Cl~$200 - $300Tetrabutylammonium fluoride (TBAF)~$50 - $80~$250 - $380

Table 2: Estimated Reagent Cost Analysis per Mole of Indole (Prices are estimates and can vary significantly based on supplier, grade, and quantity).

From a purely economic standpoint, the Boc group presents a compelling advantage. The reagents for both protection and deprotection are significantly more affordable than those required for the other common protecting groups. While the initial cost of the SEM protecting agent is notably high, the deprotection is relatively inexpensive. The cost of the palladium catalyst for benzyl deprotection can be a significant factor, especially on a large scale.

Experimental Workflows: A Visual Guide

To further illustrate the practical application of these protecting groups, we present the following workflows in Graphviz DOT language.

cluster_boc Boc Protection & Deprotection Workflow Indole_Boc Indole Reagents_Boc (Boc)₂O, DMAP CH₂Cl₂, rt Indole_Boc->Reagents_Boc Protected_Boc N-Boc-Indole Reagents_Boc->Protected_Boc Protection Deprotection_Reagents_Boc TFA, CH₂Cl₂ rt Protected_Boc->Deprotection_Reagents_Boc Deprotected_Boc Indole Deprotection_Reagents_Boc->Deprotected_Boc Deprotection

Caption: Boc Protection and Deprotection Workflow

cluster_alternatives Alternative Protection & Deprotection Workflows Indole_Ts Indole Reagents_Ts TsCl, NaH DMF, 0 °C to rt Indole_Ts->Reagents_Ts Protected_Ts N-Ts-Indole Reagents_Ts->Protected_Ts Protection Deprotection_Reagents_Ts Cs₂CO₃ MeOH/THF, rt Protected_Ts->Deprotection_Reagents_Ts Deprotected_Ts Indole Deprotection_Reagents_Ts->Deprotected_Ts Deprotection Indole_Bn Indole Reagents_Bn BnBr, NaH DMF, 0 °C to rt Indole_Bn->Reagents_Bn Protected_Bn N-Bn-Indole Reagents_Bn->Protected_Bn Protection Deprotection_Reagents_Bn H₂, Pd/C MeOH, rt Protected_Bn->Deprotection_Reagents_Bn Deprotected_Bn Indole Deprotection_Reagents_Bn->Deprotected_Bn Deprotection Indole_SEM Indole Reagents_SEM SEM-Cl, NaH DMF, 0 °C to rt Indole_SEM->Reagents_SEM Protected_SEM N-SEM-Indole Reagents_SEM->Protected_SEM Protection Deprotection_Reagents_SEM TBAF, THF rt Protected_SEM->Deprotection_Reagents_SEM Deprotected_SEM Indole Deprotection_Reagents_SEM->Deprotected_SEM Deprotection

Caption: Alternative Protection and Deprotection Workflows

Detailed Experimental Protocols

To ensure the reproducibility and integrity of this guide, we provide detailed, step-by-step methodologies for the protection and deprotection of an indole using the Boc and Ts groups as representative examples.

Protocol 1: N-Boc Protection of Indole

Materials:

  • Indole (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of indole in CH₂Cl₂ at room temperature, add DMAP followed by (Boc)₂O.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of high purity.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc-indole (1.0 equiv)

  • Trifluoroacetic acid (TFA) (5-10 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc-indole in CH₂Cl₂ at 0 °C.

  • Add TFA dropwise to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 30-60 minutes).

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected indole.

Protocol 3: N-Tosyl Protection of Indole

Materials:

  • Indole (1.0 equiv)

  • Sodium hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of NaH in anhydrous DMF at 0 °C, add a solution of indole in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of TsCl in anhydrous DMF.

  • Let the reaction proceed at room temperature until completion, as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: N-Tosyl Deprotection using Cesium Carbonate

Materials:

  • N-Tosyl-indole (1.0 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-tosyl-indole in a 2:1 mixture of THF and methanol.

  • Add cesium carbonate to the solution.

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the deprotected indole.

Conclusion: The Strategic Advantage of Boc-Protection

While no single protecting group is a panacea for all synthetic challenges, a thorough cost-benefit analysis reveals the tert-butoxycarbonyl group as a highly strategic choice for the protection of indoles. Its combination of high-yield introduction under mild conditions, robust stability to a wide range of reagents, and straightforward, cost-effective deprotection makes it an economically and chemically superior option in many synthetic contexts. The higher costs associated with reagents for alternative protecting groups like Tosyl, Benzyl, and particularly SEM, necessitate careful consideration of the specific downstream transformations and the overall budget of the research program. For researchers and drug development professionals, a judicious selection of protecting groups, grounded in both chemical principles and economic realities, is a hallmark of an efficient and successful synthetic strategy.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Alcaide, B., Almendros, P., & Alonso, J. M. (2007). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Green Chemistry, 9(5), 493-496.
  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Carl ROTH. Tetrabutylammoniumfluoride (TBAF), 100 ml, CAS No. 429-41-4. [Link]

  • Cirrincione, G., et al. (2003). Protecting groups in organic synthesis: a practical approach. John Wiley & Sons.
  • C&EN Global Enterprise. Molecular-editing reaction expands indoles with nitrogen. [Link]

  • Wikipedia. Indole. [Link]

  • ResearchGate. Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. [Link]

  • ResearchGate. Indole N‐Boc deprotection method development. [Link]

  • Oakwood Chemical. Di-tert-butyl dicarbonate. [Link]

  • ResearchGate. Scheme 2 Synthesis of 4-(1H-indol-3-yl)butyl]piperazine (2). [Link]

  • Wikipedia. Protecting group. [Link]

  • ResearchGate. Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions. [Link]

  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • MDPI. Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Fiveable. 11.3 Protecting groups - Organic Chemistry II. [Link]

  • ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]

  • IndiaMART. 2-(Trimethylsilyl)ethoxymethyl chloride Sem Chloride 76513-69-4. [Link]

Sources

A Comparative Study of Deprotection Methods for Tert-Butyl 1H-Indol-4-yl Carbonate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the indole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents. The strategic use of protecting groups is paramount in the multi-step synthesis of complex indole-containing molecules. Among these, the tert-butoxycarbonyl (Boc) group, applied here as a tert-butyl carbonate to the 4-hydroxy position of 1H-indole, offers a robust shield that is readily cleavable under specific conditions. The choice of deprotection method is critical, as it can significantly impact yield, purity, and the integrity of other functional groups within the molecule.

This guide provides a comparative analysis of common deprotection strategies for tert-butyl 1H-indol-4-yl carbonate, offering field-proven insights and experimental data to aid researchers in selecting the optimal method for their specific synthetic context. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer a quantitative comparison to inform your decision-making process.

The Central Role of the Tert-Butyl Carbonate Protecting Group

The tert-butyl carbonate group is favored for the protection of phenols and alcohols due to its general stability under a range of reaction conditions, including those that are basic or nucleophilic.[1] Its removal, however, typically requires conditions that promote the formation of a stable tert-butyl cation, which can be achieved through acidic or thermal means.[2][3] The electron-rich nature of the indole ring necessitates careful consideration of deprotection conditions to avoid potential side reactions, such as electrophilic substitution by the liberated tert-butyl cation.[4]

Comparative Analysis of Deprotection Methodologies

We will now explore the two primary methodologies for the cleavage of the tert-butyl carbonate group from the 1H-indol-4-yl scaffold: acidic deprotection and thermal deprotection.

Acidic Deprotection: The Workhorse of Boc Removal

Acid-catalyzed cleavage is the most traditional and widely employed method for Boc deprotection.[1] The reaction proceeds via protonation of the carbonate oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate, which then readily decarboxylates to yield the free phenol and carbon dioxide.[2]

Mechanism of Acidic Deprotection

cluster_0 Acidic Deprotection Mechanism Start This compound Protonation Protonation of Carbonate Oxygen (e.g., with TFA) Start->Protonation H+ Intermediate1 Protonated Carbonate Protonation->Intermediate1 Cleavage Formation of tert-Butyl Cation and Carbamic Acid Intermediate Intermediate1->Cleavage Intermediate2 1H-Indol-4-yl Carbamic Acid + t-Bu+ Cleavage->Intermediate2 Byproducts CO2 + Isobutylene/tert-Butyl Adducts Cleavage->Byproducts Decarboxylation Loss of CO2 Intermediate2->Decarboxylation Product 1H-Indol-4-ol Decarboxylation->Product

Caption: Mechanism of acid-catalyzed deprotection of tert-butyl carbonate.

Commonly used acids for this transformation include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) and hydrochloric acid (HCl) in dioxane or methanol.[5][6]

Potential Side Reactions and Mitigation:

The primary drawback of acidic deprotection is the generation of the electrophilic tert-butyl cation.[4] In the context of an electron-rich heterocycle like indole, this cation can potentially alkylate the indole ring, leading to undesired byproducts.[4] To circumvent this, "scavengers" are often added to the reaction mixture. These are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate.[4] Common scavengers include triethylsilane (TES), water, or anisole.

Experimental Protocol: TFA-Mediated Deprotection

  • Preparation: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Reagent Addition: To the stirred solution at 0 °C, add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[8]

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography if necessary.[7]

Thermal Deprotection: A Greener Alternative

Thermal cleavage of the Boc group offers a potentially more environmentally friendly approach as it can often be performed without the use of strong acids.[3] The mechanism is believed to involve a concerted fragmentation, leading to the formation of the free amine (or in this case, phenol), isobutylene, and carbon dioxide.[3]

Mechanism of Thermal Deprotection

cluster_1 Thermal Deprotection Mechanism Start This compound Heating Heating (Δ) Start->Heating TransitionState Concerted Transition State Heating->TransitionState Fragmentation Fragmentation TransitionState->Fragmentation Products 1H-Indol-4-ol + Isobutylene + CO2 Fragmentation->Products

Caption: Proposed mechanism for the thermal deprotection of tert-butyl carbonate.

While this method can be performed neat, the use of high-boiling point solvents can facilitate the reaction at lower temperatures and improve yields.[3] Solvents such as water, 2,2,2-trifluoroethanol (TFE), and hexafluoroisopropanol (HFIP) have been shown to be effective, with fluorinated alcohols often accelerating the deprotection process.[9][10] Microwave-assisted thermal deprotection can also significantly reduce reaction times.[9]

Advantages and Disadvantages:

The primary advantage of thermal deprotection is the avoidance of harsh acidic conditions, which can be beneficial for substrates with acid-labile functional groups.[11] However, the high temperatures required (typically 100-240 °C) may not be suitable for thermally sensitive molecules.[3][12]

Experimental Protocol: Thermal Deprotection in a High-Boiling Solvent

  • Preparation: Dissolve this compound (1.0 eq) in a suitable high-boiling solvent (e.g., toluene, N,N-dimethylformamide, or 2,2,2-trifluoroethanol) to a concentration of approximately 0.1-0.5 M.

  • Heating: Heat the reaction mixture to reflux (or a specific target temperature, e.g., 150 °C) and maintain for the required duration (typically 2-24 hours).[3] The reaction can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Quantitative Comparison of Deprotection Methods

The following table summarizes the key parameters for the acidic and thermal deprotection of Boc groups, based on data from the literature for analogous N-Boc indole compounds. It is important to note that optimal conditions for this compound may vary and require empirical optimization.

ParameterAcidic Deprotection (TFA/DCM)Thermal Deprotection (Solvent)
Reagents Trifluoroacetic AcidNone (or high-boiling solvent)
Temperature 0 °C to Room Temperature[6]100 - 240 °C[3][12]
Reaction Time 1 - 4 hours[11]2 - 24 hours[3]
Typical Yield High (often >90%)[6]Good to High (can be quantitative)[13]
Key Advantages Fast, reliable, well-establishedAvoids strong acids, "greener"
Potential Issues Tert-butylation side reactions, harsh conditions[4]High temperatures, potential for thermal degradation
Substrate Scope Broad, but may affect acid-labile groupsSuitable for thermally stable compounds

Workflow for Method Selection

The choice between acidic and thermal deprotection is contingent on the specific attributes of the substrate and the overall synthetic strategy. The following workflow can guide this decision-making process.

Start Start: Deprotection of This compound AcidLabile Does the molecule contain other acid-labile groups? Start->AcidLabile ThermalStability Is the molecule thermally stable? AcidLabile->ThermalStability Yes Acidic Consider Acidic Deprotection (e.g., TFA/DCM) AcidLabile->Acidic No ThermalStability->Acidic No Thermal Consider Thermal Deprotection (e.g., reflux in TFE) ThermalStability->Thermal Yes Scavengers Use scavengers (e.g., TES) to prevent side reactions Acidic->Scavengers Optimize Optimize temperature and reaction time Thermal->Optimize End End: 1H-Indol-4-ol Scavengers->End Optimize->End

Caption: Decision workflow for selecting a deprotection method.

Conclusion

Both acidic and thermal methods are viable for the deprotection of this compound. The selection of the most appropriate method requires a careful evaluation of the substrate's stability and the presence of other functional groups. For robust molecules without acid-sensitive moieties, TFA-mediated deprotection is a rapid and efficient choice. For substrates that are sensitive to strong acids but can withstand elevated temperatures, thermal deprotection presents a valuable and often greener alternative. It is always recommended to perform small-scale test reactions to determine the optimal conditions for a specific substrate.

References

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932–6938. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. ResearchGate. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 18, 2026, from [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932–6938. [Link]

  • Smith, A. M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1234-1242. [Link]

  • Smith, A. M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1234-1242. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Retrieved January 18, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23963-23968. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Bartoli, G., et al. (2003). A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. Advanced Synthesis & Catalysis, 345(9-10), 1103-1106. [Link]

  • ResearchGate. (n.d.). TFA‐mediated N‐Boc deprotection/intramolecular N‐acylation reaction of oxoindole‐derived α‐aryl‐β‐amino acids. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Scribd. (n.d.). Water Boc Deprotection. Scribd. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions. ResearchGate. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Cole, K. P., et al. (2017). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. Bioorganic & Medicinal Chemistry, 25(10), 2735-2740. [Link]

  • Wu, Y., et al. (2002). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Organic Letters, 4(13), 2141-2144. [Link]

  • ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized tert-butyl 1H-indol-4-yl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development Intermediates

In the intricate multi-step syntheses that characterize modern drug development, the purity of each intermediate is paramount. The compound tert-butyl 1H-indol-4-yl carbonate is a key building block, frequently utilized for introducing a protected 4-hydroxyindole moiety. The tert-butoxycarbonyl (Boc) group serves as a robust yet readily cleavable protecting group for the phenolic hydroxyl, preventing unwanted side reactions in subsequent synthetic transformations. However, the presence of even minute impurities can have cascading effects, leading to the formation of undesired byproducts, reducing overall yield, and posing significant challenges in the purification of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will explore the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in this specific context.

Plausible Synthetic Route and the Genesis of Potential Impurities

A common and efficient method for the synthesis of this compound involves the reaction of 4-hydroxyindole with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. Understanding this synthetic pathway is fundamental to anticipating potential impurities.

Synthetic_Pathway cluster_reactants Reactants 4-Hydroxyindole 4-Hydroxyindole Reaction_Mixture 4-Hydroxyindole->Reaction_Mixture Starting Material Boc_Anhydride Di-tert-butyl dicarbonate (Boc)2O Boc_Anhydride->Reaction_Mixture Reagent Base Base (e.g., DMAP, Et3N) Solvent (e.g., THF, ACN) Base->Reaction_Mixture Catalyst/Solvent Product This compound Reaction_Mixture->Product Impurities Potential Impurities: - Unreacted 4-Hydroxyindole - Excess (Boc)2O - tert-Butanol - Di-Boc Adduct - Hydrolysis Product Reaction_Mixture->Impurities

Caption: Plausible synthesis of this compound and sources of impurities.

The primary impurities that can arise from this synthesis include:

  • Unreacted Starting Material: Residual 4-hydroxyindole.

  • Excess Reagent: Unreacted di-tert-butyl dicarbonate.

  • Byproducts: tert-Butanol, formed from the reaction of the tert-butoxycarbonyl group.

  • Over-reaction Product: Di-Boc adduct, where both the phenolic hydroxyl and the indole nitrogen are protected.

  • Degradation Products: The target compound can undergo hydrolysis back to 4-hydroxyindole, particularly during workup or if exposed to acidic conditions.[1]

A robust analytical method must be able to separate and quantify the target compound from these potential impurities.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, structural confirmation, or high-throughput screening.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the quantitative assessment of purity in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[2] For this compound, a reverse-phase HPLC method is most suitable.

Causality Behind Experimental Choices: A C18 column is chosen for its hydrophobicity, which will effectively retain the aromatic indole and the nonpolar tert-butyl group. The mobile phase, a mixture of a polar solvent (water) and a less polar organic solvent (acetonitrile), allows for the elution of compounds based on their polarity. The more polar unreacted 4-hydroxyindole will elute earlier, while the more nonpolar target compound and di-Boc adduct will have longer retention times. A gradient elution is employed to ensure good separation of compounds with a range of polarities and to shorten the analysis time. Acidification of the mobile phase (e.g., with formic acid) helps to protonate acidic and basic functional groups, leading to sharper peaks and more reproducible retention times. UV detection is ideal as the indole ring is a strong chromophore.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection onto HPLC System Sample_Prep->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection (e.g., 270 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, % Purity Calculation) Detection->Data_Analysis

Caption: Experimental workflow for HPLC analysis.

Experimental Protocol: HPLC Purity Assessment

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Acetonitrile in water.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

Data Presentation: HPLC Performance

ParameterPerformance for this compound
Quantitation Excellent, allows for precise determination of % purity and impurity levels.
Resolution High resolution, capable of separating closely related impurities.
Sensitivity High, can detect impurities at levels below 0.1%.
Structural Info Limited to retention time and UV spectrum. Co-elution can be an issue.
Throughput Moderate, typically 20-30 minutes per sample.

Trustworthiness: The HPLC method is self-validating through the use of a reference standard of known purity. Method validation should be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can be used for both qualitative and quantitative purity assessment. ¹H NMR is particularly useful for identifying the presence of the target compound and key impurities.

Causality Behind Experimental Choices: ¹H NMR provides a "fingerprint" of the molecule. The large singlet for the nine equivalent protons of the tert-butyl group is a distinctive feature of the target compound. The aromatic protons of the indole ring will have characteristic chemical shifts and coupling patterns. Impurities such as unreacted 4-hydroxyindole will lack the tert-butyl signal, while the di-Boc adduct would show two tert-butyl signals. The relative integration of these signals can be used to estimate the purity. A deuterated solvent like DMSO-d₆ is a good choice as it can dissolve the polar and nonpolar components and its residual peak does not typically interfere with the key signals.

NMR_Workflow Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) Acquisition Acquire 1H NMR Spectrum (e.g., 400 MHz) Sample_Prep->Acquisition Processing Process Spectrum (Phasing, Baseline Correction) Acquisition->Processing Analysis Analyze Spectrum (Chemical Shifts, Integration, Coupling Constants) Processing->Analysis

Caption: Experimental workflow for NMR analysis.

Experimental Protocol: ¹H NMR Purity Assessment

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆.

  • Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Analysis:

    • Identify the characteristic singlet of the tert-butyl group (around 1.5 ppm).

    • Identify the signals for the aromatic protons of the indole ring.

    • Look for signals corresponding to potential impurities, such as the absence of the tert-butyl peak for 4-hydroxyindole, or an additional tert-butyl signal for the di-Boc adduct.[6]

    • Integrate the signals to determine the relative molar ratios of the components.

Data Presentation: NMR Performance

ParameterPerformance for this compound
Quantitation Good for relative quantitation of major components. qNMR for absolute quantitation.
Resolution Excellent for distinguishing structurally different molecules.
Sensitivity Moderate, typically requires impurities to be at >1% level for easy detection.
Structural Info Excellent, provides detailed information on molecular structure.
Throughput High, a simple ¹H NMR can be acquired in minutes.

Trustworthiness: The structural assignment is self-validating through the unique chemical shifts and coupling constants. For quantitative analysis (qNMR), a certified internal standard is required. The identification of common solvent and grease impurities can be aided by published tables.[7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the molecular weight of the target compound and for identifying unknown impurities, especially when coupled with a separation technique like HPLC (LC-MS).

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, which will likely produce a strong protonated molecular ion [M+H]⁺. This allows for the unambiguous confirmation of the molecular weight. Fragmentation patterns, obtained through tandem MS (MS/MS), can provide structural information. A characteristic fragmentation would be the loss of the tert-butyl group or the entire Boc group.

MS_Workflow Sample_Prep Sample Preparation (Dissolve and Dilute) Introduction Introduce into Mass Spectrometer (e.g., ESI source) Sample_Prep->Introduction Analysis Mass Analysis (Full Scan, MS/MS) Introduction->Analysis Interpretation Interpret Spectrum (Molecular Ion, Fragmentation) Analysis->Interpretation

Caption: Experimental workflow for Mass Spectrometry analysis.

Experimental Protocol: Mass Spectrometry Analysis

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, often coupled to an HPLC system (LC-MS).

  • Ionization Mode: Positive ion mode is typically preferred to observe [M+H]⁺.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.

  • Analysis:

    • Acquire a full scan mass spectrum to identify the molecular ion of the target compound (expected m/z for [C₁₃H₁₅NO₃+H]⁺ = 234.11).

    • If coupled with HPLC, monitor the m/z of the target compound and potential impurities as they elute from the column.

    • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation. A common fragmentation is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[8][9]

Data Presentation: MS Performance

ParameterPerformance for this compound
Quantitation Possible with appropriate standards, but primarily a qualitative tool.
Resolution High mass resolution can provide elemental composition.
Sensitivity Very high, excellent for detecting trace-level impurities.
Structural Info Good, provides molecular weight and fragmentation patterns.
Throughput High, especially with direct infusion.

Trustworthiness: The accuracy of the mass measurement provides high confidence in the elemental composition. The fragmentation pattern serves as a structural fingerprint.

Summary and Recommendations

The assessment of purity for this compound is best achieved through a multi-faceted approach, leveraging the complementary strengths of HPLC, NMR, and MS.

TechniquePrimary UseStrengthsLimitations
HPLC-UV Quantitative Purity High resolution, sensitive, reproducible, industry standard for purity determination.Limited structural information, co-elution possible.
¹H NMR Structural Confirmation Unambiguous structure elucidation, good for identifying and quantifying major components.Lower sensitivity for trace impurities, can be complex to interpret with many components.
LC-MS Impurity Identification High sensitivity, confirms molecular weight, provides structural clues from fragmentation.Not inherently quantitative without specific standards for each impurity.

Recommendation for a Comprehensive Purity Assessment:

  • Primary Purity Assay: Use a validated reverse-phase HPLC-UV method as the primary tool for determining the percentage purity and for quantifying known and unknown impurities.

  • Identity Confirmation: Confirm the structure of the main peak using ¹H NMR and Mass Spectrometry to ensure it is the correct compound.

  • Impurity Identification: For any significant impurities detected by HPLC (typically >0.1%), use LC-MS to determine their molecular weights and fragmentation patterns, which will aid in their structural elucidation. ¹H NMR of isolated impurity fractions can provide definitive structural information.

By integrating these techniques, researchers and drug development professionals can establish a robust, self-validating system for the purity assessment of this compound, ensuring the quality and integrity of this critical synthetic intermediate.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
  • Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
  • ChemicalBook. (n.d.). tert-Butyl phenyl carbonate(6627-89-0) 1H NMR spectrum. ChemicalBook.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • ResearchGate. (2018). t-Butyl carbamate.
  • PubMed. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ResearchGate. (n.d.). Chromato-mass-spectrometric identification of compounds with a branched carbon skeleton. Criteria for identifying tert-butyl groups in the structure of molecules.
  • ACS GCI Pharmaceutical Roundtable. (2026). Thermal Methods.
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  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • MDPI. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds.
  • Google Patents. (n.d.).
  • Journal of Drug Delivery and Therapeutics. (2019).
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • NIH. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • OUCI. (n.d.). Chromato-mass-spectrometric identification of compounds with a branched carbon skeleton. Criteria for identifying tert-butyl groups in the structure of molecules.
  • ResearchGate. (n.d.). 1 H NMR spectrum of 6-(tert-butyl)-3-phenyl-3,4-dihydro-2H-....
  • RSC Publishing. (n.d.). A new synthetic approach to cyclic ureas through carbonylation using di-tert-butyl dicarbonate (boc anhydride)
  • Chemistry LibreTexts. (2023).
  • BenchChem. (n.d.). A Researcher's Guide to Confirming Tert-Butyl Carbazate Derivative Structures via Spectroscopic Analysis.
  • ACS Publications. (n.d.). Inorganic Chemistry Ahead of Print.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols.
  • ResearchGate. (n.d.). (PDF)
  • PubChem. (n.d.).
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  • Wikipedia. (n.d.).
  • RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • RSC Publishing. (n.d.). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model.
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.

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A Comparative Guide to Novel Bioactive Compounds Derived from 4-Oxygenated Indole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 4-Hydroxyindole Scaffold in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the various substituted indoles, those functionalized at the 4-position, particularly with an oxygen-containing group, serve as versatile intermediates for the synthesis of complex bioactive molecules.[3][4] The strategic placement of a hydroxyl group at this position allows for a diverse range of chemical transformations, leading to novel compounds with potential therapeutic applications, including as potent kinase inhibitors in oncology.[5][6]

This guide provides an in-depth technical comparison of novel compounds synthesized from 4-oxygenated indole precursors, with a focus on derivatives where the hydroxyl group is protected, for instance, as a tert-butyl carbonate. The tert-butoxycarbonyl (Boc) protecting group offers stability and can be readily removed, making it an excellent choice for multi-step syntheses.[7] We will delve into the synthetic methodologies, detailed characterization, and comparative biological activities of these compounds, offering valuable insights for researchers and professionals in drug development. The indole scaffold is a privileged framework in the design of various active pharmaceutical ingredients, particularly as promising anticancer agents.[8]

Synthetic Pathways and Methodologies

The synthesis of novel indole derivatives from a 4-oxygenated precursor typically involves a multi-step process. The initial step often involves the protection of the reactive 4-hydroxyl group to prevent unwanted side reactions during subsequent functionalization of the indole ring. This is followed by reactions that introduce diversity at other positions of the indole nucleus, such as the N1, C3, or C5 positions.

General Synthetic Workflow

The general strategy for the synthesis of novel 4-substituted indole derivatives can be visualized as a three-stage process: protection, functionalization, and deprotection/final modification.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Deprotection & Derivatization A 4-Hydroxyindole B tert-butyl 1H-indol-4-yl carbonate A->B Boc2O, Base C N-Alkylation / Arylation B->C R-X, Base D C3-Substitution (e.g., Vilsmeier-Haack) B->D POCl3, DMF E Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) B->E Pd catalyst, Coupling Partner F Deprotection of 4-OH C->F D->F E->F G Novel Bioactive Compound F->G Final Modification (if any) G cluster_0 ULK1 Pathway cluster_1 c-Met Pathway ULK1 ULK1 Autophagy Autophagy ULK1->Autophagy CellSurvival Tumor Cell Survival Autophagy->CellSurvival cMet c-Met RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt Metastasis Metastasis cMet->Metastasis Proliferation Cell Proliferation RAS_MAPK->Proliferation PI3K_Akt->Proliferation A4 Compound A4 A4->ULK1 Inhibits Azaindole 4-Azaindole Inhibitor Azaindole->cMet Inhibits

Sources

Mechanistic Insights into Palladium-Catalyzed Cross-Coupling Reactions of tert-Butyl 1H-Indol-4-yl Carbonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the indole nucleus remains a cornerstone, featuring prominently in a vast array of pharmaceuticals, natural products, and functional materials. The strategic functionalization of the indole scaffold is therefore of paramount importance. This guide provides a deep dive into the mechanistic nuances of palladium-catalyzed cross-coupling reactions involving tert-butyl 1H-indol-4-yl carbonate, a versatile but under-explored substrate. By comparing its reactivity with alternative indole derivatives, we aim to equip researchers with the insights necessary to make informed decisions in complex synthetic campaigns.

Introduction: The Role of the C4-Position and the Carbonate Leaving Group

The C4 position of the indole ring presents a unique challenge and opportunity for synthetic chemists. Direct C-H functionalization at this position can be difficult to achieve with high selectivity due to the inherent reactivity of the C2 and C3 positions.[1][2] Consequently, the use of pre-functionalized indoles, where a leaving group is installed at the C4 position, is a common and effective strategy.

While aryl halides and triflates are the workhorses in palladium-catalyzed cross-coupling, aryl carbonates have emerged as attractive alternatives. They are readily prepared from phenols, are often more stable than triflates, and can offer different reactivity profiles. The tert-butyl carbonate group, in particular, provides a balance of stability for isolation and sufficient reactivity for catalytic C-O bond activation.

Synthesis of this compound

A direct, high-yielding synthesis of this compound has not been extensively reported in the literature. However, a plausible and efficient route can be designed based on established methodologies for the protection of phenols and indoles. The proposed synthesis commences with the commercially available 4-hydroxyindole.

Proposed Synthetic Protocol:
  • N-Protection: The indole nitrogen of 4-hydroxyindole is first protected to prevent side reactions in the subsequent step. The tert-butoxycarbonyl (Boc) group is a suitable choice due to its stability under basic conditions and its facile removal under acidic conditions.

  • Carbonate Formation: The phenolic hydroxyl group is then reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base, such as 4-dimethylaminopyridine (DMAP), to form the desired this compound.

Synthesis 4-Hydroxyindole 4-Hydroxyindole N-Boc-4-hydroxyindole N-Boc-4-hydroxyindole 4-Hydroxyindole->N-Boc-4-hydroxyindole (Boc)₂O, Base This compound This compound N-Boc-4-hydroxyindole->this compound (Boc)₂O, DMAP

Caption: Proposed synthesis of this compound.

Mechanistic Framework of Palladium-Catalyzed Cross-Coupling Reactions

The utility of this compound as a substrate in cross-coupling reactions hinges on the palladium-catalyzed cleavage of the C4-O bond. The generally accepted catalytic cycles for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions provide a framework for understanding its reactivity.

The Unified Catalytic Cycle

A generalized catalytic cycle for these transformations involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition into the C(sp²)-O bond of the indolyl carbonate to form a Pd(II) intermediate. This is often the rate-determining step and is critically influenced by the nature of the leaving group and the ligand on the palladium.

  • Transmetalation (for Suzuki-Miyaura) or Olefin Insertion (for Heck) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The Pd(II) intermediate then engages with the coupling partner.

  • Reductive Elimination: The final step involves the formation of the new C-C or C-N bond and regeneration of the Pd(0) catalyst.

Catalytic_Cycle cluster_substrate Substrate Pd0 Pd(0)L_n PdII Indolyl-Pd(II)-L_n(OCO₂tBu) Pd0->PdII Oxidative Addition (C-O Cleavage) Coupling Coupling Partner Engagement PdII->Coupling Product_Complex [Product-Pd(II)-L_n] Coupling->Product_Complex Product_Complex->Pd0 Reductive Elimination This compound This compound This compound->PdII

Caption: Generalized catalytic cycle for cross-coupling reactions.

Comparative Performance in Key Cross-Coupling Reactions

While specific data for this compound is scarce, we can infer its performance by comparing it to other common leaving groups at the C4 position of indole, such as triflates (-OTf) and halides (-Br, -I).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. The reactivity of the leaving group generally follows the trend: I > Br > OTf > O-Carbonate.

Leaving GroupTypical ConditionsRelative ReactivityMechanistic Considerations
-I, -Br Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100 °CHighOxidative addition is generally facile.
-OTf Pd(OAc)₂, SPhos, K₃PO₄, Dioxane, 100 °CModerate to HighRequires more electron-rich and bulky ligands to facilitate oxidative addition.
-OCO₂tBu NiCl₂(PCy₃)₂, K₃PO₄, Toluene, 110-130 °C[3][4]ModerateOften requires nickel catalysis or more forcing conditions with palladium. The C-O bond is less readily cleaved than C-OTf.

Experimental Insight: Studies on aryl carbamates have shown that Ni-catalysis is often more effective than Pd-catalysis for Suzuki-Miyaura couplings, suggesting that the oxidative addition to the C-O bond is more challenging.[3][4] The choice of a bulky, electron-rich phosphine ligand is crucial to promote this step.

Detailed Protocol: Suzuki-Miyaura Coupling of a 4-Functionalized Indole

This protocol is adapted from procedures for related aryl carbonates and can serve as a starting point for this compound.

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add NiCl₂(PCy₃)₂ (10 mol%) as a solid.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck-Mizoroki Reaction

The Heck reaction couples the indole with an alkene. The reactivity trend of leaving groups is similar to the Suzuki-Miyaura reaction.

Leaving GroupTypical ConditionsRelative ReactivityMechanistic Considerations
-I, -Br Pd(OAc)₂, PPh₃, Et₃N, DMF, 100 °CHighStandard Heck conditions are generally effective.
-OTf Pd(OAc)₂, P(o-tol)₃, Et₃N, Acetonitrile, 80 °CModerate to HighThe choice of base and solvent can significantly impact the efficiency.
-OCO₂tBu Pd(OAc)₂, dppf, Cs₂CO₃, Dioxane, 120 °CLowerRequires higher temperatures and often more specialized ligands compared to halides and triflates.

Causality Behind Experimental Choices: The use of a phosphine ligand like dppf in the Heck reaction with a carbonate leaving group helps to stabilize the Pd(0) species and facilitate the challenging oxidative addition step. A strong inorganic base like Cs₂CO₃ is often required to promote the regeneration of the active catalyst.

Buchwald-Hartwig Amination

This reaction forms a C-N bond, which is of great interest in pharmaceutical chemistry.

Leaving GroupTypical ConditionsRelative ReactivityMechanistic Considerations
-I, -Br Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °CHighA strong base is crucial for the deprotonation of the amine and subsequent reductive elimination.[5][6]
-OTf Pd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane, 110 °CModerate to HighCan often be performed with weaker bases compared to halides.
-OCO₂tBu Pd₂(dba)₃, RuPhos, K₃PO₄, Toluene, 110 °CModerateThe choice of a highly active Buchwald-type ligand is critical for achieving good yields.[7]

Self-Validating System: In a Buchwald-Hartwig amination protocol, the reaction progress can be monitored by the disappearance of the starting indolyl carbonate and the appearance of the aminated product via TLC or LC-MS. The identity of the product can be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry.

Mechanistic Visualization

The following diagrams illustrate the key mechanistic steps for the Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound.

Suzuki_Mechanism cluster_suzuki Suzuki-Miyaura Pathway A Oxidative Addition Indole-OCO₂tBu + Pd(0) -> Indole-Pd(II)-OCO₂tBu B Transmetalation + ArB(OH)₂ -> Indole-Pd(II)-Ar A->B C Reductive Elimination -> Indole-Ar + Pd(0) B->C

Caption: Key steps in the Suzuki-Miyaura coupling.

Buchwald_Mechanism cluster_buchwald Buchwald-Hartwig Pathway D Oxidative Addition Indole-OCO₂tBu + Pd(0) -> Indole-Pd(II)-OCO₂tBu E Amine Coordination & Deprotonation + R₂NH, Base -> Indole-Pd(II)-NR₂ D->E F Reductive Elimination -> Indole-NR₂ + Pd(0) E->F

Caption: Key steps in the Buchwald-Hartwig amination.

Conclusion and Future Outlook

This compound represents a viable and potentially advantageous substrate for the C4-functionalization of indoles. While its reactivity in palladium-catalyzed cross-coupling reactions is generally lower than that of the corresponding halides and triflates, this can be overcome through the judicious choice of catalyst system, particularly by employing nickel catalysts or highly active palladium-ligand complexes, and by using more forcing reaction conditions. The carbonate leaving group offers the advantages of being readily prepared from the corresponding phenol and exhibiting greater stability, which can be beneficial in multi-step syntheses.

Further research is warranted to fully elucidate the reaction kinetics and to develop more efficient palladium-based catalyst systems for the activation of the C-O bond in indolyl carbonates. Such studies will undoubtedly expand the synthetic utility of this versatile class of indole derivatives, providing medicinal and materials chemists with a broader toolkit for the construction of complex molecular architectures.

References

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
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  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Kumar, R., et al. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. Russian Journal of Organic Chemistry, 58(4), 580-585. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

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  • Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 131(14), 5030–5031. [Link]

  • PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. [Link]

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  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

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  • Hegedus, L. S. (1989). Palladium-catalyzed reactions in the synthesis of 3- and 4-substituted indoles. The Journal of Organic Chemistry, 54(17), 4141–4146. [Link]

  • Wikipedia. (2023, November 29). Heck reaction. [Link]

  • Stanforth, S. P. (2018). C4–H indole functionalisation: precedent and prospects. Organic & Biomolecular Chemistry, 16(16), 2844-2857. [Link]

  • Wikipedia. (2023, December 15). Sonogashira coupling. [Link]

  • Co(III)-Catalyzed, N-Amino-Directed C-H Coupling with 4-Hydroxy-2-Alkynoates for Indole Synthesis. (2025, January 24). ChemRxiv. [Link]

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  • Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2436-2443. [Link]

  • Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. (2022, August 8). ResearchGate. [Link]

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  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021, February 10). National Center for Biotechnology Information. [Link]

  • Suzuki-Miyaura reaction of N -Boc-4-iodophenylalanine 1 with Phenylboronic Acid 3 Catalyzed by Microgel Pd-Nanoparticle Hybrid Systems at Different Temperatures. (n.d.). ResearchGate. [Link]

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The Efficiency of Tert-butyl 1H-indol-4-yl Carbonate as a Versatile Building Block for C4-Functionalized Indoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Functionalization of the indole nucleus is a key strategy for modulating biological activity, yet direct and selective substitution at the C4-position remains a significant synthetic challenge due to the inherent electronic properties of the indole ring.[2][3][4] This guide provides an in-depth evaluation of tert-butyl 1H-indol-4-yl carbonate as an emerging building block for accessing C4-substituted indoles, comparing its potential efficiency against established alternatives like 4-haloindoles and 4-trifloxyindoles.

The Challenge of C4-Indole Functionalization

Direct electrophilic substitution on the indole ring predominantly occurs at the C3-position. Accessing the C4-position often requires multi-step synthetic sequences or the use of directing groups, making the development of efficient and versatile building blocks for C4-functionalization a critical area of research.[2][4] Traditional methods have relied on precursors that can be readily converted to coupling partners in transition metal-catalyzed reactions.

Established Building Blocks for C4-Arylation: A Benchmark

Before evaluating this compound, it is essential to understand the performance of commonly employed building blocks for the synthesis of 4-arylindoles, primarily through the Suzuki-Miyaura cross-coupling reaction.

4-Haloindoles (e.g., 4-Bromoindole)

4-Haloindoles are widely used precursors for C-C bond formation. The carbon-halogen bond can be activated by a palladium catalyst to undergo oxidative addition, initiating the catalytic cycle.

4-Trifloxyindoles

Derived from 4-hydroxyindole, 4-trifloxyindoles offer a highly reactive alternative to haloindoles. The triflate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions.[5]

This compound: A Decarboxylative Approach

This compound, synthesized from the readily available 4-hydroxyindole, presents a novel approach to C4-functionalization through a palladium-catalyzed decarboxylative cross-coupling reaction.[1][6] This strategy avoids the often harsh conditions required for halogenation or triflation and utilizes a more atom-economical pathway where carbon dioxide is the primary byproduct. While direct experimental data for the use of this compound in such reactions is emerging, the well-established precedent for decarboxylative coupling of other aryl carbonates provides a strong basis for its potential utility.[7][8]

Proposed Reaction Pathway

The proposed mechanism for the decarboxylative Suzuki-Miyaura coupling of this compound is depicted below. The key steps involve the oxidative addition of the palladium catalyst to the carbonate, followed by decarboxylation to form an indol-4-yl palladium intermediate, which then participates in the standard Suzuki-Miyaura catalytic cycle.

G cluster_0 Decarboxylative Suzuki-Miyaura Coupling A Pd(0)Ln C Oxidative Addition A->C B Indole-4-O-COOtBu B->C D (Indole-4-O-COOtBu)Pd(II)Ln C->D E Decarboxylation (-CO2, -isobutylene) D->E F (Indole-4)Pd(II)Ln E->F I Transmetalation F->I G Aryl-B(OH)2 G->I H Base H->I J (Indole-4)Pd(II)(Aryl)Ln I->J K Reductive Elimination J->K K->A Regeneration L 4-Arylindole K->L

Caption: Proposed catalytic cycle for decarboxylative Suzuki-Miyaura coupling.

Comparative Performance Analysis

The following table summarizes the key characteristics and expected performance of the three building blocks for the synthesis of 4-arylindoles.

Feature4-Haloindoles (e.g., 4-Bromoindole)4-TrifloxyindolesThis compound
Precursor Indole (via halogenation)4-Hydroxyindole4-Hydroxyindole
Reaction Type Standard Suzuki-MiyauraStandard Suzuki-MiyauraDecarboxylative Suzuki-Miyaura
Key Advantage Commercially available, well-establishedHigh reactivity of triflate leaving groupAtom-economical, avoids harsh reagents
Potential Drawback Halogenation can have regioselectivity issuesTriflic anhydride is expensive and moisture-sensitiveRequires specific catalyst systems for decarboxylation
Byproducts Halide saltsTriflate saltsCO2, t-butanol
N-Protection Often required for good yieldsOften required for good yieldsLikely required for good yields

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title building block from 4-hydroxyindole.

Procedure:

  • To a stirred solution of 4-hydroxyindole (1.0 eq) in a suitable solvent (e.g., THF, acetonitrile) at 0 °C, add a base such as triethylamine or pyridine (1.2 eq).

  • Slowly add di-tert-butyl dicarbonate (Boc)2O (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Suzuki-Miyaura Coupling of 4-Bromo-1-(triisopropylsilyl)indole (Comparative Example)

This protocol details a typical Suzuki-Miyaura coupling using a protected 4-bromoindole.

Procedure:

  • In a reaction vessel, combine 4-bromo-1-(triisopropylsilyl)indole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like K2CO3 or Cs2CO3 (2.0 eq).

  • Add a suitable solvent system (e.g., dioxane/water or DME/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the 4-arylindole derivative.

Proposed Protocol for Decarboxylative Suzuki-Miyaura Coupling of this compound

This proposed protocol is based on analogous decarboxylative couplings of aryl carbonates and serves as a starting point for optimization.[7][8]

Procedure:

  • To a reaction vessel, add this compound (1.0 eq, preferably N-protected, e.g., with a Boc or SEM group), the arylboronic acid (1.5 eq), a palladium catalyst such as Pd(OAc)2 or a pre-catalyst (0.05-0.1 eq), a suitable ligand (e.g., a bulky phosphine ligand like SPhos or XPhos, 0.1-0.2 eq), and a base (e.g., K3PO4, 2.0 eq).

  • Add a high-boiling aprotic solvent such as dioxane or toluene.

  • Degas the mixture thoroughly.

  • Heat the reaction to 100-120 °C and stir for 12-24 hours, monitoring for the consumption of the starting material.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Caption: Comparative synthetic pathways to 4-arylindoles.

Conclusion and Future Outlook

This compound represents a promising, albeit less explored, building block for the synthesis of C4-functionalized indoles. Its key advantage lies in the potential for a more sustainable and atom-economical decarboxylative cross-coupling strategy, avoiding the use of harsh reagents and generating benign byproducts. While established methods using 4-haloindoles and 4-trifloxyindoles are currently more prevalent due to their well-documented reactivity and reliability, the development of optimized catalytic systems for the decarboxylative coupling of this compound could establish it as a highly efficient and valuable tool in the synthetic chemist's arsenal. Further research is warranted to fully elucidate its reaction scope, functional group tolerance, and comparative efficiency in the synthesis of diverse indole derivatives.

References

  • Indole arylation with different N-protecting groups. (2021). ResearchGate. Retrieved from [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. (2017). ACS Publications. Retrieved from [Link]

  • The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. (2008). NIH. Retrieved from [Link]

  • Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine. (2017). ACS Publications. Retrieved from [Link]

  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. (2014). Royal Society of Chemistry. Retrieved from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Retrieved from [Link]

  • Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water. (2010). MIT Open Access Articles. Retrieved from [Link]

  • Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. (2009). ACS Publications. Retrieved from [Link]

  • Decarboxylative cross-coupling. Wikipedia. Retrieved from [Link]

  • C4–H indole functionalisation: precedent and prospects. (2018). NIH. Retrieved from [Link]

  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. (2010). NIH. Retrieved from [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). Royal Society of Chemistry. Retrieved from [Link]

  • C4–H indole functionalisation: precedent and prospects. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (2021). ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-butyl 1H-indol-4-yl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe management and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-butyl 1H-indol-4-yl carbonate. By moving beyond a simple checklist and delving into the chemical causality behind each step, this document aims to empower researchers to manage their chemical waste streams responsibly and safely, ensuring both personal and environmental well-being.

Understanding the Compound: A Risk-Based Approach
  • Indole Moiety: Indole and its derivatives are common in pharmaceuticals and can exhibit biological activity.

  • Carbamate-like Structure: The carbonate group is structurally related to carbamates, a class of compounds that includes pesticides and requires specific disposal considerations.[1] Carbamates can undergo hydrolysis under strongly acidic or alkaline conditions.[1]

  • tert-Butyl Group: This bulky alkyl group can influence the compound's solubility and reactivity.

Given these features, this compound should be treated as a potentially hazardous chemical waste. Prudent laboratory practice dictates that any compound with limited safety data be handled with a high degree of caution.

Core Disposal Directive: Incineration by a Licensed Facility

The primary and most secure method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility .[1][2] This method is recommended for many organic compounds, especially those with limited ecotoxicological data, as it ensures complete destruction of the molecule, preventing its release into the environment.

It is imperative not to attempt to dispose of this compound down the drain or in regular solid waste. Organic compounds can interfere with wastewater treatment processes and pose a threat to aquatic life.[3][4]

Step-by-Step Laboratory Waste Accumulation Protocol

Proper disposal begins with correct handling and accumulation within the laboratory. The following protocol is designed to comply with general laboratory safety standards and regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6]

  • Choose a Compatible Container: Select a clean, leak-proof container made of a material that will not react with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[5][7] Avoid using metal containers for any waste stream unless you are certain of its compatibility.

  • Inspect the Container: Before use, ensure the container and its cap are in good condition, with no cracks or signs of deterioration.[7]

  • Initial Labeling: Pre-label the container with "Hazardous Waste" and the chemical name: "this compound".[6][8]

  • Solid Waste: If the compound is in solid form, carefully transfer it to the designated waste container using a funnel or other appropriate means to avoid generating dust.

  • Solutions: If the waste is a solution, pour it carefully into the liquid waste container. Be mindful of potential incompatibilities if mixing with other waste solvents. When possible, maintain separate waste streams for different chemical classes.

  • Container Filling: Do not overfill the container. A good rule of thumb is to fill it to no more than 90% of its capacity to allow for expansion of vapors.[5]

  • Keep Containers Closed: Always keep the waste container securely capped when not actively adding waste.[7][8] This prevents the release of vapors and reduces the risk of spills.

  • Designated Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the direct control of laboratory personnel.[6][7][8]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5]

  • Segregation: Store incompatible waste streams separately to prevent accidental mixing and dangerous reactions.

  • Complete the Label: Once the container is ready for disposal, ensure the hazardous waste label is completely filled out. This typically includes:

    • The words "Hazardous Waste"[6]

    • The full chemical name(s) of the contents

    • The approximate percentages of each component

    • The date the container became full

    • The relevant hazard warnings (e.g., "Irritant")

  • Request Disposal: Follow your institution's specific procedures to request a pickup of the hazardous waste by the environmental health and safety (EHS) department or a contracted waste hauler.[8]

Quantitative Data Summary

While specific experimental data for this compound is limited, the table below summarizes key information for structurally related compounds to provide context for its handling and disposal.

PropertyValue (for related compounds)Implication for DisposalSource
Molecular Weight~247.28 g/mol (calculated)N/AN/A
Physical StateLikely a solid at room temperatureHandle as a solid waste unless in solution.[9][10]
HazardsMay cause skin, eye, and respiratory irritation.Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[10][11][12][13]
Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS / Waste Management A Generation of tert-butyl 1H-indol-4-yl carbonate waste B Select & Prepare Compatible Container A->B C Label Container: 'Hazardous Waste' & Chemical Name B->C D Transfer Waste to Container (Do not exceed 90% capacity) C->D E Store in Designated SAA with Secondary Containment D->E F Complete Full Waste Label & Request Pickup E->F G Waste Collection by Authorized Personnel F->G H Transportation to Licensed Waste Disposal Facility G->H I Final Disposal via High-Temperature Incineration H->I

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, the following immediate actions should be taken:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[11]

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[14]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a regulatory obligation but a professional responsibility. By adhering to the principles of waste minimization, proper segregation, and certified final disposal, researchers can ensure that their work advances scientific knowledge without compromising the safety of themselves, their colleagues, or the environment. Always consult your institution's specific waste management guidelines and EHS department for guidance.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. Environmental Protection Agency.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Waste Management: The New Regul
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Safety Data Sheet for Tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxyl
  • CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE. CAMEO Chemicals.
  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbam
  • SAFETY DATA SHEET - di(tert-butyl)
  • Federal Register / Vol. 60, No.
  • Carbamate Pesticides Standard (1X1 mL)
  • Safety Data Sheet - tert-Butyl 4-(hydroxymethyl)
  • SAFETY DATA SHEET - p-tert-Butyl phenol. Fisher Scientific.
  • SAFETY DATA SHEET - Not a hazardous substance or mixture. Sigma-Aldrich.
  • SAFETY DATA SHEET - tert-Butyl phenyl carbon
  • Safety Data Sheet - H-D-Thr(tBu)-OMe HCl. AAPPTec.
  • tert-Butyl 3-formyl-1H-indole-1-carboxyl
  • SAFETY DATA SHEET - tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)
  • SAFETY DATA SHEET - 4-tert-Butylphenol. Avocado Research Chemicals Ltd.
  • tert-Butyl 4-formyl-1H-indole-1-carboxyl
  • tert-butyl 1H-indol-4-yl carbon
  • Tert-butyl peroxyisopropyl carbon
  • 1-(Tert-butoxycarbonyl)indole. PubChem.
  • tert-butyl 2-butyl-1H-indole-1-carboxylate.
  • Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. MDPI.
  • A new synthetic approach to the 3,4-dihydro-1H-[1][7]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. PMC - NIH.

  • tert-butyl 3-formyl-1H-indole-1-carboxyl
  • CAS 1093759-65-9 tert-butyl 1H-indol-4-yl carbon

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Navigating the Safe Handling of Tert-Butyl 1H-Indol-4-yl Carbonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Tert-butyl 1H-indol-4-yl carbonate, a member of the indole and carbonate ester families, represents a class of compounds with significant potential. Ensuring the safety of laboratory personnel during its handling is not merely a procedural formality but a cornerstone of scientific excellence and ethical responsibility. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, moving beyond a simple checklist to instill a culture of proactive safety.

Hazard Assessment: Understanding the Risks

Based on the chemical structure, the primary hazards associated with this compound are anticipated to be:

  • Skin Irritation: Indole derivatives are known to cause skin irritation.[1][2][4]

  • Serious Eye Irritation: Similar compounds can cause significant eye irritation upon contact.[4][5]

  • Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.[4][5]

  • Harmful if Swallowed: Ingestion may cause adverse health effects.[1][2]

It is a prudent and standard laboratory practice to assume that all chemicals of unknown toxicity are highly toxic.[3] Therefore, minimizing all routes of exposure—inhalation, ingestion, and skin contact—is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, which should always be used in conjunction with engineering controls like a chemical fume hood.[1][2][6]

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when a splash hazard exists.[1]Protects eyes and face from splashes of the chemical or solvents.[7]
Skin and Body Protection A flame-resistant lab coat is required.[1] Wear long pants and closed-toe shoes to cover all exposed skin.[8]Prevents accidental skin contact with the chemical.
Hand Protection Chemical-resistant gloves, such as nitrile gloves.[2] Double-gloving is recommended when handling the solid or solutions.Provides a barrier against skin absorption. Regularly inspect gloves for any signs of degradation or puncture.[9]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of inhaling dust, especially when handling the powder outside of a fume hood.[6][10]Prevents inhalation of airborne particles that can cause respiratory irritation.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Thoroughly Don2 Don Lab Coat Don1->Don2 Don3 Don Eye Protection (Goggles/Face Shield) Don2->Don3 Don4 Don Gloves (Consider double-gloving) Don3->Don4 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Thoroughly Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Wash Hands Again Doff4->Doff5

Caption: Sequential process for correctly putting on and taking off Personal Protective Equipment.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is essential to minimize the risk of exposure. All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[8][11]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered.[8] Locate the nearest safety shower and eyewash station.[3] Have a chemical spill kit readily accessible.[12]

  • Weighing the Compound:

    • Perform all weighing operations of the solid compound within a chemical fume hood or a balance enclosure to prevent the dispersion of dust.

    • Use a spatula for transfers and avoid creating dust clouds.

    • Close the container tightly immediately after use.[5][13]

  • Preparing Solutions:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • During the Reaction:

    • Clearly label all containers with the chemical name and any hazard warnings.[3][12]

    • Never leave a reaction unattended.[13]

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[11][13]

Disposal Plan: Responsible Waste Management

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.[8] Do not pour chemical waste down the drain.[3]

Waste Segregation and Disposal Workflow

Disposal_Workflow cluster_waste Chemical Waste Disposal Solid_Waste Solid this compound Waste Solid_Container Designated Solid Chemical Waste Container Solid_Waste->Solid_Container Liquid_Waste Solutions Containing the Compound Liquid_Container Designated Halogenated or Non-Halogenated Liquid Waste Container Liquid_Waste->Liquid_Container Contaminated_PPE Contaminated Gloves, Wipes, etc. PPE_Container Solid Waste Bin for Contaminated PPE Contaminated_PPE->PPE_Container

Caption: Segregation of waste streams for proper chemical disposal.

Disposal Guidelines:

  • Solid Waste: Dispose of unused or waste this compound in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled container for hazardous liquid waste. Be mindful of separating halogenated and non-halogenated waste streams as per your institution's guidelines.

  • Contaminated Materials: Dispose of any contaminated items such as gloves, weighing paper, and pipette tips in a designated solid waste container.[14]

Always consult and adhere to your institution's specific waste disposal protocols.[15][16]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.[12]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][17] Seek medical attention if irritation persists.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][17] Seek immediate medical attention.[4][5][16]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][15][16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][15]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

By integrating these principles of hazard assessment, diligent use of personal protective equipment, and strict adherence to operational and disposal protocols, researchers can confidently and safely work with this compound. This commitment to safety not only protects individuals but also fosters a research environment where scientific advancement can flourish responsibly.

References

  • BenchChem. Personal protective equipment for handling 3-fluoro-2-methyl-1H-indole.
  • Delloyd's Lab-Tech Chemistry Resource. Laboratory Safety Management.
  • BenchChem. Personal protective equipment for handling 3-Allyl-1H-indole.
  • Saffron Chemicals. Laboratory Chemical Lab Safety and Handling Guidelines.
  • Oklahoma State University. Laboratory Safety Rules.
  • Cal Poly. STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS.
  • University of Bologna. GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. Available from: [Link]

  • AK Scientific, Inc. Safety Data Sheet (United States). Tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate.
  • TCI AMERICA. Safety Data Sheet: tert-Butyl Nitrite.
  • Sigma-Aldrich. SAFETY DATA SHEET: tert-Butyl nitrite.
  • New Jersey Department of Health. HAZARD SUMMARY: DIETHYL CARBONATE.
  • HB Chemical. Safety Data Sheet (SDS): BHT.
  • Sigma-Aldrich. SAFETY DATA SHEET: di(tert-butyl) carbonate.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • AAPPTec. Safety Data Sheet: H-D-Thr(tBu)-OMe HCl.
  • Fisher Scientific. SAFETY DATA SHEET: tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridineca rboxylate.
  • ScienceLab.com. Material Safety Data Sheet: Cobalt Carbonate.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • U.S. Department of Health and Human Services. Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • VelocityEHS. Sodium Carbonate Hazards & Safety Tips.
  • International Labour Organization and World Health Organization. ICSC 1135 - SODIUM CARBONATE (ANHYDROUS).
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • Occupational Safety and Health Administration. CALCIUM CARBONATE.
  • AK Scientific, Inc. Safety Data Sheet (United States) tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.